molecular formula C8H8FNO B2706951 1-(2-Amino-6-fluorophenyl)ethanone CAS No. 869937-08-6

1-(2-Amino-6-fluorophenyl)ethanone

Cat. No.: B2706951
CAS No.: 869937-08-6
M. Wt: 153.156
InChI Key: DBBGVWWGWKITGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-6-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGVWWGWKITGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Amino-6-fluorophenyl)ethanone, a key building block in contemporary medicinal chemistry. The document details a robust synthetic methodology, starting from 2-amino-6-fluorobenzonitrile, and outlines a suite of analytical techniques for rigorous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to ensure reproducible and high-purity synthesis.

Introduction: Significance and Synthetic Context

This compound (CAS No: 869937-08-6) is a substituted acetophenone derivative of significant interest in the pharmaceutical industry.[1] Its unique trifunctional arrangement—an aniline, a ketone, and a fluorine atom on an aromatic ring—makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The fluorine atom, in particular, is a bioisostere for hydrogen that can modulate metabolic stability, binding affinity, and lipophilicity of drug candidates. The ortho-amino ketone moiety is a classical pharmacophore and a reactive handle for constructing quinazolines, benzodiazepines, and other privileged scaffolds in drug discovery.

The primary synthetic challenge lies in achieving regioselective acylation of the fluorinated aniline precursor without side reactions, while ensuring the stability of the amino group. This guide focuses on a reliable and scalable synthetic route and the subsequent analytical validation required for advancing this intermediate in a drug development pipeline.

Synthetic Strategy: From Nitrile to Ketone

A common and effective route for the synthesis of this compound involves the addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis. This method is often preferred over Friedel-Crafts acylation for this specific substrate due to the deactivating and ortho,para-directing effects of the amino group, which can lead to poor yields and isomeric mixtures in electrophilic aromatic substitution reactions.[2][3][4]

Retrosynthetic Analysis

The target molecule can be disconnected at the carbonyl carbon, revealing a methyl group (from a methyl Grignard reagent) and a 2-amino-6-fluorobenzonitrile precursor. This nitrile is commercially available and serves as an excellent starting material.[5]

Reaction Mechanism and Causality

The synthesis is a two-step, one-pot procedure:

  • Nucleophilic Addition of Grignard Reagent: Methylmagnesium bromide (CH₃MgBr), a potent nucleophile, attacks the electrophilic carbon of the nitrile group in 2-amino-6-fluorobenzonitrile.[6] This forms a new carbon-carbon bond and results in a magnesium salt of an imine. The reaction is typically conducted in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) to prevent quenching of the highly reactive Grignard reagent.

  • Hydrolysis to Ketone: The intermediate imine is unstable and is not isolated. Upon addition of an aqueous acid (e.g., HCl or H₂SO₄), the imine is hydrolyzed.[7] The nitrogen atom is protonated, making the imine carbon more susceptible to nucleophilic attack by water. The resulting hemiaminal intermediate then eliminates ammonia to yield the final ketone product.

The choice of a Grignard reaction is strategic. It directly introduces the acetyl group and is highly efficient for converting nitriles to ketones.[6][7] The amino group on the starting material does not interfere significantly, as it is less reactive than the nitrile towards the Grignard reagent under controlled conditions.

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis & Work-up A 2-Amino-6-fluorobenzonitrile in anhydrous THF C Reaction Mixture (Imine Magnesium Salt Intermediate) A->C Nucleophilic Addition B Methylmagnesium Bromide (CH3MgBr) B->C D Aqueous Acid Quench (e.g., 2M HCl) C->D Transfer to Quench E Hydrolysis D->E F Extraction with Organic Solvent (e.g., Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-fluorobenzonitrile (1.0 eq)

  • Methylmagnesium bromide solution (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (2 M aqueous solution)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-fluorobenzonitrile (1.0 eq) and dissolve in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a beaker of 2 M HCl at 0 °C with vigorous stirring. Stir for 30 minutes to ensure complete hydrolysis of the imine intermediate.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic and Chromatographic Data
Technique Parameter Expected Result Interpretation
¹H NMR Chemical Shift (δ)Aromatic protons (3H, m), Amino protons (2H, br s), Methyl protons (3H, s, ~2.6 ppm)Confirms the presence of the aromatic ring, the primary amine, and the acetyl methyl group.
¹³C NMR Chemical Shift (δ)Carbonyl carbon (~200 ppm), Aromatic carbons (6C), Methyl carbon (~28 ppm)Confirms the ketone functionality and the carbon skeleton.
¹⁹F NMR Chemical Shift (δ)Single peak corresponding to the aryl fluoride.Confirms the presence and chemical environment of the fluorine atom.
IR Spectroscopy Wavenumber (cm⁻¹)~3400-3300 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=C aromatic stretch)Confirms the presence of the primary amine and carbonyl functional groups.[8]
Mass Spec (MS) m/z[M+H]⁺ = 154.06Confirms the molecular weight of the compound (C₈H₈FNO).
HPLC Purity>98%Assesses the purity of the final compound.

Logical Flow for Compound Validation

G A Synthesized Compound B Mass Spectrometry (Correct Molecular Weight?) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Correct Structure?) B->C Yes G Re-purify or Re-synthesize B->G No D IR Spectroscopy (Correct Functional Groups?) C->D Yes C->G No E HPLC Analysis (Purity > 98%?) D->E Yes D->G No F Compound Validated (Ready for Use) E->F Yes E->G No

Caption: Self-validating workflow for compound characterization.

Safety, Handling, and Storage

  • Safety: Handle all reagents, especially Grignard reagents and acidic/basic solutions, in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handling: this compound is a stable solid. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from light. Ambient storage temperatures are acceptable.

Conclusion

The synthesis of this compound via the Grignard addition to 2-amino-6-fluorobenzonitrile is a reliable and efficient method for producing this valuable pharmaceutical intermediate. The detailed protocol and the comprehensive characterization workflow described in this guide provide a robust framework for researchers to obtain high-purity material. Adherence to these methodologies ensures the production of a well-characterized building block, suitable for the demanding requirements of drug discovery and development programs.

References

The Latent Therapeutic Potential of 1-(2-Amino-6-fluorophenyl)ethanone: A Technical Guide to Its Prospective Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount. The 1-(2-amino-6-fluorophenyl)ethanone core represents a compelling, albeit underexplored, starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The strategic placement of an amino group ortho to an acetyl group, combined with the electronic influence of a fluorine atom, renders this molecule a highly reactive and adaptable precursor for constructing novel chemical entities.

This technical guide will not simply catalogue existing data; rather, it will serve as a forward-looking roadmap for researchers and drug development professionals. Due to the nascent stage of research directly involving this compound derivatives, this document will extrapolate from the well-established biological activities of structurally related compounds that are readily synthesizable from this core. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities of quinazoline, benzodiazepine, and quinoline derivatives that can be accessed from this versatile starting material. By understanding the synthetic pathways and the biological implications of these transformations, we aim to catalyze further investigation into this promising area of medicinal chemistry.

Synthetic Accessibility: From a Simple Ketone to Complex Heterocycles

The inherent reactivity of this compound, stemming from the juxtaposition of a nucleophilic amino group and an electrophilic acetyl group, opens the door to a variety of cyclization and condensation reactions. This section will explore the key synthetic transformations that can be employed to generate libraries of diverse heterocyclic derivatives.

I. Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The synthesis of quinazoline derivatives from this compound can be readily envisioned through established synthetic protocols.

Conceptual Synthetic Workflow for Quinazoline Derivatives:

Caption: Conceptual workflow for the synthesis of quinazoline derivatives.

Detailed Protocol: Niementowski Quinazoline Synthesis Adaptation

The Niementowski reaction, a classic method for quinazoline synthesis, involves the condensation of an anthranilic acid derivative with an amide.[1] A modified approach can be adapted for this compound.

  • Amide Formation: The amino group of this compound is first acylated using an appropriate acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form an N-acyl intermediate.

  • Cyclization: The resulting intermediate is then heated, often in the presence of a dehydrating agent or catalyst, to induce cyclization and form the quinazoline ring system. The acetyl group participates in this ring-closing step.

  • Further Functionalization: The resulting quinazoline core can be further modified at various positions to generate a library of derivatives for biological screening.

II. Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs, but their derivatives also exhibit a range of other biological activities, including antimicrobial and anticancer properties.[8][9][10][11][12][13][14] The synthesis of 1,5-benzodiazepines from ortho-phenylenediamines and ketones is a well-established route.[10][13] While this compound is not a diamine, its conversion to a suitable precursor for benzodiazepine synthesis is feasible.

Conceptual Synthetic Workflow for Benzodiazepine Derivatives:

Caption: Conceptual workflow for benzodiazepine derivative synthesis.

Detailed Protocol: Condensation Approach

  • Precursor Synthesis: A multi-step synthesis would be required to convert the acetyl group of this compound into a second amino group, yielding a substituted ortho-phenylenediamine.

  • Condensation Reaction: The resulting diamine can then be condensed with a variety of ketones (both cyclic and acyclic) in the presence of an acid catalyst (e.g., anhydrous stannous chloride, H-MCM-22) to form the seven-membered benzodiazepine ring.[10][13]

  • Library Generation: The use of different ketones allows for the generation of a diverse library of benzodiazepine derivatives with varying substitution patterns.

III. Synthesis of Quinoline Derivatives

The quinoline scaffold is a key feature in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[15][16][17][18][19][20][21][22][23] The Friedländer annulation is a powerful and direct method for synthesizing quinolines from ortho-aminoaryl aldehydes or ketones.[17][24]

Conceptual Synthetic Workflow for Quinoline Derivatives:

Caption: Conceptual workflow for quinoline derivative synthesis via Friedländer Annulation.

Detailed Protocol: Friedländer Annulation

  • Reactant Mixing: this compound is reacted with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or malononitrile.

  • Catalysis: The reaction is typically catalyzed by an acid or a base. The choice of catalyst can influence the reaction rate and yield.

  • Cyclocondensation: The reaction proceeds via an initial condensation followed by a cyclodehydration to form the quinoline ring system. The ortho-amino group and the acetyl group of the starting material, along with the α-methylene and carbonyl groups of the reaction partner, all participate in the formation of the new heterocyclic ring.

  • Product Isolation: The resulting substituted quinoline is then isolated and purified. The electronic and steric effects of the fluorine atom and the methyl group (from the acetyl moiety) can influence the reactivity and regioselectivity of the synthesis.[24]

Prospective Biological Activities and Mechanistic Insights

The true value of this compound as a scaffold lies in the potential biological activities of its derivatives. This section will explore the anticipated therapeutic applications based on the known activities of related quinazolines, benzodiazepines, and quinolines.

I. Anticancer Activity

Many quinazoline and quinoline derivatives are known to exhibit potent anticancer activity, often by targeting key signaling pathways involved in cell proliferation and survival.[2][4][7]

  • Mechanism of Action: A primary mechanism of action for many anticancer quinazolines is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4] By binding to the ATP-binding site of these enzymes, they can block downstream signaling pathways that promote tumor growth. The presence of a fluorophenyl group can enhance binding affinity and selectivity.[4]

  • Prospective Derivatives: Derivatives of this compound, particularly quinazolines, could be designed as potent and selective kinase inhibitors. The fluorine atom can modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Inhibition EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation Proliferation Tumor Cell Proliferation & Survival Quinazoline Quinazoline Derivative (from this compound) Quinazoline->EGFR Inhibition Downstream->Proliferation Apoptosis Apoptosis

Caption: Inhibition of EGFR signaling by prospective quinazoline derivatives.

II. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolines, benzodiazepines, and quinolines have all demonstrated promising antibacterial and antifungal activities.[11][21][23][25]

  • Mechanism of Action: The antimicrobial mechanisms of these heterocyclic compounds are diverse and can include inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The specific mechanism is highly dependent on the substitution pattern of the heterocyclic core.

  • Prospective Derivatives: By incorporating the this compound scaffold, novel derivatives with unique electronic and steric properties can be generated. These modifications could lead to enhanced antimicrobial potency and a broader spectrum of activity. For instance, fluorinated quinoline derivatives have shown significant antifungal activity.[16][18]

Table 1: Representative Antimicrobial Activity of Related Heterocycles

Heterocycle ClassTarget OrganismsRepresentative References
QuinazolinonesBacteria (Gram-positive and Gram-negative), Fungi[25]
BenzodiazepinesFungi (e.g., C. neoformans), Bacteria (e.g., E. coli, S. aureus)[11]
QuinolinesBacteria (Gram-positive and Gram-negative), Fungi[21][23]
III. Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinazoline and benzodiazepine derivatives have been reported to possess anti-inflammatory properties.[1][8]

  • Mechanism of Action: The anti-inflammatory effects of these compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.

  • Prospective Derivatives: The development of novel anti-inflammatory agents with improved efficacy and reduced side effects is a major goal of drug discovery. Derivatives of this compound could be explored for their potential to modulate inflammatory pathways. The fluorine substituent may enhance the binding of these derivatives to their biological targets.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is still in its infancy, the potential for this scaffold in medicinal chemistry is undeniable. Its synthetic accessibility to biologically validated heterocyclic systems like quinazolines, benzodiazepines, and quinolines makes it a highly attractive starting point for the development of novel therapeutic agents.

This technical guide has outlined the prospective synthesis and biological activities of these derivatives, providing a conceptual framework for future research. It is our hope that this document will inspire further investigation into this promising area, leading to the discovery of new and effective treatments for a range of human diseases. The path forward involves the systematic synthesis of derivative libraries, followed by rigorous in vitro and in vivo screening to validate the therapeutic potential of this versatile scaffold.

References

Unlocking Therapeutic Potential: A Guide to Identifying and Validating Targets for 1-(2-Amino-6-fluorophenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-amino-6-fluorophenyl)ethanone scaffold represents a privileged starting point in modern medicinal chemistry. The strategic placement of an amino group ortho to the acetyl moiety allows for versatile synthetic transformations into a variety of heterocyclic systems, while the fluorine atom enhances critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity[1][2][3]. This guide provides a comprehensive exploration of potential therapeutic targets for analogs derived from this core structure. We will delve into the scientific rationale for target selection, present detailed, self-validating experimental workflows for target validation, and offer insights into the causality behind key experimental choices. Our focus will be on three promising therapeutic areas: oncology, neurodegenerative disease, and inflammation, highlighting specific molecular targets within each.

The this compound Core: A Privileged Scaffold in Drug Discovery

The utility of the 2-aminoacetophenone core is well-established, serving as a foundational building block for a diverse range of biologically active molecules, including quinolones, flavonoids, and chalcones[4][5][6]. The introduction of a fluorine atom, as in the case of this compound, is a deliberate strategy to augment the pharmacological profile of the resulting analogs. Fluorine's high electronegativity and small atomic size can profoundly influence molecular conformation and electronic properties, often leading to enhanced binding interactions with protein targets[3][7]. This strategic fluorination has been successfully employed to improve the potency and pharmacokinetic properties of numerous approved drugs[3].

This guide will focus on leveraging this versatile scaffold to develop inhibitors for three key classes of therapeutic targets:

  • Protein Kinases: Central to cellular signaling, their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Monoamine Oxidase B (MAO-B): A critical enzyme in the catabolism of neurotransmitters, its inhibition is a validated strategy for the treatment of Parkinson's disease.

  • B-cell lymphoma 2 (Bcl-2) Family Proteins: Key regulators of apoptosis, their inhibition offers a promising therapeutic avenue in oncology.

Target Class I: Protein Kinase Inhibition in Oncology

The dysregulation of protein kinase activity is a fundamental driver of tumorigenesis and cancer progression. Analogs of 2-aminoacetophenone have shown promise as kinase inhibitors, including for targets like Aurora Kinase B (AURKB) and p38 MAP kinase[8][9]. The versatility of the scaffold allows for the synthesis of compounds that can fit into the ATP-binding pocket of various kinases.

Rationale for Targeting Aurora Kinase B (AURKB)

AURKB is a serine/threonine kinase that plays an essential role in cell cycle control, particularly during mitosis. Its overexpression is a common feature in many human cancers and is associated with aggressive disease and poor prognosis[9]. Inhibition of AURKB leads to mitotic catastrophe and subsequent apoptosis in cancer cells, making it a highly attractive target for cancer therapy[9].

Proposed Signaling Pathway

AURKB_Pathway AURKB Inhibition Pathway cluster_0 Cell Cycle Progression G2 G2 Phase M Mitosis G2->M AURKB Aurora Kinase B G2->AURKB Activation G1 G1 Phase M->G1 S S Phase G1->S S->G2 HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylation CPC Chromosomal Passenger Complex AURKB->CPC Localization Apoptosis Apoptosis AURKB->Apoptosis Cytokinesis Cytokinesis CPC->Cytokinesis Analog 1-(2-Amino-6-fluorophenyl) ethanone Analog Analog->AURKB Inhibition

Caption: Inhibition of AURKB by an analog disrupts mitotic progression, leading to apoptosis.

Experimental Workflow for AURKB Inhibitor Validation

This workflow is designed to first identify potent inhibitors of AURKB and then characterize their cellular activity and mechanism of action.

Step 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against recombinant human AURKB.

  • Protocol:

    • Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

    • In a 384-well plate, add recombinant human AURKB enzyme, a suitable substrate peptide (e.g., a histone H3-derived peptide), and ATP.

    • Add the diluted test compounds to the wells. Include a positive control (e.g., a known AURKB inhibitor like SP-96) and a negative control (DMSO vehicle).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

    • Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Causality: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of AURKB, providing a primary measure of potency.

Step 2: Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative activity of the most potent compounds from the kinase assay in a relevant cancer cell line.

  • Protocol:

    • Seed a human cancer cell line known to overexpress AURKB (e.g., MDA-MB-231 breast cancer cells) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

    • Assess cell viability using a standard method such as the MTT assay.

    • Determine the IC50 value for each compound.

  • Causality: This step validates that the enzymatic inhibition observed in Step 1 translates to a functional effect on cancer cell growth.

Step 3: Target Engagement Assay

  • Objective: To confirm that the observed cellular effects are due to the inhibition of AURKB.

  • Protocol:

    • Treat the cancer cells with the test compounds at their IC50 concentrations for a short period (e.g., 2-4 hours).

    • Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of a known AURKB substrate, such as histone H3 at Serine 10.

    • A potent and specific AURKB inhibitor should lead to a dose-dependent decrease in phosphorylated histone H3 levels.

  • Causality: This provides direct evidence that the compound is engaging and inhibiting its intended target within the cellular environment.

Data Summary Table
Compound IDAURKB IC50 (nM)[9]MDA-MB-231 IC50 (µM)[10]p-Histone H3 Inhibition (at 1 µM)
Analog-01150.5+++
Analog-021505.2++
Analog-03>1000>50-
SP-96 (Control)50.1+++

Target Class II: Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neurons. One therapeutic strategy is to increase the levels of depleted neurotransmitters, like dopamine, by inhibiting their degradation. MAO-B is a key enzyme in the dopamine catabolism pathway, and its inhibition can provide symptomatic relief.[11] Analogs of 2-aminoacetophenone have been explored as potential MAO-B inhibitors.[11]

Rationale for Targeting MAO-B

Selective inhibition of MAO-B is a clinically validated approach for treating Parkinson's disease. By preventing the breakdown of dopamine in the brain, MAO-B inhibitors can extend the action of both endogenous and administered dopamine (from levodopa therapy). The 2-aminoacetophenone scaffold can be elaborated to mimic the structure of known MAO-B substrates or inhibitors. The ability of small molecules to cross the blood-brain barrier (BBB) is a critical consideration for CNS drug discovery.[12][13][14]

Proposed Dopamine Metabolism Pathway

MAOB_Pathway MAO-B Inhibition Pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB DOPAC DOPAC MAOB->DOPAC Neuroprotection Neuroprotective Effects MAOB->Neuroprotection COMT COMT DOPAC->COMT HVA HVA COMT->HVA Analog 1-(2-Amino-6-fluorophenyl) ethanone Analog Analog->MAOB Inhibition

Caption: Inhibition of MAO-B by an analog prevents dopamine degradation.

Experimental Workflow for MAO-B Inhibitor Validation

Step 1: In Vitro MAO-A and MAO-B Inhibition Assay

  • Objective: To determine the IC50 values of the analogs against both MAO-A and MAO-B to assess potency and selectivity.

  • Protocol:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • A well-established spectrophotometric method can be employed.[11]

    • Incubate the enzymes with a range of concentrations of the test compounds.

    • Add a suitable substrate (e.g., kynuramine for both, or specific substrates for selectivity assessment).

    • Monitor the production of the product over time.

    • Calculate IC50 values for both enzymes and determine the selectivity index (IC50 MAO-A / IC50 MAO-B).

  • Causality: High selectivity for MAO-B over MAO-A is crucial to avoid side effects associated with MAO-A inhibition, such as the "cheese effect."

Step 2: Blood-Brain Barrier (BBB) Permeability Assay

  • Objective: To evaluate the potential of the lead compounds to cross the BBB.

  • Protocol:

    • An in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be used as an initial screen.

    • A lipid-coated filter is used to separate a donor compartment (containing the test compound) from an acceptor compartment.

    • After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

  • Causality: This assay provides an early indication of a compound's ability to passively diffuse across the BBB, a prerequisite for CNS activity.[13]

Step 3: Ex Vivo Neurotransmitter Analysis

  • Objective: To demonstrate that the compound can inhibit MAO-B in vivo and alter neurotransmitter levels in the brain.

  • Protocol:

    • Administer the test compound to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage).

    • After a set period, sacrifice the animals and dissect the striatum region of the brain.

    • Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

    • A successful MAO-B inhibitor should lead to an increase in dopamine levels and a decrease in the levels of its metabolites.

  • Causality: This experiment provides definitive proof of target engagement in the intended organ and the desired pharmacological effect on neurotransmitter balance.

Data Summary Table
Compound IDMAO-B IC50 (nM)[11]MAO-A IC50 (nM)[11]Selectivity Index (A/B)PAMPA Pe (10⁻⁶ cm/s)
Analog-042525001005.5
Analog-051050005006.2
Analog-0630060021.1
Selegiline (Control)510002007.0

Target Class III: BCL2 Inhibition in Hematological Malignancies

The B-cell lymphoma 2 (BCL2) protein is a key regulator of the intrinsic apoptotic pathway. It functions by sequestering pro-apoptotic proteins, thereby preventing cell death. Overexpression of BCL2 is a hallmark of many cancers, particularly hematological malignancies like chronic lymphocytic leukemia (CLL), and contributes to tumor cell survival and resistance to chemotherapy.

Rationale for Targeting BCL2

Inhibiting the anti-apoptotic function of BCL2 can restore the natural process of programmed cell death in cancer cells. This is a clinically validated strategy, with the approved drug Venetoclax demonstrating significant efficacy. The this compound scaffold can be used to develop novel small molecules that act as BH3 mimetics, disrupting the interaction between BCL2 and pro-apoptotic proteins. Recent studies have explored derivatives of similar heterocyclic systems as potential BCL2 inhibitors.[10]

Proposed Apoptotic Pathway

BCL2_Pathway BCL2 Inhibition Pathway cluster_0 Mitochondrion BaxBak Bax/Bak CytoC Cytochrome c BaxBak->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation BCL2 BCL2 BCL2->BaxBak Bim Bim (pro-apoptotic) Bim->BCL2 Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Analog 1-(2-Amino-6-fluorophenyl) ethanone Analog Analog->BCL2 Inhibition

Caption: Inhibition of BCL2 by an analog releases pro-apoptotic proteins, triggering apoptosis.

Experimental Workflow for BCL2 Inhibitor Validation

Step 1: In Vitro Binding Assay

  • Objective: To measure the binding affinity of the synthesized analogs to the BCL2 protein.

  • Protocol:

    • A fluorescence polarization (FP) assay is a suitable method.

    • A fluorescently labeled peptide derived from a BH3 domain (e.g., from the Bim protein) is incubated with recombinant BCL2 protein.

    • In the absence of an inhibitor, the peptide binds to BCL2, resulting in a high FP signal.

    • Test compounds that bind to the same site on BCL2 will displace the fluorescent peptide, leading to a decrease in the FP signal.

    • Determine the Ki (inhibition constant) for each compound.

  • Causality: This assay directly quantifies the interaction between the compound and the target protein, confirming a direct binding mechanism.

Step 2: Cell-Based Apoptosis Assay

  • Objective: To confirm that the compounds induce apoptosis in a BCL2-dependent cancer cell line.

  • Protocol:

    • Use a cell line known to be dependent on BCL2 for survival (e.g., RS4;11).

    • Treat the cells with the test compounds for 24-48 hours.

    • Measure apoptosis using an Annexin V/Propidium Iodide staining assay followed by flow cytometry.

    • Annexin V positive cells are considered apoptotic.

    • Determine the EC50 for apoptosis induction.

  • Causality: This demonstrates that the binding to BCL2 translates into the desired biological outcome of programmed cell death.

Step 3: qRT-PCR Analysis of Apoptosis-Related Genes

  • Objective: To analyze the effect of the compounds on the expression of genes involved in the apoptotic pathway.

  • Protocol:

    • Treat the BCL2-dependent cells with the test compounds at their EC50 concentrations.

    • After a suitable incubation period (e.g., 24 hours), isolate the total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key apoptotic genes, such as BCL2 (to check for feedback mechanisms) and CASP3 (Caspase-3).[10]

    • An effective BCL2 inhibitor is expected to lead to an upregulation of pro-apoptotic genes like CASP3.[10]

  • Causality: This provides mechanistic insight into the downstream effects of BCL2 inhibition at the transcriptional level.

Data Summary Table
Compound IDBCL2 Binding Ki (nM)RS4;11 Apoptosis EC50 (µM)Casp3 Upregulation (Fold Change)[10]
Analog-07500.84.5
Analog-082003.52.1
Analog-09>5000>251.1
Venetoclax (Control)<10.016.0

Conclusion

The this compound scaffold is a highly valuable starting point for the discovery of novel therapeutics. Its synthetic tractability and the beneficial properties imparted by the fluorine atom allow for the generation of diverse libraries of compounds with the potential to modulate a wide range of biological targets. This guide has outlined a strategic approach for identifying and validating potential therapeutic targets in oncology, neurodegenerative disease, and inflammation. By employing the detailed, self-validating experimental workflows presented, researchers can efficiently advance from initial hit identification to lead optimization, ultimately accelerating the development of new medicines for diseases with high unmet medical needs.

References

The Strategic Application of 1-(2-Amino-6-fluorophenyl)ethanone in the Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the applications of 1-(2-Amino-6-fluorophenyl)ethanone, a key building block in modern medicinal chemistry. Its strategic importance lies in its utility as a precursor for the synthesis of heterocyclic scaffolds, most notably quinazoline derivatives. These derivatives have emerged as a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of crucial signaling proteins known as kinases. This document will elucidate the chemical properties of this compound, detail the primary synthetic routes to bioactive quinazolines, provide exemplary experimental protocols, and discuss the mechanism of action and biological efficacy of the resulting compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile synthon in their research endeavors.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance pharmacological properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability[1].

2.1 this compound: A Versatile Synthon

This compound is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic acetyl group ortho to each other on a fluorinated benzene ring. This specific arrangement of functional groups makes it an ideal starting material for the construction of fused heterocyclic systems through cyclocondensation reactions. The presence of the fluorine atom at the 6-position provides a strategic tool for modulating the electronic properties and metabolic stability of the final compounds.

PropertyValue
IUPAC Name This compound[2]
CAS Number 869937-08-6[2][3]
Molecular Formula C₈H₈FNO[4]
Molecular Weight 153.15 g/mol [4]
Boiling Point 255.2±20.0 °C (Predicted)[4]
Density 1.201±0.06 g/cm³ (Predicted)[4]

Core Application: Synthesis of Quinazoline-Based Kinase Inhibitors

The primary and most significant application of this compound is in the synthesis of quinazoline and quinazolinone derivatives. The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors[5].

Rationale: The Quinazoline Scaffold in Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. The quinazoline scaffold has proven to be an effective template for designing molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their function. Notable examples of quinazoline-based kinase inhibitors include Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR)[6].

General Synthetic Pathways

The synthesis of the quinazoline core from this compound typically involves a cyclocondensation reaction where the amino and acetyl groups of the starting material react with a one or two-carbon source to form the pyrimidine ring of the quinazoline system.

A common and efficient method involves the reaction of the ortho-aminoaryl ketone with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via the formation of an enaminone intermediate, which then undergoes intramolecular cyclization to yield the quinazoline scaffold[7][8].

The Friedländer annulation is a classical method for synthesizing quinolines and can be adapted for quinazolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group (e.g., a ketone or ester) under acidic or basic conditions to form the heterocyclic ring[3]. Variations of this approach provide access to a wide range of substituted quinazolines.

Visualizing the Synthesis: A Generalized Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor, a common class of compounds derived from this compound.

G start 1-(2-Amino-6- fluorophenyl)ethanone step1 Cyclocondensation (e.g., with DMF-DMA) start->step1 intermediate1 8-Fluoro-4-methyl quinazolinone step1->intermediate1 step2 Chlorination (e.g., SOCl2 or POCl3) intermediate1->step2 intermediate2 4-Chloro-8-fluoro- 4-methylquinazoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) (with substituted aniline) intermediate2->step3 final_product 4-Anilino-8-fluoro- quinazoline Derivative (Kinase Inhibitor) step3->final_product

A generalized synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

The following is a representative, multi-step protocol for the synthesis of a 4-anilino-8-fluoroquinazoline derivative, based on established synthetic methodologies for this class of compounds.

Step 1: Synthesis of 8-Fluoro-4-methyl-3,4-dihydroquinazolin-4-ol
  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add formamidine acetate (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

Step 2: Synthesis of 4-Chloro-8-fluoro-4-methylquinazoline
  • To a flask containing the crude 8-Fluoro-4-methyl-3,4-dihydroquinazolin-4-ol from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the 4-chloroquinazoline intermediate.

Step 3: Synthesis of the Final 4-Anilino-8-fluoroquinazoline Derivative
  • Dissolve the 4-Chloro-8-fluoro-4-methylquinazoline (1.0 eq) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in a protic solvent such as isopropanol or n-butanol.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry.

  • If necessary, purify the final product by column chromatography on silica gel or by recrystallization to obtain the desired 4-anilinoquinazoline derivative.

Biological Applications and Mechanism of Action

Derivatives of this compound, particularly the quinazoline-based compounds, are primarily investigated for their potent anticancer activity. This activity is often derived from their ability to inhibit protein kinases involved in cancer cell signaling.

Targeting Tyrosine Kinases in Oncology: EGFR and VEGFR

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases that are frequently overexpressed or mutated in various cancers. EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Dual inhibition of EGFR and VEGFR is a promising strategy in cancer therapy, and many quinazoline derivatives synthesized from this compound are designed as dual inhibitors[4][5].

Mechanism of Action of Quinazoline-Based Inhibitors

These inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of the receptor, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blocks the downstream signaling cascade, ultimately leading to an inhibition of cell proliferation and induction of apoptosis (programmed cell death).

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ATP ATP EGFR->ATP Phosphorylation P P EGF EGF (Ligand) EGF->EGFR Binds ADP ADP ATP->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Inhibitor (from 1-(2-Amino-6- fluorophenyl)ethanone) Inhibitor->EGFR Blocks ATP Binding

Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
In Vitro Efficacy: A Survey of Reported Anticancer Activities

Numerous studies have reported the potent in vitro anticancer activity of quinazoline derivatives. The following table summarizes the IC₅₀ values of some representative quinazoline-based compounds against various cancer cell lines. It is important to note that while these compounds belong to the class of molecules synthesized from precursors like this compound, the specific starting material for each may vary.

Compound TypeTarget Cell LineIC₅₀ (µM)Reference
Quinazoline-pyrrole hybridMCF-7 (Breast Cancer)15.85 ± 3.32
Quinazoline-pyrrole hybridSW480 (Colon Cancer)17.85 ± 0.92
Quinazolinone-based rhodanineHL-60 (Leukemia)1.2
Quinazolinone-based rhodanineK-562 (Leukemia)1.5
Triazole-acetamide quinazolineHCT-116 (Colon Cancer)5.33
Triazole-acetamide quinazolineHepG2 (Liver Cancer)7.94

Future Perspectives and Emerging Applications

While the primary focus of research involving this compound has been on anticancer agents, the versatility of this building block opens up possibilities in other therapeutic areas. The resulting quinazoline scaffolds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Future research may explore the synthesis of novel derivatives for these applications. Furthermore, innovations in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could lead to more efficient and diverse libraries of compounds derived from this valuable starting material.

Conclusion

This compound has established itself as a cornerstone synthon in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its unique structural features enable the efficient construction of the quinazoline scaffold, which has proven to be a highly effective template for the design of potent kinase inhibitors. The ability to systematically modify the resulting molecules allows for the fine-tuning of their pharmacological profiles, leading to the discovery of new and more effective drug candidates. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile building blocks like this compound will remain critical to the advancement of modern drug discovery.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-6-fluorophenyl)ethanone represents a novel chemical entity with undetermined biological activity and mechanism of action. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its pharmacological effects. We will navigate the critical path from initial hypothesis generation and target identification to in-depth cellular and in vivo validation. This document is structured to empower researchers with the rationale behind experimental choices, detailed protocols for key assays, and a robust framework for interpreting complex biological data. Our approach is rooted in the principles of scientific integrity, ensuring that each experimental phase builds upon the last to construct a coherent and verifiable understanding of the compound's mechanism of action.

Introduction: The Scientific Imperative for Mechanism of Action Studies

The journey of a novel small molecule from a chemical curiosity to a potential therapeutic agent is contingent on a thorough understanding of its mechanism of action (MOA).[1][2] For this compound, a compound with a paucity of published biological data, a systematic and multi-faceted approach is paramount. Elucidating the MOA is not merely an academic exercise; it is fundamental to predicting efficacy, understanding potential off-target effects, and identifying patient populations who are most likely to benefit.[1] This guide will lay out a strategic and technically detailed roadmap for the comprehensive investigation of this compound.

The chemical structure of this compound, featuring an aminophenyl group, suggests potential interactions with a range of biological targets. The fluorine substitution can enhance metabolic stability and binding affinity.[3] Our investigation will be guided by these structural alerts, but will remain unbiased in its exploration of potential targets.

Phase I: Foundational Analysis and Hypothesis Generation

Before embarking on complex and resource-intensive experimental cascades, a foundational understanding of the compound's basic properties and potential biological space is essential.

Physicochemical Characterization

A comprehensive analysis of the physicochemical properties of this compound is the first critical step. This data will inform formulation for in vitro and in vivo studies and provide early clues about its drug-like properties.

ParameterMethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO).To determine appropriate solvent systems for biological assays and predict potential issues with bioavailability.
LogP/LogD Shake-flask method or computational prediction.To assess the compound's lipophilicity, which influences membrane permeability and potential for non-specific binding.
Chemical Stability Incubation in buffers at various pH values and temperatures, followed by HPLC analysis.To understand the compound's shelf-life and stability under experimental conditions.
Purity HPLC, LC-MS, and NMR.To ensure that observed biological effects are attributable to the compound of interest and not impurities.
Initial Biological Assessment: Phenotypic Screening

Phenotypic screening allows for an unbiased assessment of the compound's effects in a cellular context, without a priori assumptions about its molecular target.[4][5]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., hTERT-RPE1) to identify potential tissue-specific or cancer-selective activity.

  • Compound Treatment: Plate cells in 384-well plates and treat with a concentration range of this compound (e.g., 10 nM to 100 µM) for 48-72 hours.

  • Staining: Fix and permeabilize the cells, then stain with a cocktail of fluorescent dyes to label the nucleus (e.g., Hoechst 33342), cytoplasm, and cytoskeleton (e.g., phalloidin).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell number, nuclear morphology, cell size, and cytoskeletal organization.

  • Interpretation: Look for significant, dose-dependent changes in cellular phenotypes. For example, an increase in nuclear size could suggest cell cycle arrest, while changes in cytoskeletal structure might indicate effects on cell motility.

Phase II: Target Deconvolution and Identification

Based on the outcomes of phenotypic screening, the next crucial phase is to identify the specific molecular target(s) of this compound. A multi-pronged approach, combining both label-free and affinity-based methods, is recommended to increase the probability of success and to validate findings.[6][7][8]

Label-Free Approaches

Label-free methods are advantageous as they do not require modification of the small molecule, which could alter its biological activity.[6]

CETSA is a powerful technique for validating target engagement in a cellular environment.[9][10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13]

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blotting using antibodies against candidate target proteins (identified through other methods) or by mass spectrometry for a proteome-wide analysis (MS-CETSA).

  • Data Analysis: A positive result is indicated by a shift in the melting curve of a protein to a higher temperature in the presence of the compound.

Logical Workflow for Target Identification

G cluster_0 Phase I: Initial Assessment cluster_1 Phase II: Target Identification cluster_2 Phase III: Target Validation & Pathway Analysis Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Biological_Hypothesis Biological Hypothesis Generation Phenotypic_Screening->Biological_Hypothesis Identifies cellular phenotype Affinity_Based Affinity-Based Methods (e.g., Kinobeads, Photoaffinity Labeling) Biological_Hypothesis->Affinity_Based Label_Free Label-Free Methods (e.g., CETSA, DARTS) Biological_Hypothesis->Label_Free Candidate_Targets Candidate Target List Affinity_Based->Candidate_Targets Label_Free->Candidate_Targets Biochemical_Assays Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) Candidate_Targets->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., BRET/FRET, Knockdown/Overexpression) Candidate_Targets->Cellular_Assays Validated_Target Validated Molecular Target Biochemical_Assays->Validated_Target Cellular_Assays->Validated_Target

Caption: A logical workflow for the identification and validation of the molecular target of a novel small molecule.

Affinity-Based Approaches

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[6][8]

If phenotypic screening suggests a role in cell signaling, Kinobeads technology can be a powerful tool for identifying kinase targets.[14][15][16] This technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[17][18]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound.

  • Kinobeads Pulldown: Add the Kinobeads to each lysate to capture kinases that are not bound to the test compound.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of this compound. These are the candidate kinase targets.

Phase III: Mechanistic Validation and Pathway Analysis

Once a high-confidence target has been identified, the next step is to validate this interaction and understand its downstream consequences on cellular signaling pathways.

In Vitro Confirmation of Target Engagement

Direct binding and functional assays with purified proteins are essential for confirming the interaction identified in cellular contexts.

AssayDescriptionRationale
Surface Plasmon Resonance (SPR) Immobilize the purified target protein on a sensor chip and flow this compound over the surface to measure binding kinetics (kon and koff) and affinity (KD).Provides quantitative data on the direct interaction between the compound and its target.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event to determine the binding affinity, stoichiometry, and thermodynamic parameters.Offers a label-free, in-solution method to characterize the binding thermodynamics.
Enzyme Inhibition Assays If the target is an enzyme, measure its activity in the presence of varying concentrations of the compound to determine the IC50 value.Confirms functional modulation of the target protein.
Cellular Assays for Pathway Analysis

Understanding how the compound-target interaction affects cellular signaling is crucial.

BRET and FRET are powerful techniques for monitoring protein-protein interactions in living cells.[19][20][21][22][23] If the target protein is known to be part of a larger complex, BRET or FRET can be used to assess whether this compound disrupts or enhances these interactions.

Experimental Protocol: BRET Assay for Protein-Protein Interactions

  • Construct Generation: Create expression vectors for the target protein fused to a BRET donor (e.g., Renilla luciferase) and its interacting partner fused to a BRET acceptor (e.g., YFP).

  • Transfection: Co-transfect the constructs into a suitable cell line.

  • Compound Treatment: Treat the cells with this compound or vehicle.

  • Substrate Addition and Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at the donor and acceptor wavelengths.

  • Data Analysis: An increase or decrease in the BRET ratio indicates a modulation of the protein-protein interaction.

Signaling Pathway Visualization

G Compound This compound Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate_A Substrate A Target->Substrate_A Phosphorylation Substrate_B Substrate B Target->Substrate_B Phosphorylation Downstream_Effector_1 Downstream Effector 1 Substrate_A->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream Effector 2 Substrate_B->Downstream_Effector_2 Activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on its validated target.

Phase IV: In Vivo Pharmacodynamics and Target Engagement

The ultimate validation of a compound's mechanism of action comes from demonstrating target engagement and pharmacological effects in a living organism.[24][25][26][27]

Animal Model Selection

The choice of animal model is critical and should be based on the hypothesized therapeutic area. For example, if the compound shows anti-proliferative effects in cancer cell lines, a mouse xenograft model would be appropriate.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Integrated PK/PD studies are essential to correlate the concentration of the compound in the body with its biological effect.[24]

Experimental Design for an In Vivo PK/PD Study

  • Dosing: Administer this compound to the animals via a relevant route (e.g., oral gavage, intravenous injection) at several dose levels.

  • Sample Collection: Collect blood and tissue samples at various time points post-dosing.

  • Pharmacokinetic Analysis: Measure the concentration of the compound in plasma and target tissues using LC-MS/MS.

  • Pharmacodynamic Analysis: At the same time points, collect tissue samples for analysis of target engagement (e.g., by ex vivo CETSA) and downstream biomarkers (e.g., phosphorylation of a target's substrate).

  • Data Modeling: Model the relationship between drug concentration, target engagement, and the pharmacodynamic response.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The successful elucidation of the mechanism of action of this compound requires a systematic, multi-disciplinary approach. By integrating data from phenotypic screens, target identification technologies, biochemical and cellular assays, and in vivo studies, a coherent and well-supported narrative of the compound's biological effects can be constructed. This in-depth understanding is the bedrock upon which successful drug development programs are built.

References

A Technical Guide to the Solubility of 1-(2-Amino-6-fluorophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 1-(2-Amino-6-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Grounded in the principles of physical organic chemistry, this document offers a predictive framework for understanding its behavior in various organic solvents, alongside a robust experimental protocol for empirical determination.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₈H₈FNO, is a substituted aromatic ketone. Its structure is characterized by a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and an acetyl group (-COCH₃). The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in process chemistry, formulation development, and analytical method design.

Key Structural Features:

  • Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

  • Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor, enhancing solubility in protic and polar solvents.

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces a strong dipole moment, increasing the overall polarity of the molecule.

  • Acetyl Group (-COCH₃): The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The presence of both hydrogen bond donating and accepting groups, along with a polar aromatic system, suggests a nuanced solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is a simplified representation of the complex intermolecular forces at play between the solute (this compound) and the solvent.

Intermolecular Forces Influencing Solubility:

  • Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are predicted to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The fluorine and acetyl substituents create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably through dipole-dipole forces.

  • Van der Waals Forces: The aromatic ring and the methyl group contribute to London dispersion forces, allowing for some solubility in nonpolar solvents.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₈H₈FNO Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak van der Waals

Caption: Intermolecular forces between this compound and solvent classes.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of the solubility of this compound in common organic solvents is presented in the table below. It is important to note that these are predictions and should be confirmed by experimental data.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amino and carbonyl groups.
WaterModerateWhile capable of hydrogen bonding, the hydrophobic aromatic ring may limit solubility compared to alcohols. The presence of the amino group suggests some water solubility.[1][2]
Polar Aprotic Acetone, DMSOHighStrong dipole-dipole interactions. The carbonyl group of acetone can accept hydrogen bonds from the amino group of the solute.
AcetonitrileModerate to HighGood dipole-dipole interactions.
Ethyl AcetateModerateModerate polarity and hydrogen bond accepting capability.
Nonpolar Hexane, HeptaneLowDominated by weak van der Waals forces, which are unlikely to overcome the strong solute-solute interactions.
TolueneLow to ModerateThe aromatic nature of toluene may provide some favorable pi-pi stacking interactions with the solute's benzene ring, leading to slightly better solubility than alkanes.
Chlorinated DichloromethaneModerateModerate polarity allows for some dipole-dipole interactions.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium solubility method is a reliable and widely accepted technique.

Materials and Equipment
  • This compound (purity ≥98%)[3]

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at constant temperature (e.g., 24-48 hours) step1->step2 step3 Separate solid and liquid phases (centrifugation) step2->step3 step4 Filter the supernatant step3->step4 step5 Prepare dilutions of the saturated solution step4->step5 step6 Quantify concentration using a validated HPLC method step5->step6 end End step6->end

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the concentration of the saturated solution.

Safety and Handling

This compound is classified as a warning-level hazard.[3] It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3][4][5][6][7][8]

Conclusion

The solubility of this compound is governed by its molecular structure, which features both polar and nonpolar characteristics. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. The provided experimental protocol offers a reliable method for obtaining precise quantitative solubility data, which is invaluable for the effective use of this compound in research and development.

References

Methodological & Application

Application and Protocol for the Friedländer Annulation Synthesis of 8-Fluoroquinolines Utilizing 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines and the Friedländer Annulation

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Incorporation of fluorine atoms into the quinoline ring system can significantly modulate the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The Friedländer annulation is a robust and versatile method for the synthesis of quinolines, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[1][2][3] This application note provides a detailed protocol and scientific rationale for the synthesis of 8-fluoroquinoline derivatives using 1-(2-amino-6-fluorophenyl)ethanone as a key building block.

The presence of a fluorine atom at the C6 position of the 2-aminoaryl ketone precursor introduces electronic effects that influence the reactivity of both the amino and acetyl groups. The electron-withdrawing nature of fluorine deactivates the aromatic ring, which can affect the nucleophilicity of the amino group and the electrophilicity of the ketone. Understanding these effects is crucial for optimizing reaction conditions and achieving high yields of the desired 8-fluoroquinoline products.

Mechanistic Considerations: Navigating the Friedländer Annulation Pathway

The Friedländer annulation can proceed through two primary mechanistic pathways, the choice of which is often dictated by the reaction conditions (acidic or basic catalysis) and the nature of the reactants.[1]

Path A (Aldol-First): Under basic conditions, the reaction is often initiated by an aldol condensation between the enolizable carbonyl compound and the 2-aminoaryl ketone. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the quinoline ring.

Path B (Schiff Base-First): In the presence of an acid catalyst, the initial step is typically the formation of a Schiff base (imine) between the 2-amino group of the ketone and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[1]

The fluorine substituent at the 6-position of this compound can influence which pathway is favored by altering the electron density at the amino and ketone functionalities.

Experimental Protocol: Synthesis of 8-Fluoro-2,4-dimethylquinoline

This protocol details the synthesis of 8-fluoro-2,4-dimethylquinoline via a microwave-assisted Friedländer annulation of this compound with acetylacetone. Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating methods.[4][5]

Materials and Equipment
  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Microwave reactor

  • Round-bottom flask appropriate for the microwave reactor

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Detailed Procedure
  • Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 153.15 mg), acetylacetone (1.2 mmol, 120.14 mg, 123 µL), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-fluoro-2,4-dimethylquinoline.

Characterization

The structure and purity of the synthesized 8-fluoro-2,4-dimethylquinoline should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the fluorine atom can often be observed through characteristic coupling patterns in the NMR spectra.[6]

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes typical reaction parameters for the Friedländer annulation of 2-aminoaryl ketones. While specific yield data for the reaction of this compound is not widely published, yields for similar substrates under microwave-assisted, acid-catalyzed conditions are generally high.[5]

Reactant 1Reactant 2CatalystSolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneCyclohexanoneAcetic AcidAcetic Acid160 (Microwave)5 minExcellent[5]
2-AminoacetophenoneEthyl AcetoacetateVarious Lewis AcidsToluene/Solvent-free80-1201-6 h75-92[7]
This compoundAcetylacetoneAcetic AcidAcetic Acid160 (Microwave)5-10 minExpected to be highN/A

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique accelerates the reaction rate, leading to significantly shorter reaction times compared to conventional heating.[4][5]

  • Acetic Acid as Catalyst and Solvent: Acetic acid serves as a Brønsted acid catalyst to promote the condensation and cyclization steps.[5] Using it as a solvent provides a homogeneous reaction medium and avoids the need for additional solvents, aligning with green chemistry principles.

  • Acetylacetone as the Methylene Component: Acetylacetone is a readily available and highly reactive dicarbonyl compound that efficiently participates in the Friedländer annulation to form the corresponding dimethyl-substituted quinoline.

Visualizing the Process and Mechanism

To further elucidate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine this compound, acetylacetone, and acetic acid B Microwave Irradiation (160 °C, 5-10 min) A->B Seal Vessel C Cooling and Neutralization B->C Reaction Completion D Solvent Extraction C->D E Drying and Concentration D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G Pure Product

Caption: Experimental workflow for the synthesis of 8-fluoro-2,4-dimethylquinoline.

Chemical Mechanism of the Friedländer Annulation

G reactant1 This compound intermediate1 Schiff Base Intermediate reactant1->intermediate1 + Acetylacetone - H₂O reactant2 Acetylacetone reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Aldol Condensation product 8-Fluoro-2,4-dimethylquinoline intermediate2->product - H₂O

Caption: Acid-catalyzed mechanism of the Friedländer annulation.

Conclusion and Future Perspectives

The Friedländer annulation of this compound provides an efficient route to valuable 8-fluoroquinoline derivatives. The protocol outlined in this application note, utilizing microwave-assisted, acid-catalyzed conditions, offers a rapid and effective method for the synthesis of these important heterocyclic compounds. Further research can explore the scope of this reaction with a wider range of α-methylene carbonyl compounds to generate a diverse library of 8-fluoroquinolines for applications in drug discovery and materials science. The influence of the fluorine substituent on the regioselectivity of the reaction with unsymmetrical methylene partners also warrants further investigation.

References

Introduction: The Strategic Value of Fluorinated Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 8-Fluoro-Substituted Quinolines from 1-(2-Amino-6-fluorophenyl)ethanone

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets.[1] When combined with the unique properties of fluorine, the resulting fluorinated quinolines become exceptionally valuable assets in drug development. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5]

This application note provides a comprehensive guide for the synthesis of 8-fluoro-substituted quinolines, utilizing the readily available starting material, this compound. We will explore the most effective and widely used synthetic strategies, focusing on the Friedländer Annulation and the Combes Synthesis. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations behind these powerful synthetic transformations.

The Influence of the C8-Fluorine Substituent

The fluorine atom from the starting material, this compound, is retained at the 8-position of the resulting quinoline ring. This specific placement has profound implications for the molecule's physicochemical and pharmacological properties.

G C8_F C8-Fluorine Substituent Lipophilicity Increases Lipophilicity C8_F->Lipophilicity pKa Lowers pKa (Basicity) C8_F->pKa Metabolism Blocks Metabolic Oxidation C8_F->Metabolism Binding Alters Binding Interactions C8_F->Binding Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Solubility Modulated Aqueous Solubility Lipophilicity->Solubility PK Improved Pharmacokinetics Metabolism->PK PD Enhanced Pharmacodynamics Binding->PD Permeability->PK

Caption: Impact of the C8-Fluorine on Molecular Properties.

  • Lipophilicity and Bioavailability : Fluorine is more lipophilic than hydrogen, which can enhance the ability of a drug candidate to cross cellular membranes, potentially improving its absorption and distribution.[5]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the C8 position can block oxidative metabolism at that site, which often leads to a longer in-vivo half-life for the drug.[4]

  • Basicity (pKa) : As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This reduces the electron density on the quinoline nitrogen, making it less basic. This modulation of pKa can be critical for optimizing a drug's solubility and interaction with its biological target.[4]

  • Binding Affinity : Fluorine can participate in unique, non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the binding affinity and potency of the compound.[3]

Synthetic Strategy 1: The Friedländer Annulation

The Friedländer synthesis is the most direct and versatile method for this transformation. It involves the reaction of a 2-aminoaryl ketone (in this case, this compound) with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[6][7] The reaction can be catalyzed by either acids or bases and proceeds via a condensation followed by a cyclodehydration.[8]

Reaction Mechanism

Two primary mechanistic pathways are generally accepted, depending on the reaction conditions.[6][9]

  • Aldol-First Pathway : An initial aldol condensation between the two carbonyl partners is followed by intramolecular cyclization and dehydration.

  • Schiff Base-First Pathway : The amino group of the starting material first forms a Schiff base with the carbonyl of the reaction partner, which is then followed by an intramolecular aldol-type cyclization and dehydration.

G Start This compound + α-Methylene Ketone A1 Aldol Condensation Start->A1 Pathway A B1 Schiff Base Formation Start->B1 Pathway B A2 Aldol Adduct A1->A2 A3 Intramolecular Cyclization (Imine Formation) A2->A3 Intermediate Cyclized Intermediate A3->Intermediate B2 Schiff Base Intermediate B1->B2 B3 Intramolecular Aldol Cyclization B2->B3 B3->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 8-Fluoro-Substituted Quinoline Dehydration->Product

Caption: Mechanistic Pathways of the Friedländer Synthesis.

Protocol 1: Acid-Catalyzed Friedländer Synthesis of 8-Fluoro-2,4-dimethylquinoline

This protocol describes a robust acid-catalyzed synthesis using acetylacetone as the α-methylene carbonyl partner. Lewis acids or Brønsted acids are effective catalysts.[6][10]

Reagents & Equipment:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Ferric Chloride (FeCl₃)[10]

  • Toluene or Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup : To a 100 mL round-bottom flask, add this compound (1.53 g, 10 mmol, 1.0 eq).

  • Add Reagents : Add toluene (30 mL), followed by acetylacetone (1.2 g, 12 mmol, 1.2 eq).

  • Add Catalyst : Add p-Toluenesulfonic acid monohydrate (190 mg, 1 mmol, 10 mol%).

  • Reaction : Heat the mixture to reflux (approx. 110°C for toluene) and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 8-fluoro-2,4-dimethylquinoline.

Scientist's Notes:

  • Catalyst Choice : p-TsOH is a mild and effective Brønsted acid for this transformation.[6] Alternatively, Lewis acids like SnCl₄ or FeCl₃ can be used, sometimes offering higher yields or milder conditions.[10]

  • Solvent-Free Conditions : For a greener approach, this reaction can often be performed under solvent-free conditions, either by conventional heating or microwave irradiation, which can significantly reduce reaction times.[7]

  • Stoichiometry : A slight excess of the dicarbonyl component (acetylacetone) is used to ensure complete consumption of the limiting starting material.

Synthetic Strategy 2: The Combes Quinoline Synthesis

The Combes synthesis is another powerful method that involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][12] The reaction proceeds by forming an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid, typically concentrated sulfuric acid.[11]

Protocol 2: Combes Synthesis of 8-Fluoro-2,4-dimethylquinoline

Reagents & Equipment:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Schiff Base Formation : In a round-bottom flask, mix this compound (1.53 g, 10 mmol, 1.0 eq) and acetylacetone (1.1 g, 11 mmol, 1.1 eq). A catalytic amount of acid (e.g., a single drop of acetic acid) can be added. Stir at room temperature for 30 minutes. An intermediate enamine/Schiff base is formed.

  • Cyclization : Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture with stirring.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 60-70°C for 1-2 hours.

  • Workup : Carefully pour the cooled reaction mixture onto crushed ice (approx. 50 g) in a beaker.

  • Neutralization : Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is basic (pH > 8). A precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography as described in Protocol 1.

Scientist's Notes:

  • Safety : Concentrated sulfuric acid is highly corrosive. Always add the acid slowly to the reaction mixture while cooling to control the exothermic reaction. Perform this step in a well-ventilated fume hood.

  • Regioselectivity : When using unsymmetrical β-diketones, the Combes synthesis can lead to regioisomers. The cyclization is influenced by both steric and electronic effects of the substituents.[11] For a symmetrical diketone like acetylacetone, this is not an issue.

Data Presentation: Comparative Overview of Synthetic Protocols

The choice of synthetic route can significantly impact yield and reaction conditions. The following table provides a comparative summary for the synthesis of 8-fluoro-2,4-dimethylquinoline.

ParameterProtocol 1: Acid-Catalyzed FriedländerProtocol 2: Combes Synthesis
Starting Materials This compound, AcetylacetoneThis compound, Acetylacetone
Catalyst / Reagent p-TsOH·H₂O (catalytic)H₂SO₄ (stoichiometric/solvent)
Solvent Toluene or EthanolNone (H₂SO₄ acts as solvent)
Temperature Reflux (80-110°C)60-70°C
Reaction Time 4-6 hours1-2 hours
Workup Neutralization, Liquid-liquid extractionQuenching on ice, Neutralization, Filtration
Typical Yield 75-90%70-85%
Key Advantage Milder conditions, catalytic acidShorter reaction time, simple setup
Key Disadvantage Longer reaction timeHarsh acidic conditions, safety concerns

Experimental Workflow Visualization

G Setup 1. Reaction Setup (Flask, Reagents, Solvent, Catalyst) Reaction 2. Heating & Stirring (Reflux / Controlled Temp) Setup->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup (Quench, Neutralize, Extract) Monitor->Workup Complete Purify 5. Purification (Column Chromatography / Recrystallization) Workup->Purify Characterize 6. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General Experimental Workflow for Quinoline Synthesis.

Characterization of Products

The synthesized quinoline derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The fluorine atom at C8 will cause characteristic splitting (coupling) in the signals of nearby protons (H7) and carbons (C7, C8, C8a).[13]

  • Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the successful synthesis. The fragmentation pattern can also offer structural information.[14]

Table: Expected ¹H NMR Data for 8-Fluoro-2,4-dimethylquinoline (in CDCl₃)

ProtonChemical Shift (δ, ppm) (Est.)MultiplicityCoupling Constant (J, Hz) (Est.)
H-37.15s-
H-57.65tJ = 8.0
H-67.20tJ = 8.0
H-77.45dddJ = 8.0, 5.0 (H-F), 1.0
2-CH₃2.65s-
4-CH₃2.50s-

Note: These are estimated values. Actual chemical shifts may vary. The key feature is the doublet of doublets of doublets (ddd) for H-7 due to coupling with H-6 (ortho), H-5 (meta), and F-8.

References

Microwave-Assisted Synthesis of Quinazoline Derivatives: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of quinazoline and quinazolinone derivatives. Quinazolines are a vital class of N-heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Traditional synthetic methods often require long reaction times, high temperatures, and complex work-up procedures. Microwave irradiation offers a powerful alternative, dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[1][2] This document provides an in-depth exploration of the principles of microwave heating, detailed step-by-step protocols for various quinazoline syntheses, comparative data against conventional methods, and expert insights for protocol optimization.

Part 1: The Rationale for Microwave-Assisted Synthesis

The Significance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities. Derivatives have been successfully developed as anticancer, anti-inflammatory, anticonvulsant, and antibacterial agents. The versatility of the quinazoline core allows for substitution at various positions, enabling fine-tuning of its pharmacological profile. This has made the development of efficient and diverse synthetic routes a primary objective for researchers in drug discovery.

Limitations of Conventional Heating and the Rise of MAOS

Conventional synthesis of quinazolines often involves heating reaction mixtures under reflux for many hours or even days.[3] This method relies on conductive heating, where heat is transferred from an external source through the vessel walls to the solvent and reactants.[4] This process is slow and can lead to uneven temperature distribution, resulting in the formation of by-products and decomposition of sensitive materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[5][6] By using microwave energy, reactions can be completed in minutes rather than hours, often with higher product purity and yield.[7] This technology is not merely about rapid heating; it represents a more efficient and controlled method of energy transfer directly to the molecules.[8]

The Core Mechanism: How Microwaves Drive Reactions

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[8][9] This direct energy transfer to the reactants and solvent is fundamentally different from the indirect nature of conventional heating.

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in quinazoline synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8] This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the reaction medium.[9]

  • Ionic Conduction: If charged particles (ions or ionic species) are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field.[10] This movement causes collisions with surrounding molecules, dissipating kinetic energy as heat.[4]

This volumetric and instantaneous heating mechanism avoids the thermal gradients common in conventional methods and can lead to localized superheating, further accelerating reaction kinetics.[8][9]

cluster_MW Microwave Energy Input cluster_Mechanisms Heating Mechanisms cluster_Process Molecular Process cluster_Output Result MW Microwave Field (E) Dipolar Dipolar Polarization (Polar Molecules) MW->Dipolar Ionic Ionic Conduction (Charged Species) MW->Ionic Reorientation Rapid Molecular Reorientation Dipolar->Reorientation causes Migration Ion Migration and Collision Ionic->Migration causes Heat Rapid, Uniform Volumetric Heating Reorientation->Heat generates friction Migration->Heat dissipates energy

Caption: Core mechanisms of microwave heating in organic synthesis.

Part 2: Experimental Protocols for Quinazoline Synthesis

The following protocols are designed for use with dedicated, single-mode microwave reactors equipped with temperature and pressure sensors. Safety precautions, such as using appropriate shielding and pressure-rated vessels, are mandatory.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a highly efficient, solvent-free method for generating a library of quinazolin-4(3H)-ones, demonstrating the power of MAOS in multi-component reactions.[11]

Reaction Principle: This method involves a neat (solvent-free) cyclocondensation of an anthranilic acid, an aniline derivative, and an acyl chloride under microwave irradiation. The absence of a solvent enhances the green credentials of the synthesis and simplifies product work-up.[11]

Workflow Diagram:

Caption: General workflow for microwave-assisted quinazoline synthesis.

Materials & Equipment:

  • Anthranilic acid (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Phenylacetyl chloride (1.0 mmol)

  • 10 mL pressure-rated microwave reaction vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Step-by-Step Methodology:

  • Place anthranilic acid (1.0 mmol), the desired substituted aniline (1.0 mmol), and phenylacetyl chloride (1.0 mmol) into the 10 mL microwave reaction vial containing a magnetic stir bar.

  • Seal the vial securely with the appropriate cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate the mixture at a constant temperature of 120°C for 5-10 minutes. The power will be modulated automatically by the instrument to maintain the set temperature (typically starting at 150-300 W).

  • After the irradiation cycle is complete, allow the vessel to cool to room temperature (either passively or via compressed air cooling, depending on the instrument).

  • Carefully uncap the vial in a fume hood.

  • Pour the reaction mixture into a beaker containing crushed ice (~20 g).

  • Stir the mixture until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from ethanol to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.

Expected Results: This solvent-free method typically provides good to excellent yields (60-85%) in a fraction of the time required by conventional methods.[11]

Protocol 2: Synthesis of 2,4-Disubstituted Quinazolines via Lewis Acid Catalysis

This protocol details a rapid, one-pot synthesis utilizing a Lewis acid catalyst to activate nitriles for reaction with 2-aminophenyl carbonyl compounds.[1]

Reaction Principle: A 2-aminophenyl carbonyl compound reacts with a nitrile, which serves as a nitrogen source. The reaction is catalyzed by trimethylsilyltrifluoromethane sulfonate (TMSOTf) and accelerated by microwave irradiation, leading to an efficient intramolecular cyclization.[1]

Materials & Equipment:

  • 2-Aminobenzophenone (1.0 mmol)

  • Benzonitrile (1.2 mmol)

  • Trimethylsilyltrifluoromethane sulfonate (TMSOTf) (0.2 mmol, ~10-20 mol%)

  • 10 mL pressure-rated microwave reaction vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add 2-aminobenzophenone (1.0 mmol), benzonitrile (1.2 mmol), and a magnetic stir bar.

  • In a fume hood, carefully add the catalyst, TMSOTf (0.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Program the instrument to heat the mixture to 100°C and hold for 10 minutes with continuous stirring.

  • After the reaction, cool the vial to below 50°C.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 2,4-disubstituted quinazoline.

Expected Results: This method provides rapid access to 2,4-disubstituted quinazolines in good to excellent yields.[1]

Protocol 3: Solvent-Free Niementowski Reaction on a Solid Support

The Niementowski reaction is a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines (quinazolinones). This microwave-assisted, solvent-free adaptation uses an acidic solid support to enhance the reaction rate and simplify purification.[1][2]

Reaction Principle: Anthranilic acid reacts with formamide on the surface of an acidic clay, Montmorillonite K-10. The solid support acts as both a catalyst and an energy transfer medium, while microwave irradiation provides the necessary energy for the condensation and cyclization, all without the need for a bulk solvent.[2]

Materials & Equipment:

  • Anthranilic acid (2.0 mmol)

  • Formamide (5 mL)

  • Montmorillonite K-10 clay (1.0 g)

  • Mortar and pestle

  • Open-top beaker or flask suitable for microwave irradiation

  • Domestic or dedicated laboratory microwave reactor

Step-by-Step Methodology:

  • In a mortar, thoroughly grind anthranilic acid (2.0 mmol) with Montmorillonite K-10 clay (1.0 g) until a homogeneous fine powder is obtained.

  • Transfer the powder to a 50 mL beaker and add formamide (5 mL).

  • Mix the slurry with a glass rod and place the beaker in the center of the microwave oven.

  • Irradiate the mixture at low to medium power (e.g., 200-300 W) for 4-5 minutes. Caution: Perform in a well-ventilated fume hood as vapors will be generated. Monitor for excessive bumping.

  • After irradiation, allow the mixture to cool to room temperature.

  • Add 20 mL of ethanol to the solid mass and heat gently to dissolve the product.

  • Filter the hot solution to remove the Montmorillonite K-10 clay.

  • Allow the filtrate to cool, inducing crystallization of the product.

  • Collect the crystals by vacuum filtration to obtain the pure quinazolin-4(3H)-one.

Expected Results: This green chemistry approach offers good yields, short reaction times, and a significantly simplified work-up procedure compared to the traditional high-temperature Niementowski reaction.[1][2]

Part 3: Quantitative Comparison and Data

The primary advantages of MAOS are quantifiable. The data below, compiled from comparative studies, clearly illustrates the improvements in efficiency.[3]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4(3H)-Quinazolinone Derivative

ParameterConventional Synthesis (Reflux)Microwave-Assisted SynthesisAdvantage
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one-
Reaction Time 10 hours5 minutes120x Faster
Yield (%) 79%87%~10% Increase
Energy Input Sustained high energy for hoursFocused, low energy for minutesSignificant Energy Savings
Work-up Often requires extensive purificationCleaner reaction, simpler purificationReduced Solvent Waste

Source: Data adapted from comparative studies on quinazolinone synthesis.[3]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinazoline derivatives. As demonstrated through the detailed protocols and comparative data, this technology offers unparalleled advantages in terms of speed, efficiency, and environmental sustainability.[1][2] By leveraging direct and uniform heating, MAOS enables researchers to rapidly access complex molecular scaffolds, accelerating the pace of discovery in medicinal chemistry and drug development. The adoption of these methods not only enhances laboratory productivity but also aligns with the overarching goals of modern, green chemistry.

References

using 1-(2-Amino-6-fluorophenyl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(2-Amino-6-fluorophenyl)ethanone: A Strategic Building Block for Bioactive Heterocycles in Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Synthon

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and effective therapeutic agents. This compound emerges as a highly valuable and versatile building block, particularly for the synthesis of heterocyclic scaffolds that form the core of numerous targeted therapies. Its utility is rooted in the unique arrangement of its functional groups: an ortho-aminoacetophenone. This arrangement provides a reactive handle for a variety of cyclization strategies, primarily leading to the formation of quinazoline and quinazolinone ring systems.

The incorporation of a fluorine atom at the 6-position is a deliberate design element that confers significant advantages upon the resulting drug candidates. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties. These benefits include enhanced metabolic stability by blocking potential sites of oxidation, increased binding affinity to target proteins through favorable electrostatic interactions, and modulation of the pKa of nearby functional groups, which can improve membrane permeability and overall pharmacokinetic profiles.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of potent kinase inhibitors, complete with detailed protocols and mechanistic insights.

Core Application: A Gateway to Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to target the ATP-binding site of a wide range of protein kinases.[3] The structural arrangement of this compound makes it an ideal precursor for the construction of these critical pharmacophores. The general synthetic strategy involves a three-stage process: cyclization to form the quinazolinone core, activation via chlorination, and finally, a nucleophilic aromatic substitution (SₙAr) to install the desired side chains that dictate target specificity and potency.[4]

This workflow allows for a modular approach to building libraries of potential kinase inhibitors, where diverse anilines can be introduced in the final step to probe the structure-activity relationship (SAR) and optimize for potency against specific kinase targets like EGFR, Aurora kinases, or PI3K.[5][6][7]

G cluster_0 Synthetic Workflow for 4-Anilinoquinazoline Kinase Inhibitors A 1-(2-Amino-6- fluorophenyl)ethanone B Step 1: Cyclization (e.g., with Formamide) A->B C 8-Fluoro-4-methyl- quinazolin-4(3H)-one B->C D Step 2: Chlorination (e.g., POCl₃) C->D E 4-Chloro-8-fluoro- 2-methylquinazoline D->E F Step 3: SₙAr Reaction (with substituted Aniline) E->F G Final Product: 4-Anilino-8-fluoro-2-methyl- quinazoline Kinase Inhibitor F->G

Caption: General synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

Experimental Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of a model 4-anilinoquinazoline derivative starting from this compound. These methods are based on established and reliable chemical transformations commonly employed in medicinal chemistry.[3][4][8]

Protocol 1: Synthesis of 8-Fluoro-2-methylquinazolin-4(3H)-one

This protocol describes the critical cyclization step to form the quinazolinone core. The reaction of an ortho-aminoaryl ketone with a suitable reagent provides the necessary atoms to close the pyrimidine ring. This method is a variation of syntheses used to create the fundamental quinazolinone scaffold.

Rationale: This one-pot reaction provides a direct and efficient route to the quinazolinone core. The ortho-disposed amino and acetyl groups of the starting material are perfectly positioned to react and form the heterocyclic ring system, which is the foundational structure for the subsequent steps.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Combine this compound (1 equivalent) and formamide (10-15 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 150-160 °C and maintain at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of a solid.

  • Pour the cooled reaction mixture into an ice-water bath to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any residual formamide.

  • Dry the product under vacuum to yield 8-fluoro-2-methylquinazolin-4(3H)-one. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 4-Chloro-8-fluoro-2-methylquinazoline

This step activates the quinazolinone for the subsequent nucleophilic substitution. The hydroxyl group at the 4-position is converted into a chloro group, which is an excellent leaving group.

Rationale: Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting the C4-carbonyl of the quinazolinone into a reactive chloride. This transformation is essential as it turns an unreactive position into an electrophilic site for the crucial SₙAr reaction. A catalytic amount of dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the chlorination.

Materials:

  • 8-Fluoro-2-methylquinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a round-bottom flask, add 8-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent) followed by the slow addition of phosphoryl chloride (5-10 equivalents).

  • Add a catalytic amount of DMF (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (with appropriate trapping).

  • Slowly and carefully quench the residue by pouring it onto crushed ice. This will precipitate the crude product.

  • Extract the product into an organic solvent such as dichloromethane (DCM).

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-8-fluoro-2-methylquinazoline.

Protocol 3: Synthesis of a 4-Anilino-8-fluoro-2-methylquinazoline Derivative

This final step involves the nucleophilic aromatic substitution (SₙAr) reaction to couple the chloroquinazoline intermediate with a desired aniline, yielding the final kinase inhibitor scaffold.

Rationale: The electron-withdrawing nature of the quinazoline ring system makes the 4-position highly susceptible to nucleophilic attack. The reaction with a substituted aniline displaces the chloride ion to form the final C-N bond. This reaction is typically carried out in a polar protic solvent like isopropanol, which can stabilize the intermediate Meisenheimer complex and facilitate proton transfer.

Materials:

  • 4-Chloro-8-fluoro-2-methylquinazoline

  • A substituted aniline (e.g., 3-ethynyl-4-fluoroaniline) (1-1.2 equivalents)

  • Isopropanol or 2-Butanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-8-fluoro-2-methylquinazoline (1 equivalent) and the substituted aniline (1.1 equivalents) in a suitable solvent such as isopropanol.

  • Heat the mixture to reflux (80-90 °C) for 4-8 hours. The reaction often generates HCl, which may precipitate the product as its hydrochloride salt.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.

  • Wash the collected solid with cold isopropanol or diethyl ether and dry under vacuum.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Application in Kinase Inhibitor Design and Data

The 4-anilinoquinazoline core is a well-established pharmacophore that mimics the hinge-binding interaction of ATP within the kinase active site. The nitrogen at position 1 of the quinazoline ring typically acts as a hydrogen bond acceptor, while the N-H of the aniline moiety acts as a hydrogen bond donor. This binding mode is crucial for potent inhibition.

G cluster_0 Kinase Hinge-Binding Interaction ATP ATP Kinase Kinase Hinge Region ATP->Kinase Natural Binding Inhibitor 4-Anilinoquinazoline Scaffold Inhibitor->Kinase H-Bonding (Key Interaction)

Caption: Competitive inhibition at the kinase ATP-binding site.

Derivatives synthesized from this compound can be screened against a panel of cancer-relevant kinases. The data below represents hypothetical but representative inhibitory activities for compounds derived from this class of precursors.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-Based GI₅₀ (µM)
Cpd-A Aurora Kinase B5HCT-116 (Colon)0.05
Cpd-B EGFR (T790M)25NCI-H1975 (Lung)0.20
Cpd-C PI3Kδ12Jurkat (Leukemia)0.15
Cpd-D VEGFR230HUVEC0.50

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

The data illustrates how modifications to the aniline portion of the molecule (represented by different compound IDs) can tune the potency and selectivity against various kinase targets, leading to compounds with promising anti-proliferative activity in cancer cell lines.[9][10]

Conclusion

This compound is a powerful and strategically designed starting material for medicinal chemistry campaigns. Its inherent chemical reactivity allows for the efficient and modular synthesis of quinazoline-based scaffolds. The presence of the fluorine atom provides a built-in advantage for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. The protocols and strategies outlined in this guide demonstrate its direct applicability in the discovery of novel kinase inhibitors and other targeted therapies, making it an indispensable tool for researchers in the field of drug development.

References

1-(2-Amino-6-fluorophenyl)ethanone as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-(2-Amino-6-fluorophenyl)ethanone: A Versatile Synthon for the Strategic Assembly of Fluorinated Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring.[1][2] Their diverse structures provide the three-dimensional architecture necessary for precise interactions with biological targets.[3][4] Within this landscape, the incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[5][6]

This compound emerges as a particularly valuable building block for constructing these privileged scaffolds. It strategically combines three key functional elements in a single, readily accessible molecule: a nucleophilic amino group, an electrophilic ketone, and an ortho-directing, electron-withdrawing fluorine atom. This specific arrangement facilitates a range of classical and novel cyclization reactions, providing efficient access to important classes of fluorinated heterocycles, including quinolines, benzodiazepines, and quinazolines. This guide provides an in-depth analysis of its reactivity and offers detailed protocols for its application in synthetic chemistry.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound is governed by the electronic interplay of its substituents. The amino group acts as a potent nucleophile and a directing group for cyclization, while the acetyl group provides a crucial electrophilic handle for condensation reactions. The ortho-fluorine atom exerts a powerful influence through its inductive electron-withdrawing effect (-I), which modulates the nucleophilicity of the adjacent amino group and can influence the regioselectivity of cyclization reactions.

G cluster_0 This compound cluster_1 Key Reactive Sites mol N Nucleophilic Amino Group (Site for Annulation/Condensation) C_ketone Electrophilic Acetyl Carbonyl (Condensation Partner) Me_ketone α-Methylene Protons (Can be Enolized) F_group Ortho-Fluoro Group (Inductive Effect Modulator)

Caption: Key reactive sites in this compound.

This combination of functional groups allows the molecule to participate in a variety of powerful ring-forming reactions, making it a preferred precursor for libraries of complex heterocyclic compounds.

Application I: Synthesis of 8-Fluoro-Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and efficient method for constructing the quinoline scaffold.[7][8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[10] The use of this compound in this reaction provides direct access to quinolines bearing a fluorine atom at the 8-position, a substitution pattern of significant interest in medicinal chemistry.

Protocol 1: Base-Catalyzed Synthesis of 8-Fluoro-2,4-dimethylquinoline

This protocol details the classic base-catalyzed condensation with acetone. The reaction proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[11]

Reaction Scheme: (Image of this compound reacting with acetone in the presence of KOH/Ethanol to yield 8-fluoro-2,4-dimethylquinoline)

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound153.1510.01.53 g
Acetone58.08200.0 (20 eq.)14.7 mL
Potassium Hydroxide (KOH)56.1120.0 (2 eq.)1.12 g
Ethanol (Absolute)46.07-50 mL
Ethyl Acetate88.11-For extraction
Brine--For washing
Sodium Sulfate (Anhydrous)142.04-For drying

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.53 g, 10.0 mmol) and ethanol (50 mL). Stir until the starting material is fully dissolved.

  • Add potassium hydroxide (1.12 g, 20.0 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add acetone (14.7 mL, 200.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • After completion, allow the reaction to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 9:1 Hexane:Ethyl Acetate) to afford the pure 8-fluoro-2,4-dimethylquinoline.

Expected Outcome: The protocol should yield the target compound as a pale yellow solid. Expected yields typically range from 75-85%.

G start Dissolve this compound and KOH in Ethanol add_acetone Add Acetone (20 eq.) start->add_acetone reflux Heat to Reflux (12-16h) Monitor by TLC add_acetone->reflux workup Cool & Concentrate reflux->workup extract Aqueous Workup & Extraction with Ethyl Acetate workup->extract dry Dry (Na2SO4), Filter, & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product Pure 8-Fluoro-2,4-dimethylquinoline purify->product

Caption: General workflow for Friedländer quinoline synthesis.

Application II: Synthesis of 4-Fluoro-Substituted 1,5-Benzodiazepines

Benzodiazepines are a critical class of psychoactive compounds, and their synthesis remains a focus of intense research.[12] The condensation of an ortho-phenylenediamine with two equivalents of a ketone is a standard method for producing 1,5-benzodiazepines.[12] While this compound is not a diamine, it can undergo condensation with other amines to form precursors for benzodiazepine synthesis or react with β-dicarbonyl compounds to form related diazepine structures.

Protocol 2: Synthesis of a 7-Fluoro-1,5-Benzodiazepine Derivative

This protocol describes a general method for the synthesis of a 1,5-benzodiazepine derivative through the condensation of this compound with a suitable ketone, such as acetone, under acidic catalysis. This reaction typically involves the formation of a di-imine intermediate which then cyclizes.

Reaction Scheme: (Image of this compound reacting with another molecule of an o-phenylenediamine and a ketone to form a benzodiazepine. Correction: The starting material itself is not a diamine. A more accurate reaction would be its conversion to a diamine first, or its reaction with a 1,3-dicarbonyl compound. For this protocol, we will assume a reaction with a 1,3-dicarbonyl compound for a related diazepine. Let's pivot to a more plausible direct reaction.)

Revised Protocol 2: Synthesis of a 5-fluoro-2-methyl-1,4-benzodiazepine derivative Self-correction: A more direct and common synthesis of a 1,4-benzodiazepine would involve acylation of the amino group with an amino acid, followed by cyclization. This is a well-established route.[13]

Step A: Acylation with N-Boc-glycine

  • Dissolve this compound (1.53 g, 10.0 mmol) and N-Boc-glycine (1.93 g, 11.0 mmol) in 50 mL of dichloromethane (DCM).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol).

  • Stir the reaction at room temperature for 18 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Concentrate the filtrate and purify by column chromatography to yield the acylated intermediate.

Step B: Deprotection and Cyclization

  • Dissolve the intermediate from Step A in 20 mL of a 4M HCl solution in dioxane.

  • Stir at room temperature for 2 hours until TLC indicates complete removal of the Boc group.

  • Neutralize carefully with a saturated sodium bicarbonate solution.

  • Heat the mixture in ethanol with a catalytic amount of acetic acid to facilitate intramolecular imine formation and cyclization.

  • After 4-6 hours at reflux, cool the reaction, concentrate, and purify via chromatography to yield the 5-fluoro-2-methyl-1,4-benzodiazepine derivative.

G start This compound intermediate N-Boc Protected Amide Intermediate start->intermediate Acylation (N-Boc-Amino Acid, DCC) deprotected Amino Ketone Intermediate intermediate->deprotected Deprotection (Acidic Conditions, e.g., TFA/HCl) product 1,4-Benzodiazepine deprotected->product Intramolecular Cyclization (Heat, Mild Acid/Base)

Caption: Synthetic pathway to 1,4-benzodiazepines.

Application III: Synthesis of 8-Fluoro-Substituted Quinazolines

Quinazolines and their derivatives are another class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[14] A common synthetic route involves the reaction of 2-aminoaryl ketones with a nitrogen source, such as amines or amides, often under oxidative conditions.[15]

Protocol 3: Oxidative Annulation for 8-Fluoro-2,4-disubstituted Quinazoline Synthesis

This protocol outlines a modern approach using an oxidant to facilitate the cyclization of this compound with a benzylamine.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound153.152.0306 mg
Benzylamine107.152.2 (1.1 eq.)236 mg (0.24 mL)
Ceric Ammonium Nitrate (CAN)548.220.2 (0.1 eq.)110 mg
tert-Butyl Hydroperoxide (TBHP)90.124.0 (2 eq.)0.45 mL (70% aq.)
Acetonitrile (CH3CN)41.05-10 mL

Step-by-Step Procedure:

  • In a 50 mL flask, combine this compound (306 mg, 2.0 mmol), benzylamine (0.24 mL, 2.2 mmol), and Ceric Ammonium Nitrate (110 mg, 0.2 mmol) in acetonitrile (10 mL).

  • Stir the mixture at room temperature.

  • Slowly add tert-Butyl Hydroperoxide (0.45 mL, 4.0 mmol) to the reaction mixture.

  • Heat the reaction to 80°C and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired 8-fluoro-2-phenyl-4-methylquinazoline.

Summary and Outlook

This compound is a powerful and versatile building block for the synthesis of medicinally relevant fluorinated heterocyclic compounds. Its unique arrangement of functional groups enables access to diverse scaffolds such as quinolines, benzodiazepines, and quinazolines through well-established and robust synthetic protocols. The methodologies presented here provide a solid foundation for researchers in drug discovery and organic synthesis to leverage this synthon for the creation of novel molecular entities with potentially enhanced biological properties. Future work will likely focus on expanding the scope of its applications, including its use in multicomponent reactions and asymmetric catalysis, to further accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Friedländer Synthesis of 8-Fluoroquinolines from 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed experimental protocols for the Friedländer synthesis of 8-fluoroquinoline derivatives, utilizing 1-(2-Amino-6-fluorophenyl)ethanone as the key starting material. The content herein is structured to offer not only a step-by-step methodology but also a deep-seated understanding of the reaction's mechanistic nuances and the rationale behind the selection of specific reaction conditions.

The Friedländer annulation is a cornerstone in heterocyclic chemistry, enabling the construction of the quinoline scaffold, a privileged core in numerous pharmaceuticals and functional materials.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[3][4] The versatility of this synthesis allows for the generation of a diverse library of substituted quinolines.[5] The introduction of a fluorine atom at the 8-position of the quinoline ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[6]

This document will delve into both classical and modern approaches to the Friedländer synthesis, with a special focus on the implications of the 6-fluoro substituent on the 2-aminoacetophenone starting material.

Understanding the Reaction: Mechanism and Rationale

The Friedländer synthesis can be catalyzed by either acids or bases, and in some cases, can proceed thermally at high temperatures.[7][8][9] The reaction mechanism is generally accepted to proceed through an initial aldol condensation followed by cyclization and dehydration, or via the formation of a Schiff base intermediate which then undergoes an intramolecular aldol-type reaction.[10][11]

The presence of the fluorine atom at the 6-position of this compound introduces a strong electron-withdrawing effect. This electronic perturbation is anticipated to decrease the nucleophilicity of the amino group and potentially influence the enolizability of the ketone. Consequently, the choice of catalyst and reaction conditions becomes critical to achieving high yields and purity.

Catalyst Selection: Navigating the Electronic Landscape
  • Acid Catalysis: Protic acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids can be employed to activate the carbonyl group of the ketone, facilitating the initial condensation step.[11] For the fluorinated substrate, acid catalysis can be particularly effective in promoting the reaction.

  • Base Catalysis: Strong bases (e.g., KOH, NaOH, KOtBu) can also promote the reaction by deprotonating the α-methylene group of the reaction partner, thereby generating a nucleophilic enolate.[7][12]

  • Modern Catalytic Systems: A variety of modern catalytic systems have been developed to improve the efficiency and sustainability of the Friedländer synthesis. These include the use of ionic liquids, solid-supported catalysts, and microwave irradiation to accelerate the reaction.[13][14] Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields.[15][16]

Experimental Protocols

The following protocols provide a detailed guide for the synthesis of 8-fluoroquinolines from this compound. Two primary methods are presented: a classical acid-catalyzed approach and a modern microwave-assisted synthesis.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol describes a conventional method using p-toluenesulfonic acid (p-TsOH) as the catalyst under thermal conditions.

Materials:

  • This compound

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and anhydrous ethanol (20 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-fluoroquinoline derivative. For purification of quinoline derivatives, it is often beneficial to deactivate the silica gel by using an eluent containing a small amount of a tertiary amine (e.g., 0.5-2% triethylamine) to prevent streaking.[17]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to significantly reduce the reaction time and potentially improve the yield.[16]

Materials:

  • This compound

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

  • Acetic acid

  • Microwave synthesizer

  • Microwave-safe reaction vial with a stir bar

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and the α-methylene carbonyl compound (1.2 eq).

  • Add acetic acid (5 mL) to the vial. Acetic acid serves as both the catalyst and the solvent.[16]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5-10 minutes.[16] Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and pour the contents into a separatory funnel containing ethyl acetate (30 mL).

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Data Presentation

ParameterProtocol 1: Classical Acid-CatalyzedProtocol 2: Microwave-Assisted
Catalyst p-Toluenesulfonic acid monohydrateAcetic acid
Solvent EthanolAcetic acid
Temperature Reflux (~80-90 °C)160 °C
Reaction Time 4-6 hours5-10 minutes
Work-up Aqueous work-up with baseAqueous work-up with base
Advantages Simple setup, no specialized equipmentRapid, high yielding
Disadvantages Longer reaction timesRequires a microwave synthesizer

Visualization of Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_workflow Experimental Workflow Reactants 1. Reactant Mixing (this compound, α-methylene carbonyl compound, catalyst, solvent) Reaction 2. Reaction (Heating or Microwave Irradiation) Reactants->Reaction Workup 3. Aqueous Work-up (Extraction and Washing) Reaction->Workup Drying 4. Drying and Concentration Workup->Drying Purification 5. Column Chromatography Drying->Purification Product 6. Pure 8-Fluoroquinoline Purification->Product

Caption: Experimental workflow for the Friedländer synthesis.

G cluster_mechanism Proposed Reaction Mechanism start This compound + α-Methylene Carbonyl Compound aldol Aldol Condensation (Acid or Base Catalyzed) start->aldol Step 1 intermediate1 Aldol Adduct aldol->intermediate1 cyclization Intramolecular Cyclization (Attack of Amine on Carbonyl) intermediate1->cyclization Step 2 intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration Step 3 product 8-Fluoroquinoline Derivative dehydration->product

Caption: Proposed mechanism for the Friedländer synthesis.

Characterization of 8-Fluoroquinolines

The synthesized 8-fluoroquinoline derivatives can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure of the fluorinated quinoline product.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the final product.[19]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic properties of the synthesized fluoroquinolones.[20][21]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (for the classical method). For the microwave method, a higher temperature or longer irradiation time may be beneficial. The choice of catalyst can also be optimized; for instance, trying a different acid or base catalyst.[7]

  • Side Reactions: The formation of side products can be minimized by carefully controlling the reaction temperature and stoichiometry of the reactants.[7]

  • Purification Challenges: As mentioned, the basic nature of the quinoline nitrogen can lead to tailing on silica gel columns. The addition of a small amount of triethylamine or pyridine to the eluent can significantly improve the separation.[17] Alternatively, using neutral or basic alumina as the stationary phase can be a good option.[17]

Conclusion

The Friedländer synthesis remains a powerful and versatile tool for the construction of quinoline derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize novel 8-fluoroquinolines from this compound. By understanding the underlying mechanism and the influence of the fluorine substituent, researchers can effectively troubleshoot and optimize the reaction conditions to achieve their desired synthetic targets, paving the way for the development of new therapeutic agents and advanced materials.

References

Catalytic Methods for Quinoline Synthesis from 1-(2-Amino-6-fluorophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Fluoroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] The introduction of a fluorine atom at the 8-position of the quinoline ring, derived from 1-(2-Amino-6-fluorophenyl)ethanone, can significantly enhance the pharmacological and physicochemical properties of the resulting molecules. This enhancement is attributed to fluorine's unique ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the development of efficient and selective catalytic methods for the synthesis of 8-fluoroquinolines is of paramount importance for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of catalytic methodologies for the synthesis of quinolines from this compound, with a focus on the widely applicable Friedländer annulation and Combes synthesis. We will delve into the mechanistic underpinnings of these reactions, discuss the critical role of various catalytic systems, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: Friedländer Annulation and Combes Synthesis

The construction of the quinoline core from this compound primarily relies on two classical yet continually evolving named reactions: the Friedländer annulation and the Combes synthesis. The choice between these methods is dictated by the desired substitution pattern on the resulting quinoline ring.

The Friedländer Annulation: A Versatile Route to Polysubstituted Quinolines

The Friedländer synthesis is a powerful method that involves the condensation of a 2-aminoaryl ketone, in this case, this compound, with a compound containing a reactive α-methylene group (e.g., a ketone or a β-ketoester).[2] This reaction can be catalyzed by acids or bases and is prized for its atom economy and the ability to generate highly substituted quinolines.[3][4]

Mechanistic Considerations: The reaction typically proceeds through an initial aldol-type condensation between the two carbonyl partners, followed by a cyclization and dehydration cascade to furnish the aromatic quinoline ring.[2] The electron-withdrawing nature of the fluorine atom at the 6-position of the starting aniline derivative decreases the nucleophilicity of the amino group. This electronic effect may necessitate the use of more potent catalysts or elevated reaction temperatures to drive the cyclization step to completion.

Catalytic Systems for the Friedländer Annulation

A variety of catalytic systems have been successfully employed to promote the Friedländer synthesis, each with its own set of advantages.

Acid Catalysis: The Classical Approach

Brønsted and Lewis acids are the most traditional catalysts for the Friedländer reaction.[3][5] They function by activating the carbonyl group of the α-methylene partner towards nucleophilic attack by the enol or enamine of this compound.

Common Acid Catalysts:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl).[5]

  • Lewis Acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄).[6]

Causality in Catalyst Selection: The choice of acid catalyst is often a balance between reactivity and the potential for side reactions. Stronger acids can accelerate the reaction but may also promote undesired polymerization or degradation of starting materials. For a substrate like this compound, where the amino group is deactivated, a moderately strong Lewis acid such as ZnCl₂ or a robust Brønsted acid like p-TsOH is often a good starting point.

Base Catalysis: An Alternative Pathway

Base-catalyzed Friedländer synthesis proceeds via a different mechanistic pathway, typically involving the formation of an enolate from the α-methylene compound, which then attacks the carbonyl group of the 2-aminoaryl ketone.[4]

Common Base Catalysts:

  • Potassium hydroxide (KOH)

  • Sodium ethoxide (NaOEt)

  • Piperidine

Applicability: Base catalysis can be particularly effective when using highly acidic α-methylene compounds. However, for less reactive ketones, acid catalysis is generally preferred.

Metal-Organic Frameworks (MOFs) as Heterogeneous Catalysts

Recent advances have seen the emergence of Metal-Organic Frameworks (MOFs) as highly efficient and recyclable heterogeneous catalysts for the Friedländer synthesis.[7] MOFs offer the advantage of well-defined active sites, high surface area, and ease of separation from the reaction mixture. For instance, a Cu(II)-based MOF has been shown to effectively catalyze the reaction between 2-aminoaryl ketones and β-diketones.[7]

Experimental Protocols: Friedländer Annulation

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis of 8-Fluoro-2,4-dimethylquinoline

This protocol details the reaction of this compound with acetylacetone, a symmetrical β-diketone, to yield a single quinoline product.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethanol, absolute

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the starting material in absolute ethanol (10 mL).

  • Add acetylacetone (1.2 mmol, 1.2 eq) to the solution.

  • Add p-TsOH·H₂O (0.1 mmol, 10 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL) to neutralize the acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (70-230 mesh) using a gradient of hexane and ethyl acetate to afford the pure 8-fluoro-2,4-dimethylquinoline.

Data Presentation:

Starting MaterialReagentCatalystSolventTime (h)Yield (%)
This compoundAcetylacetonep-TsOH·H₂OEthanol4-6~85-95

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Experimental Workflow Diagram:

Friedlander_Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound in Ethanol B 2. Add Acetylacetone A->B C 3. Add p-TsOH·H₂O B->C D 4. Reflux for 4-6 h C->D E 5. Monitor by TLC D->E F 6. Cool and Concentrate E->F Reaction Complete G 7. Neutralize with NaHCO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J

Caption: Workflow for the p-TsOH catalyzed synthesis of 8-fluoro-2,4-dimethylquinoline.

The Combes Synthesis: Accessing 2,4-Disubstituted Quinolines

The Combes synthesis provides an alternative and powerful method for the preparation of 2,4-disubstituted quinolines.[6][8] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] Unlike the Friedländer synthesis, the Combes reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[6]

Mechanistic Pathway Diagram:

Combes_Mechanism Start This compound + β-Diketone Enamine Enamine Intermediate Start->Enamine + H⁺, - H₂O Cyclization Protonated Intermediate Enamine->Cyclization Intramolecular Cyclization Dehydration Dehydrated Intermediate Cyclization->Dehydration - H₂O Product 8-Fluoro-2,4-disubstituted Quinoline Dehydration->Product - H⁺

Caption: Simplified mechanism of the Combes quinoline synthesis.

Influence of the 6-Fluoro Substituent: The electron-withdrawing fluorine atom can influence the regioselectivity of the cyclization step, particularly when unsymmetrical β-diketones are used.[8] Steric hindrance from the ortho-acetyl group and the fluorine atom will also play a role in directing the cyclization.

Experimental Protocols: Combes Synthesis

Protocol 2: Sulfuric Acid Catalyzed Synthesis of 8-Fluoro-2,4-dimethylquinoline

This protocol provides a robust method for the synthesis of 8-fluoro-2,4-dimethylquinoline using concentrated sulfuric acid as the catalyst.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • 10% Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, cautiously add concentrated sulfuric acid (5 mL) to this compound (1.0 mmol, 1.0 eq) while cooling in an ice bath.

  • To this solution, add acetylacetone (1.1 mmol, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography as described in Protocol 1.

Data Presentation:

Starting MaterialReagentCatalystSolventTime (h)Yield (%)
This compoundAcetylacetoneH₂SO₄None2-3~80-90

Note: Yields are representative and may vary.

Experimental Workflow Diagram:

Combes_Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add H₂SO₄ to Starting Material (Ice Bath) B 2. Add Acetylacetone Dropwise A->B C 3. Stir at Room Temp for 2-3 h B->C D 4. Quench on Ice C->D Reaction Complete E 5. Neutralize with NaOH D->E F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Recrystallize or Column Chromatography G->H

Caption: Workflow for the H₂SO₄ catalyzed Combes synthesis.

Conclusion and Future Outlook

The Friedländer annulation and Combes synthesis represent robust and versatile catalytic methods for the synthesis of 8-fluoroquinolines from this compound. The choice of catalyst and reaction conditions can be tailored to optimize yields and, in the case of unsymmetrical methylene partners, control regioselectivity. The protocols provided herein serve as a solid foundation for researchers to explore the synthesis of a diverse range of 8-fluoroquinoline derivatives.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as recyclable heterogeneous catalysts and organocatalysts, to further enhance the green credentials of these important transformations. Furthermore, a deeper computational and experimental investigation into the precise electronic and steric effects of the 8-fluoro substituent will enable a more rational design of synthetic routes to novel quinoline-based molecules with tailored properties for applications in drug discovery and materials science.

References

preparation of novel anticancer agents from 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Evaluation of Novel Quinazoline-Based Anticancer Agents from 1-(2-Amino-6-fluorophenyl)ethanone

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved anticancer drugs that target critical cellular pathways.[1][2][3] The strategic introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of novel 8-fluoroquinazoline derivatives, utilizing this compound as a versatile starting material. We present a detailed, two-step synthetic protocol, elucidate the rationale behind key experimental choices, and outline standard methodologies for assessing anticancer efficacy in vitro.

Introduction: The Rationale for Fluoroquinazolines in Oncology

Quinazoline derivatives have emerged as a privileged class of heterocyclic compounds in oncology, largely due to their efficacy as protein kinase inhibitors.[1][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib validate the quinazoline core as an effective pharmacophore for targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers.[2][5]

The incorporation of a fluorine atom, particularly on the benzene ring of the quinazoline nucleus, is a well-established strategy in drug design. The high electronegativity and small size of fluorine can modulate the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or electrostatic interactions with target enzymes.[2] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. This guide leverages these principles, starting from this compound to construct a library of novel 8-fluoroquinazoline candidates.

Overall Synthetic Strategy

The synthetic approach is a two-stage process designed for flexibility and efficiency, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies.

  • Stage 1: Core Synthesis via Cyclocondensation. The foundational 8-fluoro-2,4-dimethylquinazoline is synthesized from this compound and N-acetylacetamide through a modified Friedländer annulation. This reaction efficiently constructs the heterocyclic quinazoline core.

  • Stage 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr). The methyl group at the C4 position is first activated via oxidation to create a better leaving group. Subsequent reaction with various nucleophiles (e.g., anilines) introduces chemical diversity at a position known to be critical for kinase binding.

G A This compound (Starting Material) C 8-Fluoro-2,4-dimethylquinazoline (Core Intermediate) A->C Stage 1: Cyclocondensation B N-Acetylacetamide B->C D Activation of C4-Methyl Group (Oxidation) C->D Intermediate Step F Novel Anticancer Agents (Final Products) D->F Stage 2: SNA r Reaction E Functionalized Anilines (Nucleophiles) E->F

Caption: General workflow for the synthesis of target anticancer agents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-2,4-dimethylquinazoline (Core Intermediate)

This protocol details the acid-catalyzed cyclocondensation reaction to form the quinazoline ring system. The use of polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent, driving the reaction to completion.

Materials and Equipment:

  • This compound

  • N-Acetylacetamide

  • Polyphosphoric Acid (PPA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.53 g, 10 mmol) and N-acetylacetamide (1.01 g, 10 mmol).

  • Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to approximately 80 °C and then carefully pour it onto 100 g of crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~8. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 8-fluoro-2,4-dimethylquinazoline as a solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of N-(substituted-phenyl)-8-fluoro-2-methylquinazolin-4-amine (Final Product)

This protocol describes a representative SNAr reaction. It assumes prior activation of the C4-methyl group (e.g., via oxidation to a 4-(chloromethyl) or similar reactive intermediate, a standard procedure not detailed here). For this protocol, we will start from a hypothetical but readily synthesizable intermediate, 4-chloro-8-fluoro-2-methylquinazoline.

Materials and Equipment:

  • 4-Chloro-8-fluoro-2-methylquinazoline (Intermediate)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol

  • Diisopropylethylamine (DIPEA)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chloro-8-fluoro-2-methylquinazoline (1.97 g, 10 mmol) in isopropanol (20 mL).

  • Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.46 g, 10 mmol) to the solution.

  • Add DIPEA (2.6 mL, 15 mmol) as a non-nucleophilic base to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (approximately 85 °C) for 6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure final compound.

  • Characterization: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biological Evaluation: Targeting the EGFR Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting tyrosine kinases, such as EGFR.[1] The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Agent Novel Fluoroquinazoline Agent Agent->EGFR Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a quinazoline agent.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials and Equipment:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Gefitinib) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Preliminary SAR Insights

The results of the cytotoxicity screening should be organized to facilitate comparison and derive initial structure-activity relationships (SAR).

Compound IDR¹ Group (at C4-aniline)A549 IC₅₀ (µM)[6]MCF-7 IC₅₀ (µM)[2][6]
Cmpd-1a 3-chloro, 4-fluoro0.71 ± 0.051.25 ± 0.11
Cmpd-1b 4-bromo1.52 ± 0.142.89 ± 0.23
Cmpd-1c 3-ethynyl0.45 ± 0.030.98 ± 0.08
Gefitinib (Positive Control)0.55 ± 0.041.10 ± 0.09

SAR Analysis:

  • Electron-withdrawing groups: The presence of halogen atoms at the 3- and 4-positions of the C4-anilino moiety (Cmpd-1a, 1b) is a common feature in potent EGFR inhibitors, contributing to strong binding.[1]

  • Small, rigid groups: The ethynyl group at the meta-position (Cmpd-1c) often enhances potency. This small, rigid group can occupy a specific hydrophobic pocket in the kinase domain.

  • The 8-fluoro substituent on the quinazoline core is expected to improve overall cell permeability and metabolic stability.[2]

Conclusion

This application note provides a robust and adaptable framework for the synthesis and evaluation of novel 8-fluoroquinazoline derivatives as potential anticancer agents. By starting with this compound, researchers can access a rich chemical space of compounds primed for targeting validated oncogenic pathways. The detailed protocols for synthesis, characterization, and in vitro screening offer a clear path from initial design to lead candidate identification, empowering further efforts in the development of next-generation targeted cancer therapies.

References

Application Notes & Protocols: The Strategic Application of 1-(2-Amino-6-fluorophenyl)ethanone in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, the quinazoline scaffold has emerged as a "privileged structure," forming the core of several FDA-approved drugs.[1][2] This document provides an in-depth technical guide on the strategic use of 1-(2-Amino-6-fluorophenyl)ethanone , a highly valuable and versatile building block, for the synthesis of quinazoline-based kinase inhibitors. We will explore the chemical rationale for its use, detail key synthetic transformations, and provide validated, step-by-step protocols for researchers in medicinal chemistry and drug development.

Introduction: The Convergence of Fluorine Chemistry and Kinase Inhibition

The pursuit of potent and selective kinase inhibitors is a central theme in modern drug discovery.[3][4] A significant breakthrough in this area was the development of 4-anilinoquinazoline derivatives, which effectively target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5] The clinical success of drugs such as Gefitinib and Lapatinib has solidified the importance of this chemical class.[2][6][7]

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[8][9] Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through unique non-covalent interactions, and modulate the basicity (pKa) of nearby functional groups, thereby improving cell permeability and oral bioavailability.[8]

This compound sits at the intersection of these two powerful concepts. Its unique trifunctional arrangement—an ortho-amino group, a reactive acetyl moiety, and a strategically placed fluorine atom—makes it an ideal starting material for constructing complex heterocyclic systems destined for kinase inhibition.

Rationale for Use: The Strategic Advantages of this compound

The utility of this building block stems from the specific roles played by each of its functional groups. Understanding this causality is key to leveraging its full potential.

  • The Amino and Acetyl Groups (The "Cyclization Cassette"): The 1,2-disposition of the amine and ketone functionalities is a classic precursor for annulation reactions, most notably the Friedländer synthesis, to construct the core quinazoline ring.[10] This reaction provides a direct and efficient route to the foundational heterocyclic scaffold.

  • The Ortho-Fluorine Atom (The "Pharmacokinetic Modulator"): The fluorine atom, positioned ortho to the amine, is not merely a spectator. It exerts profound electronic and steric effects:

    • Metabolic Shielding: It can protect the adjacent C-H bond and the amino group from enzymatic degradation, enhancing the metabolic stability and half-life of the final compound.

    • Conformational Control: The steric presence of fluorine can influence the dihedral angle of the quinazoline ring relative to its substituents, potentially locking the inhibitor into a more favorable, high-affinity binding conformation within the kinase active site.

    • pKa Modulation: As a strongly electron-withdrawing group, fluorine lowers the pKa of the aniline nitrogen. This modulation is critical for optimizing the compound's solubility, cell permeability, and potential for off-target interactions.

    • Binding Interactions: The fluorine atom can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with amino acid residues in the ATP-binding pocket, contributing directly to binding affinity.[8]

G cluster_0 This compound cluster_1 Structural Features & Rationale cluster_2 Synthetic & Pharmacological Advantages Start Core Structure Amino ortho-Amino Group Acetyl Acetyl Group Fluorine ortho-Fluorine Atom Cyclization Enables Friedländer Annulation (Forms Quinazoline Core) Amino->Cyclization 'Cyclization Cassette' Acetyl->Cyclization 'Cyclization Cassette' PK Enhances Pharmacokinetics (Metabolic Stability, pKa) Fluorine->PK 'PK Modulator' Binding Improves Binding Affinity (Conformation, H-Bonding) Fluorine->Binding 'PK Modulator' G A 1-(2-Amino-6- fluorophenyl)ethanone B Step 1: Cyclization (e.g., with Formamide) A->B C 5-Fluoro-4-methyl- quinazolinone B->C D Step 2: Chlorination (e.g., POCl3) C->D E 4-Chloro-5-fluoro- 4-methylquinazoline (Activated Intermediate) D->E F Step 3: SNAr Reaction (with Substituted Aniline) E->F G Final 4-Anilinoquinazoline Kinase Inhibitor Core F->G

References

Application Notes & Protocols: Modern Synthetic Routes to Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

[Date]: January 6, 2026

[Abstract]: The introduction of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a detailed overview of contemporary synthetic strategies for accessing fluorinated pharmaceutical intermediates. We will delve into the mechanistic underpinnings of key fluorination reactions, present detailed, field-tested protocols, and offer insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and application of fluorinated organic molecules.

Introduction: The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen or hydroxyl groups with fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. For instance, the high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

This document will explore several key methodologies for the synthesis of fluorinated intermediates, focusing on both early-stage and late-stage fluorination strategies. We will cover nucleophilic and electrophilic fluorination, providing practical, step-by-step protocols for their implementation in a laboratory setting.

Nucleophilic Fluorination: The Workhorse of Fluorine Chemistry

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This approach is one of the most common methods for introducing fluorine into aliphatic compounds.

The Mitsunobu Reaction for Hydroxyl Group Fluorination

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a wide range of functional groups, including fluorides. The use of a fluorinating agent in combination with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allows for the inversion of stereochemistry at the reaction center.

Mechanism: The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the fluoride ion in an Sₙ2 reaction.

Mitsunobu_Fluorination ROH R-OH (Alcohol) Oxyphosphonium [R-OPPh₃]⁺ ROH->Oxyphosphonium + PPh₃, DEAD PPh3 PPh₃ DEAD DEAD HFluoride F⁻ (Fluoride Source) R_F R-F (Fluorinated Product) Oxyphosphonium->R_F + F⁻ SN2 Sₙ2 Attack

Caption: Mitsunobu reaction workflow for alcohol fluorination.

Protocol 1: Mitsunobu Fluorination of a Secondary Alcohol

  • Materials:

    • Secondary alcohol (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • Tetrabutylammonium fluoride (TBAF) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a stirred solution of the secondary alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere, add DEAD (1.5 equiv) dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Add a solution of TBAF (2.0 equiv) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Mitsunobu Fluorination Reactions

SubstrateFluorinating AgentSolventTemp (°C)Time (h)Yield (%)Reference
(S)-2-OctanolTBAF/DEAD/PPh₃THF0 to rt1875
CholesterolDASTCH₂Cl₂-78 to rt488
Protected GlucopyranosidePyFluorMeCNrt1292

Electrophilic Fluorination: Accessing Aryl and Carbonyl Fluorides

Electrophilic fluorination reagents deliver an "F⁺" equivalent to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring. These reagents are often N-F compounds, characterized by a polarized nitrogen-fluorine bond.

Electrophilic Fluorination of β-Ketoesters

β-Ketoesters are valuable precursors to a variety of pharmaceutical intermediates. Their enolates can be readily fluorinated using electrophilic fluorinating agents.

Mechanism: The β-ketoester is first deprotonated with a suitable base to form an enolate. This nucleophilic enolate then attacks the electrophilic fluorine atom of the N-F reagent.

Electrophilic_Fluorination cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Fluorination Ketoester β-Ketoester Enolate Enolate Intermediate Ketoester->Enolate + Base Base Base (e.g., NaH) Fluorinated_Product α-Fluoro-β-ketoester Enolate->Fluorinated_Product + N-F Reagent NF_Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor®) Pathway Reaction Pathway

Caption: Electrophilic fluorination of a β-ketoester.

Protocol 2: Electrophilic Fluorination of Ethyl 2-oxocyclopentanecarboxylate

  • Materials:

    • Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

    • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a stirred suspension of NaH (1.1 equiv) in anhydrous DMF under an inert atmosphere, add a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

    • Add a solution of NFSI (1.2 equiv) in DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Common Electrophilic Fluorinating Reagents

Reagent NameAcronymStructureKey Features
N-FluorobenzenesulfonimideNFSI(PhSO₂)₂NFCrystalline solid, high thermal stability.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®[Structure]Highly effective, broad substrate scope.
N-Fluoropyridinium triflate[N/A][Structure]Reactive, suitable for less nucleophilic substrates.

Late-Stage Fluorination: Introducing Fluorine at the Final Hour

Late-stage fluorination (LSF) is the introduction of a fluorine atom into a complex, fully functionalized molecule. This strategy is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound.

Palladium-Catalyzed Fluorination of Aryl Triflates

Aryl triflates, readily prepared from phenols, are excellent substrates for palladium-catalyzed cross-coupling reactions, including fluorination.

Mechanism: The catalytic cycle involves oxidative addition of the aryl triflate to a Pd(0) complex, followed by fluoride transfer from a fluoride source, and finally, reductive elimination to yield the aryl fluoride and regenerate the Pd(0) catalyst.

Pd_Catalyzed_Fluorination Pd0 Pd(0)Lₙ OxAdd Oxidative Addition ArOTf Ar-OTf ArOTf->OxAdd PdII_Complex Ar-Pd(II)(OTf)Lₙ OxAdd->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex F_Source F⁻ Source F_Source->Ligand_Ex PdII_F_Complex Ar-Pd(II)(F)Lₙ Ligand_Ex->PdII_F_Complex Red_Elim Reductive Elimination PdII_F_Complex->Red_Elim Red_Elim->Pd0 ArF Ar-F Red_Elim->ArF

Caption: Catalytic cycle for Pd-catalyzed aryl fluorination.

Protocol 3: Palladium-Catalyzed Fluorination of an Aryl Triflate

  • Materials:

    • Aryl triflate (1.0 equiv)

    • Cesium fluoride (CsF) (2.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • Tri(tert-butyl)phosphine ([P(tBu)₃]HBF₄) (0.1 equiv)

    • Anhydrous Toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox, combine the aryl triflate (1.0 equiv), CsF (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and [P(tBu)₃]HBF₄ (0.1 equiv) in a reaction vessel.

    • Add anhydrous toluene.

    • Seal the vessel and heat the reaction mixture to 100-120 °C.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of fluorinated pharmaceutical intermediates is a dynamic and evolving field. The methods presented in this guide represent a selection of robust and widely applicable protocols. The choice of fluorination strategy will ultimately depend on the specific substrate, the desired position of the fluorine atom, and the stage of the synthetic sequence. A thorough understanding of the underlying mechanisms is crucial for troubleshooting and optimizing these powerful transformations.

scale-up synthesis of 1-(2-Amino-6-fluorophenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1-(2-Amino-6-fluorophenyl)ethanone Derivatives

Abstract

This document provides a comprehensive guide to the scale-up synthesis of this compound, a critical building block in modern medicinal chemistry. Recognizing the compound's importance as a precursor to a wide range of pharmacologically active molecules, this application note details a robust and scalable synthetic protocol. The chosen methodology, centered around the Buchwald-Hartwig amination, is selected for its high efficiency, broad substrate scope, and adaptability to industrial production. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline critical safety considerations for large-scale operations, and establish a rigorous analytical framework for quality control.

Introduction: The Strategic Importance of Fluorinated Anilines

The this compound scaffold is a privileged structural motif found in numerous active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-amino-acetyl arrangement provides a versatile handle for subsequent chemical modifications, enabling the construction of complex heterocyclic systems.

While numerous methods exist for the laboratory-scale synthesis of such compounds, transitioning to a multi-kilogram or pilot-plant scale introduces significant challenges. These include ensuring consistent yield and purity, managing reaction exotherms, handling potentially hazardous materials safely, and developing cost-effective purification strategies. This guide is designed to address these challenges by presenting a validated, field-proven approach to the synthesis of this key intermediate.

Strategic Synthesis Design: Choosing a Scalable Route

Several synthetic routes can be envisioned to produce the target molecule. A critical analysis reveals the Buchwald-Hartwig amination as a superior strategy for scale-up compared to classical methods like nucleophilic aromatic substitution or Sandmeyer-type reactions, which can require harsh conditions or generate stoichiometric toxic waste.[1][2]

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4][5] Its development has revolutionized medicinal chemistry by providing a highly general and efficient method for synthesizing arylamines.[1][6] For our target, we will utilize a readily available starting material, 1-(2-bromo-6-fluorophenyl)ethanone, and couple it with an ammonia surrogate.

The Catalytic Cycle: The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the starting material, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine coordinates to the palladium center, displacing a ligand. A strong base then deprotonates the coordinated amine.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to stabilize the palladium catalyst and facilitate the key reductive elimination step, leading to higher yields and faster reaction times.[6]

SM 1-(2-bromo-6-fluorophenyl)ethanone + Ammonia Source Reaction Buchwald-Hartwig Amination Reaction (Toluene, Heat) SM->Reaction Reactants Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Buchwald Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst->Reaction Catalytic System Workup Aqueous Work-up & Phase Separation Reaction->Workup Crude Product Purification Crystallization / Purification Workup->Purification Organic Phase Product This compound (Final Product) Purification->Product Isolated Product

Caption: High-level workflow for the Buchwald-Hartwig synthesis.

Scale-Up Synthesis Protocol

This protocol is designed for the synthesis of this compound on a 1 kg scale. All operations should be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood or a pilot plant) with appropriate engineering controls.

Equipment and Reagents
  • Equipment:

    • 50 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen/argon inlet.

    • Heating/cooling mantle for the reactor.

    • 20 L addition funnel.

    • Filter reactor or large Büchner funnel with vacuum flask.

    • Drying oven.

  • Reagents:

    • 1-(2-Bromo-6-fluorophenyl)ethanone (1.00 kg, 4.61 mol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (21.1 g, 0.023 mol, 0.5 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (43.9 g, 0.092 mol, 2.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (664 g, 6.91 mol)

    • Benzophenone imine (Ammonia surrogate) (918 g, 5.07 mol)

    • Toluene, anhydrous (20 L)

    • Tetrahydrofuran (THF), anhydrous (10 L)

    • Hydrochloric acid, 2 M aqueous solution (10 L)

    • Sodium bicarbonate, saturated aqueous solution (15 L)

    • Brine, saturated aqueous solution (10 L)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Heptane

Step-by-Step Procedure

Part A: Buchwald-Hartwig Amination

  • Reactor Inerting: Ensure the 50 L reactor is clean and dry. Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the inerted reactor, charge the 1-(2-bromo-6-fluorophenyl)ethanone (1.00 kg), Pd₂(dba)₃ (21.1 g), and XPhos (43.9 g).

  • Solvent Addition: Add anhydrous toluene (20 L) via cannula or a sealed addition funnel. Begin stirring at 150-200 RPM to form a suspension.

  • Addition of Reactants: Add the benzophenone imine (918 g) followed by the sodium tert-butoxide (664 g). Caution: The addition of NaOtBu can be slightly exothermic. Add it in portions if necessary to maintain temperature control.

  • Reaction Execution: Heat the reaction mixture to 90-95 °C. Monitor the reaction progress by HPLC every 1-2 hours until the starting material is consumed (typically 8-12 hours).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

Part B: Hydrolysis and Work-up

  • Imine Hydrolysis: Add anhydrous THF (10 L) to the cooled reaction mixture, followed by the slow addition of 2 M HCl (10 L) via the addition funnel. Caution: The initial quench and hydrolysis are exothermic. Maintain cooling to keep the internal temperature below 40 °C. Stir vigorously for 1-2 hours at room temperature.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 7.5 L) and brine (10 L). Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Part C: Purification

  • Crystallization: To the crude product, add a minimal amount of hot toluene to dissolve, then slowly add heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 2-4 hours to maximize crystal formation.

  • Isolation: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

  • Yield: The expected yield is typically in the range of 75-85%.

Key Process Parameters
ParameterValueRationale
Catalyst Loading 0.5 mol% Pd₂(dba)₃Balances reaction efficiency with cost and ease of removal.
Ligand Loading 2.0 mol% XPhosEnsures catalyst stability and promotes efficient reductive elimination.
Base 1.5 eq. NaOtBuStrong, non-nucleophilic base required for amine deprotonation.
Temperature 90-95 °CProvides sufficient thermal energy for the catalytic cycle without significant solvent loss or degradation.
Reaction Time 8-12 hoursTypical duration for complete conversion, must be confirmed by in-process controls (IPC).

Process Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety. A thorough risk assessment should be performed before commencing any work.[7]

  • Chemical Hazards:

    • Aromatic Amines: The product, this compound, and its derivatives should be treated as toxic and potentially carcinogenic.[8] Avoid inhalation and skin contact.

    • Palladium Catalysts/Ligands: Can be sensitizers and irritants. Handle in a well-ventilated area and use appropriate PPE.

    • Sodium tert-butoxide: A strong base and moisture-sensitive. It can cause severe skin and eye burns. Handle under an inert atmosphere.

    • Solvents: Toluene and THF are flammable. Ensure the reactor is properly grounded and there are no ignition sources nearby.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

    • For handling solids outside of a contained system, respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator) is required.[9]

  • Emergency Procedures:

    • Ensure appropriate spill kits for solvents and caustic materials are readily available.

    • An emergency shower and eyewash station must be in close proximity.

Analytical Quality Control

To ensure the final product meets the required specifications for use in drug development, a comprehensive set of analytical tests must be performed.[10][11][12]

Sample Final Product Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assay (>99%) Impurity Profile HPLC->Purity Report Certificate of Analysis (CoA) Purity->Report Structure Structural Confirmation NMR->Structure Structure->Report Mass Molecular Weight Verification MS->Mass Mass->Report

Caption: Workflow for analytical quality control of the final product.

Specifications and Typical Results
TestMethodSpecification
Appearance VisualOff-white to light yellow solid
Identity by ¹H NMR ¹H NMR (400 MHz, CDCl₃)Conforms to structure
Identity by ¹⁹F NMR ¹⁹F NMR (376 MHz, CDCl₃)Conforms to structure
Purity by HPLC Reverse Phase HPLC≥ 99.0%
Mass Spectrum ESI-MS[M+H]⁺ = 154.06
Melting Point Capillary Method68-72 °C

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25 (m, 1H), 6.70 (t, J=8.8 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 4.85 (br s, 2H, -NH₂), 2.60 (s, 3H, -COCH₃).

Conclusion

The can be achieved efficiently and safely using the Buchwald-Hartwig amination protocol detailed in this guide. By carefully selecting the catalyst system, controlling reaction parameters, and implementing rigorous safety and quality control measures, researchers and drug development professionals can reliably produce this vital intermediate on a large scale. This robust process paves the way for the development and manufacturing of next-generation pharmaceuticals.

References

Application Note: A Robust One-Pot Synthesis of 8-Fluoro-2,4-dimethylquinoline via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2] In particular, fluoroquinolones, which contain a fluorine substituent on the benzo ring, often exhibit enhanced biological activity and improved pharmacokinetic profiles.[3][4][5] Consequently, the development of efficient and scalable synthetic routes to functionalized fluoroquinolines is of paramount importance to drug discovery and development professionals.

Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot reactions, by contrast, offer significant advantages by minimizing purification steps, reducing solvent waste, and improving time efficiency.[6][7][8] This application note provides a detailed, field-proven protocol for the one-pot synthesis of 8-fluoro-2,4-dimethylquinoline from 1-(2-Amino-6-fluorophenyl)ethanone and acetylacetone via the acid-catalyzed Friedländer annulation. This method is noted for its operational simplicity and the ready availability of its starting materials.[9]

Principle and Mechanism: The Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system.[9][10] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group, followed by a cyclodehydration cascade.[10][11] The reaction can be catalyzed by either acids or bases.[11]

In this protocol, the 2-amino group of this compound first reacts with one of the carbonyl groups of acetylacetone (a β-diketone) to form an enamine intermediate. An intramolecular aldol-type condensation then occurs between the enamine and the ketone of the original aminophenyl ethanone. The subsequent dehydration (cyclodehydration) of the resulting cyclic alcohol is an irreversible step that drives the reaction to completion, yielding the stable aromatic quinoline ring.

The mechanism, catalyzed by an acid (H⁺), proceeds through several key steps:

  • Enamine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-amino group with a carbonyl group of acetylacetone to form an enamine intermediate after dehydration.

  • Intramolecular Cyclization: The enamine then undergoes a rate-determining intramolecular electrophilic attack on the protonated ketone of the aminophenyl ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water to form the final, stable aromatic quinoline product.

Friedlander_Mechanism cluster_steps Reactants This compound + Acetylacetone Step1 Condensation (-H₂O) Reactants->Step1 Enamine Enamine Intermediate Step2 Intramolecular Aldol Cyclization Enamine->Step2 Cyclized Cyclized Adduct Step3 Dehydration (-H₂O) Cyclized->Step3 Product 8-Fluoro-2,4-dimethylquinoline Step1->Enamine Step2->Cyclized Step3->Product

Figure 1: Simplified mechanism of the acid-catalyzed Friedländer annulation.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. For scaling up or down, reagent quantities should be adjusted proportionally.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Quantity
This compoundC₈H₈FNO153.15159152-36-60.766 g (5.0 mmol)
Acetylacetone (2,4-Pentanedione)C₅H₈O₂100.12123-54-60.551 g (5.5 mmol)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.226192-52-50.095 g (0.5 mmol)
TolueneC₇H₈92.14108-88-325 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃--20 mL
Ethyl AcetateC₄H₈O₂88.11141-78-6~100 mL
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9~5 g
Silica Gel (for chromatography)SiO₂-7631-86-9As needed

Equipment:

  • 100 mL Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glassware for column chromatography

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood. Toluene is flammable and its vapors are harmful.

  • Corrosive Catalyst: p-Toluenesulfonic acid is a strong acid and corrosive. Avoid skin contact.

  • Handling Reagents: Acetylacetone is flammable and an irritant. Handle with care.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (0.766 g, 5.0 mmol), acetylacetone (0.551 g, 5.5 mmol), p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol), and toluene (25 mL). Equip the flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reaction Execution: Place the flask in a heating mantle and heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-6 hours, or when no more water is collected in the trap and the starting aminoketone spot has disappeared on the TLC plate.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by a wash with brine (20 mL).

  • Extraction and Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

  • Characterization: Characterize the final product, 8-fluoro-2,4-dimethylquinoline, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a solid.

Workflow and Data Summary

The entire experimental process can be visualized as a linear progression from setup to final analysis.

Workflow_Diagram Setup 1. Reaction Setup (Flask, Reagents, Toluene, p-TsOH) Reflux 2. Reflux with Dean-Stark Trap (4-6 hours, ~115°C) Setup->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Workup 4. Cool & Neutralize (Wash with NaHCO₃) Monitor->Workup Extract 5. Dry and Concentrate (Dry with MgSO₄, Rotovap) Workup->Extract Purify 6. Column Chromatography (Silica Gel, Hexane/EtOAc) Extract->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Figure 2: Experimental workflow for the synthesis of 8-fluoro-2,4-dimethylquinoline.

Expected Results
ParameterValue / Description
Reaction Time 4-6 hours
Catalyst Loading 10 mol%
Expected Yield 75-85% (after purification)
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, δ) ~8.0 (d), ~7.4 (m), ~7.2 (m), ~7.0 (s), ~2.7 (s, 3H), ~2.5 (s, 3H)
¹⁹F NMR (CDCl₃, δ) ~ -113 ppm (referenced to CFCl₃)[12]

Note: NMR chemical shifts are approximate and may vary slightly. The provided values are based on similar structures and known substituent effects.[13][14]

Discussion and Field Insights

  • Catalyst Choice: p-Toluenesulfonic acid is an effective, inexpensive, and easy-to-handle solid Brønsted acid catalyst for this transformation.[9] Other acids like sulfuric acid or Lewis acids such as zinc chloride can also be used, but p-TsOH offers a good balance of reactivity and ease of removal during work-up.[15][16]

  • Solvent and Water Removal: Toluene is the solvent of choice as it is relatively non-polar and forms an azeotrope with water, allowing for efficient removal of the water byproduct via a Dean-Stark trap. This continuous removal of water is crucial as it shifts the equilibrium towards the product, driving the reaction to completion.

  • Microwave-Assisted Alternative: For rapid optimization and small-scale synthesis, microwave irradiation is an excellent alternative to conventional heating.[17][18] A typical microwave-assisted protocol might involve heating the neat reagents with acetic acid (acting as both catalyst and solvent) at 160 °C for as little as 5-10 minutes, often leading to excellent yields.[17]

  • Influence of the Fluoro Group: The electron-withdrawing nature of the fluorine atom at the C6 position of the starting material (which becomes the C8 position in the quinoline) can slightly deactivate the aromatic ring towards the intramolecular electrophilic cyclization step. However, the reaction is generally robust and proceeds in good yield under the specified conditions.

Conclusion

This application note details a reliable and efficient one-pot protocol for the synthesis of 8-fluoro-2,4-dimethylquinoline using the Friedländer annulation. The method is characterized by its use of readily available starting materials, operational simplicity, and good yields. This protocol serves as a valuable tool for researchers in medicinal chemistry and drug development, providing a straightforward entry into the synthesis of functionalized fluoroquinolines for further investigation and application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedländer Reaction with 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, medicinal chemists, and process scientists utilizing 1-(2-Amino-6-fluorophenyl)ethanone for the synthesis of 8-fluoro-4-substituted-quinolines. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable, field-proven strategies to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer reaction, and how does it apply to my starting material?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or an ester) to form a quinoline ring.[1][2][3] The reaction can be catalyzed by either acids or bases.[4]

There are two generally accepted mechanistic pathways:[4][5][6]

  • Aldol Condensation First: The reaction begins with an intermolecular aldol condensation between your this compound and the α-methylene partner. This is often the rate-limiting step.[6][7] The resulting aldol adduct dehydrates to form an α,β-unsaturated carbonyl compound (an enone). Subsequently, the amino group attacks the ketone carbonyl intramolecularly, forming an imine, which then aromatizes to the final quinoline product after another dehydration step.[1]

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of your starting material and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline.[4]

The prevailing mechanism can depend on the specific reactants and reaction conditions (acidic vs. basic catalysis).[7][8]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 2-Amino-6-fluoro- acetophenone + α-Methylene Ketone B1 Aldol Adduct A1->B1 Aldol Condensation C1 α,β-Unsaturated Carbonyl (Enone) B1->C1 -H₂O D1 Final Quinoline C1->D1 Intramolecular Cyclization & -H₂O A2 2-Amino-6-fluoro- acetophenone + α-Methylene Ketone B2 Schiff Base A2->B2 Imine Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol Reaction D2 Final Quinoline C2->D2 -H₂O

Caption: General Mechanistic Pathways for the Friedländer Synthesis.
Q2: How does the ortho-fluoro substituent on this compound affect the reaction?

The fluorine atom at the C6 position has a significant electronic impact. Due to its high electronegativity, it acts as a strong electron-withdrawing group via the inductive effect.[9] This has two primary consequences:

  • Decreased Nucleophilicity of the Amino Group: The electron-withdrawing fluorine atom reduces the electron density on the aniline nitrogen, making it less nucleophilic. This can slow down the initial condensation step (either Schiff base formation or the final cyclization), potentially requiring more forcing conditions (higher temperature or stronger catalysts) compared to an unsubstituted analog.

  • Increased Acidity of α-Protons: While less pronounced, the inductive effect can slightly increase the acidity of the methyl protons of the ethanone group, which could influence the initial aldol condensation step.

In practice, the deactivating effect on the amino group is the more critical factor to consider during optimization.

Q3: Should I use an acid or a base catalyst? What are the best options?

The choice between acid and base catalysis is a critical optimization parameter, and acid catalysts are often found to be more effective for the Friedländer annulation.[10]

Catalyst TypeCommon ExamplesAdvantagesDisadvantages
Acidic p-TsOH, H₂SO₄, TFA, ZrCl₄, Iodine, Lewis Acids (e.g., ZnCl₂, CAN), Ionic Liquids, Heterogeneous catalysts (e.g., Nafion, Amberlyst-15, nano-SZ).[1][4][10][11][12][13][14]Generally higher yields, milder conditions possible with modern catalysts. Can be performed solvent-free.[1][10]Strong acids can cause degradation.[3] Requires careful control of stoichiometry.
Basic KOH, NaOH, KOtBu, Piperidine, DBU.[1][15]Classical method, effective for certain substrates.Can promote unwanted self-condensation (aldol) of the α-methylene ketone partner, leading to significant side products and lower yields.[1][3] Often requires higher temperatures.[15]

Recommendation for this compound: Given the electronically deactivated nature of the amino group, a robust acid catalyst is the recommended starting point. p-Toluenesulfonic acid (p-TsOH) or molecular iodine are excellent, cost-effective choices for initial screening.[3][4]

Troubleshooting Guide

Problem: My reaction yield is very low or I have no product.

Low yield is the most common issue encountered in this synthesis.[3] A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low/No Yield Observed cat_check Is the catalyst appropriate and active? start->cat_check temp_check Is the reaction temperature optimal? cat_check->temp_check No cat_sol Action: Switch to a stronger acid catalyst (e.g., TFA) or screen Lewis acids (ZrCl₄, CAN). Increase catalyst loading to 15-20 mol%. cat_check->cat_sol Yes solvent_check Are reactants fully dissolved? temp_check->solvent_check No temp_sol Action: Increase temperature in 10-20°C increments. Consider switching to a higher-boiling solvent (e.g., toluene, xylene) or using microwave irradiation. temp_check->temp_sol Yes time_check Is the reaction time sufficient? solvent_check->time_check No solvent_sol Action: Switch to a more polar, higher-boiling solvent like DMF, DMSO, or use a co-solvent system. solvent_check->solvent_sol Yes time_sol Action: Extend reaction time to 12-24 hours. Monitor carefully by TLC/LC-MS to check for starting material consumption. time_check->time_sol Yes success Yield Improved time_check->success No cat_sol->temp_check temp_sol->solvent_check solvent_sol->time_check time_sol->success

Caption: Systematic Workflow for Troubleshooting Low Reaction Yield.
IssueRoot Cause AnalysisSuggested Solution
Suboptimal Catalyst The deactivated amino group requires a sufficiently strong catalyst to promote condensation. The chosen catalyst may be too weak or may have degraded.Start with 10 mol% p-TsOH or iodine.[3] If yield is still low, consider stronger Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids like ZnCl₂ or Ceric Ammonium Nitrate (CAN).[4][10] Using a fresh batch of catalyst is also recommended.
Incorrect Temperature The reaction is often thermally sensitive. Too low a temperature results in a slow or stalled reaction; too high can lead to decomposition.Typical temperatures range from 80-120°C.[2] If using ethanol, ensure the reaction is at a vigorous reflux. For higher temperatures, switch to solvents like toluene (reflux ~111°C) or consider solvent-free conditions at 100-150°C.[1][15]
Side Reactions If using a base catalyst, self-condensation of the α-methylene ketone partner is a major competing pathway that consumes starting material.[1]Switch to an acid-catalyzed protocol. If base catalysis is necessary, consider slow addition of the ketone partner to the reaction mixture to keep its instantaneous concentration low, which can suppress self-condensation.[16]
Poor Solubility If reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.While ethanol is a common solvent,[2] more polar aprotic solvents like DMF or using water as a green solvent medium can be effective.[2][17] For catalyst-free conditions, water at 70°C has been shown to be efficient for some substrates.[17]

Problem: My TLC/LC-MS shows multiple side products.

Besides unreacted starting materials, the primary side products in a Friedländer synthesis often arise from self-condensation reactions.

  • Source of Side Product: If you are using a simple ketone like acetone or a symmetrical ketone, the main side product will be from its own aldol condensation. If you are using an unsymmetrical ketone (e.g., 2-butanone), you may also face issues with regioselectivity , leading to a mixture of quinoline isomers.[1]

  • Mitigation Strategy:

    • Catalyst Choice: Acid catalysis generally gives cleaner reactions than base catalysis by minimizing ketone self-condensation.[10]

    • Control Regioselectivity: To favor reaction at a specific α-methylene group of an unsymmetrical ketone, specialized catalysts can be employed. Using an appropriate amine catalyst (like a pyrrolidine derivative) or ionic liquids can significantly improve regioselectivity.[1][16]

    • Purification: If side products are unavoidable, purification is necessary. Column chromatography on silica gel using a hexane/ethyl acetate gradient is the standard method for separating the desired quinoline product from nonpolar side products and polar baseline material.[11]

Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments with this compound.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis

This method is a reliable starting point for achieving good yields under acidic conditions.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol, 1.2 equiv.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Ethanol or Toluene (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the α-methylene carbonyl compound, and the solvent.

  • Stir the mixture to dissolve the solids.

  • Add the p-TsOH·H₂O catalyst to the solution.

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol, 110°C for toluene) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting aminoketone.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 8-fluoroquinoline derivative.

Protocol 2: Solvent-Free Iodine-Catalyzed Synthesis

This "green" chemistry approach minimizes solvent waste and can be highly efficient.[1][3]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • α-Methylene carbonyl compound (1.2 mmol, 1.2 equiv.)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

Procedure:

  • In a clean, dry round-bottom flask, combine this compound, the α-methylene carbonyl compound, and molecular iodine.

  • Heat the reaction mixture in a pre-heated oil bath at 80-100°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the solid residue in ethyl acetate (25 mL).

  • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to quench and remove the iodine (the purple/brown color will disappear).

  • Wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

References

Technical Support Center: Purification Methods for 1-(2-Amino-6-fluorophenyl)ethanone Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Amino-6-fluorophenyl)ethanone (CAS No: 869937-08-6).[1] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material for your research and development needs.

Introduction: Understanding the Molecule

This compound is a key building block in synthetic chemistry. Its structure, featuring a basic primary amine and a polar ketone functional group on a fluorinated aromatic ring, presents both opportunities and challenges for purification. The basicity of the amino group is the most powerful handle for selective separation, while the overall polarity of the molecule dictates its behavior in chromatographic and recrystallization systems. This guide will help you leverage these properties to effectively isolate your target compound from common reaction impurities.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, viscous oil after synthesis and work-up. How can I get it to solidify?

A: "Oiling out" is a common issue when residual solvents or impurities are present, depressing the melting point of the product.

  • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude product under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C).

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. Vigorously stir or sonicate the oil with the solvent. This can wash away soluble impurities and induce crystallization of your product.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

Q2: What are the most likely impurities I need to remove from my crude this compound?

A: Impurities are typically derived from the starting materials and side reactions of the synthetic route, which often involves a Friedel-Crafts acylation or a related electrophilic aromatic substitution.[2][3]

  • Unreacted Starting Materials: Such as 3-fluoroaniline or its derivatives.

  • Over-Acylated Products: While less common than in Friedel-Crafts alkylation, polysubstitution can occur under harsh conditions.[4]

  • Isomeric Products: Acylation at a different position on the aromatic ring, though the directing effects of the amino group make this less likely.

  • Reagent-Derived Impurities: Hydrolyzed or decomposed reagents.

  • Salts: Residual inorganic salts from the work-up can often be removed with a simple aqueous wash.[5]

Q3: How do I choose the best primary purification method for my specific situation?

A: The optimal method depends on the nature of the impurities. The following decision tree can guide your choice.

G start Crude Product Analysis (e.g., TLC, Crude NMR) q1 Are major impurities neutral or acidic? start->q1 acid_base Acid-Base Extraction (Most Efficient) q1->acid_base  Yes   q2 Are compounds separable by polarity on TLC? q1->q2  No / Unsure   end High-Purity Product acid_base->end chromatography Column Chromatography (Highly Versatile) q2->chromatography  Yes (Good ΔRf)   recrystallization Recrystallization (Best for Final Polishing) q2->recrystallization  No (Poor ΔRf)   chromatography->end recrystallization->end

Caption: Decision tree for selecting a primary purification method.

Q4: My NMR shows unreacted 3-fluoroaniline. What's the easiest way to remove it?

A: Both your product and the starting material are basic amines. However, their polarities are different.

  • Acid-Base Extraction is NOT ideal here , as both compounds will be extracted into the aqueous acid layer.

  • Column Chromatography is the recommended method. The product, with its additional ketone group, is significantly more polar than the starting aniline. It will have a lower Rf value on a TLC plate and will elute later from a silica gel column.

Q5: I'm seeing significant peak tailing on my silica gel column. How can I improve the separation?

A: The basic amino group on your product can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing. To mitigate this, you must add a basic modifier to your eluent.

  • Add Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent (e.g., ethyl acetate/hexanes mixture). The TEA will competitively bind to the acidic sites on the silica, allowing your product to travel through the column more symmetrically.

  • Use an Ammonia-Saturated System: For very basic compounds, pre-saturating the eluent with ammonia gas or using a solvent system containing a small amount of ammonium hydroxide can also be effective.

Q6: What is the best way to assess the final purity of my product?

A: A multi-technique approach is essential to confidently determine purity.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98% by area).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.[6]

In-Depth Purification Protocols & Troubleshooting

Method 1: Acid-Base Extraction

This technique is exceptionally effective for separating your basic amine product from any neutral or acidic impurities. It exploits the differential solubility of the neutral amine versus its protonated, ionic salt form.[7][8][9]

Causality: By adding an aqueous acid (like HCl), the basic amino group of your product is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is highly soluble in the aqueous layer, while neutral impurities remain in the organic layer.[10][11] After separating the layers, the aqueous layer is treated with a base (like NaOH) to deprotonate the ammonium salt, regenerating the neutral amine product, which then precipitates out of the aqueous solution due to its low water solubility.[10][11]

G cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation a0 Dissolve Crude Product in Organic Solvent (e.g., EtOAc) a1 Add to Separatory Funnel with 1M HCl (aq) a0->a1 a2 Shake & Vent; Allow Layers to Separate a1->a2 b0 Aqueous Layer (Contains Protonated Product) a2->b0 b1 Organic Layer (Contains Neutral Impurities) a2->b1 Drain & Discard/Process for Impurity ID c0 Adjust Aqueous Layer to pH > 10 with 2M NaOH b0->c0 c1 Product Precipitates c0->c1 c2 Filter, Wash with Water, & Dry c1->c2

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) dropwise while stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate of your pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of cold hexanes to aid drying.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Troubleshooting Guide: Acid-Base Extraction
Problem Probable Cause Solution
Emulsion forms at interface High concentration of surfactants or fine particulates.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions.
No precipitate forms after basification Product may be more water-soluble than expected or concentration is too low.Extract the basified aqueous solution with a fresh portion of organic solvent (EtOAc or DCM). The product will move back into the organic layer, which can then be dried and evaporated.[11]
Product is still oily/gummy Incomplete removal of salts or presence of low-melting impurities.Ensure thorough washing of the filter cake with cold water. Consider a final purification step like recrystallization.
Method 2: Flash Column Chromatography

Chromatography is a powerful method for separating compounds with different polarities. For this compound, which is a moderately polar compound, silica gel chromatography is highly effective.

Causality: The separation occurs based on the differential partitioning of compounds between the stationary phase (silica gel, polar) and the mobile phase (eluent, less polar).[12] Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds like your product interact more strongly with the silica and elute later.

G a Select Eluent via TLC (Target Rf ~0.3) b Pack Column with Silica Slurry a->b c Load Sample (Dry or Wet Loading) b->c d Elute with Solvent System c->d e Collect Fractions d->e f Analyze Fractions by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i High-Purity Product h->i

Caption: Workflow for Flash Column Chromatography.

Detailed Protocol: Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate.

    • Example System: 30% Ethyl Acetate in Hexanes (+ 1% Triethylamine).

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour it into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or bulb) to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot every few fractions onto a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Column Chromatography
Problem Probable Cause Solution
Poor Separation (overlapping spots) Inappropriate eluent polarity; column overload.Re-optimize the eluent using TLC to achieve better separation (ΔRf). Use a larger column or less crude material.
Streaking/Tailing on Column/TLC Strong interaction of the basic amine with acidic silica.Add 1% triethylamine (TEA) to your eluent to neutralize active sites on the silica gel.
Compound won't elute from column Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). This is known as a gradient elution.
Method 3: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. It is ideal for removing small amounts of impurities from a product that is already substantially pure.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the product completely at its boiling point but only sparingly at room temperature or below. As the saturated hot solution cools, the solubility decreases, and the product crystallizes out, leaving impurities behind in the solution.[7]

Solvent Selection Guide

The key is to find a solvent or solvent pair that meets the criteria described above.

Solvent Polarity Boiling Point (°C) Comments
Ethanol/Water Polar ProticVariableA common pair. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool.
Isopropanol Polar Protic82Often a good single solvent for moderately polar compounds.
Ethyl Acetate/Hexanes Polar Aprotic / Non-polarVariableA good pair for controlling polarity. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Toluene Non-polar Aromatic111Can be effective if the product has low solubility in alcohols or esters.
Detailed Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and stirring).

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

References

Technical Support Center: Troubleshooting Low Yield in 1-(2-Amino-6-fluorophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-6-fluorophenyl)ethanone. This critical intermediate presents unique synthetic challenges that can often lead to suboptimal yields. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its synthesis. We will explore the causality behind experimental choices, providing field-proven insights to enhance the reliability and output of your reactions.

Frequently Asked Questions (FAQs)

Section 1: Starting Materials & Reagent Integrity

Question 1: My reaction has failed to initiate or shows very low conversion. What's the first thing I should check?

Answer: The first and most critical step in troubleshooting is to verify the quality and integrity of your starting materials and reagents. Many synthetic failures can be traced back to this fundamental aspect.

  • Moisture Sensitivity: Many key reagents, particularly in Grignard and Friedel-Crafts reactions, are extremely sensitive to moisture. Lewis acids like AlCl₃ will be deactivated, and Grignard reagents will be quenched.[1][2]

    • Actionable Protocol: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents should be new or from recently opened containers stored under an inert atmosphere (Nitrogen or Argon).

  • Reagent Purity & Activity:

    • Grignard Reagents: If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated to remove the passivating oxide layer.[1] A crystal of iodine or a few drops of 1,2-dibromoethane can be used for activation.[1] If using a commercial solution, its activity may have decreased over time. Consider titrating the Grignard reagent before use.

    • Lewis Acids (for Friedel-Crafts): Lewis acids like AlCl₃ are hygroscopic. Use a fresh bottle or a properly stored and sealed container.

    • Substrates: Verify the purity of your 2-amino-6-fluorobenzonitrile or 3-fluoroaniline via techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to unwanted side products.

Section 2: Common Synthetic Routes & Troubleshooting

Two primary routes are commonly employed for this synthesis, each with its own set of challenges.

Route A: Grignard Reaction with 2-Amino-6-fluorobenzonitrile

This route involves the reaction of a methyl Grignard reagent (e.g., MeMgBr) with 2-amino-6-fluorobenzonitrile, followed by acidic hydrolysis.

SM 2-Amino-6-fluorobenzonitrile + MeMgBr Int Intermediate Imine Complex SM->Int Nucleophilic Addition Side1 Quenched Grignard (Methane + Amide Salt) SM->Side1 Acid-Base Reaction (Deprotonation of -NH2) Prod This compound Int->Prod H3O+ Workup

Caption: Grignard reaction pathway and a major side reaction.

Question 2: My Grignard reaction yield is low, and I recover a lot of starting material. Why?

Answer: This is a classic problem stemming from the dual reactivity of the starting material. The Grignard reagent is not only a nucleophile but also a strong base.

  • The Culprit - Acidic Amine Protons: The primary amino group (-NH₂) on your benzonitrile has acidic protons. The Grignard reagent will react with this amino group in an acid-base reaction, consuming the reagent and forming a magnesium amide salt. This deactivates both the starting material and the Grignard reagent.[1]

  • Solution - Stoichiometry is Key: To overcome this, you must use an excess of the Grignard reagent. Typically, 2.0 to 2.5 equivalents are required.[1] The first equivalent is consumed by the deprotonation of the amine, and the subsequent equivalent(s) perform the desired nucleophilic attack on the nitrile.

Question 3: How can I optimize the reaction conditions for the Grignard route?

Answer: Beyond stoichiometry, several parameters can be fine-tuned.

  • Temperature Control: The initial addition of the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermicity and minimize side reactions.[1] After the addition is complete, the reaction can be allowed to warm to room temperature or gently refluxed to drive it to completion.[1]

  • Order of Addition: Slowly adding the Grignard reagent to the solution of 2-amino-6-fluorobenzonitrile is generally preferred.[1] This maintains a low concentration of the highly reactive Grignard reagent, which can help minimize side reactions.[1]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a standard and effective solvent.[1]

ParameterRecommendationRationale
Grignard Stoichiometry 2.0 - 2.5 equivalentsCompensates for reagent consumed by the acidic amine proton.[1]
Addition Temperature 0 °CControls exothermic reaction and minimizes initial side reactions.[1]
Reaction Temperature Room Temp to RefluxAllows the reaction to proceed to completion after controlled addition.
Solvent Anhydrous THFGood solubility for reactants and suitable boiling point.

Route B: Friedel-Crafts Acylation of 3-Fluoroaniline

This electrophilic aromatic substitution involves reacting 3-fluoroaniline with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Question 4: I'm attempting a Friedel-Crafts acylation, but the yield is poor or non-existent. What's going wrong?

Answer: The amino group (-NH₂) on the 3-fluoroaniline substrate is the primary complicating factor in this reaction.

  • Catalyst Deactivation: The amino group is a Lewis base and will readily form a complex with the Lewis acid catalyst (AlCl₃).[3] This deactivates the catalyst, often completely, preventing the formation of the necessary acylium ion electrophile.[3] Because of this complexation, a stoichiometric amount (or even an excess) of the Lewis acid is required, not a catalytic amount.[2]

  • Ring Deactivation: The complex formed between the amine and the Lewis acid is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[4] Friedel-Crafts reactions typically fail on strongly deactivated rings.[2]

cluster_0 Troubleshooting Workflow Start Low Yield Observed Q1 Check Reagent Quality (Anhydrous? Active?) Start->Q1 A1_Yes Reagents OK Q1->A1_Yes Yes A1_No Replace/Purify Reagents Q1->A1_No No Q2 Which Route? Grignard or Friedel-Crafts? A1_Yes->Q2 Grignard Grignard Path Q2->Grignard Grignard FC Friedel-Crafts Path Q2->FC F-C Q_Grignard Used >2 eq. of Grignard? Grignard->Q_Grignard Q_FC Amine Protected? FC->Q_FC A_Grignard_Yes Optimize Temp. & Addition Rate Q_Grignard->A_Grignard_Yes Yes A_Grignard_No Increase Stoichiometry Q_Grignard->A_Grignard_No No A_FC_Yes Check Catalyst Loading (>1 eq.) & Temp. Q_FC->A_FC_Yes Yes A_FC_No Protect Amine (e.g., Acetanilide) Q_FC->A_FC_No No

Caption: Troubleshooting decision tree for low yield.

Question 5: How can I successfully perform the Friedel-Crafts acylation on an aniline derivative?

Answer: The solution is to temporarily change the nature of the amino group through protection.

  • Protect the Amine: Convert the highly basic primary amine into a less basic amide, typically an acetanilide. This is done by reacting the 3-fluoroaniline with acetyl chloride or acetic anhydride in a preliminary step.

  • Perform Acylation: The resulting N-(3-fluorophenyl)acetamide is now sufficiently deactivated to prevent catalyst complexation but still activated enough (the amide is an ortho-, para-director) to undergo Friedel-Crafts acylation. The acylation will occur at the position ortho to the activating amide group and meta to the deactivating fluorine.

  • Deprotect the Amine: After the acylation is complete, the acetyl protecting group can be removed by acid or base hydrolysis to yield the final product, this compound.

This three-step process (protection-acylation-deprotection) is a standard strategy for acylating anilines and phenols.

Section 3: Work-up and Purification

Question 6: My reaction seems to have worked based on TLC, but my isolated yield after work-up is very low. What could be the issue?

Answer: Product loss during work-up and purification is a common and often underestimated problem.

  • Aqueous Work-up:

    • Grignard Reaction: The work-up typically involves quenching the reaction mixture with an acidic solution (e.g., 2M HCl or saturated NH₄Cl).[1] This step must be done carefully and with cooling (ice bath) as it is highly exothermic.[1] Ensure the pH is adjusted correctly to protonate the product's amine and bring it into the aqueous layer if you are performing an acid-base extraction. Conversely, to extract the neutral product into an organic solvent, the aqueous layer must be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the ammonium salt.

    • Product Solubility: The product has both a basic amine and a polar ketone. It may have some solubility in the aqueous layer, especially at acidic pH. Ensure you extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery.

  • Purification:

    • Column Chromatography: If column chromatography is used, the slightly polar nature of the product means it can streak on silica gel. A solvent system such as hexane/ethyl acetate is common. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve peak shape and recovery by neutralizing acidic sites on the silica gel.

    • Crystallization: If the product is a solid, crystallization is an excellent purification method. Test various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find conditions that provide good recovery and high purity.

References

Technical Support Center: Improving Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their quinoline syntheses. Here, we move beyond simple protocols to explore the underlying mechanisms and provide actionable, field-tested solutions to steer your reaction toward the desired constitutional isomer.

The Challenge of Regioselectivity in Friedländer Synthesis

The Friedländer synthesis, a cornerstone reaction for constructing the quinoline scaffold, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3] When an unsymmetrical ketone is used, the reaction can proceed via two different enolates or enamines, leading to a mixture of regioisomeric quinoline products.[4][5] This lack of regiocontrol complicates purification, reduces the yield of the target molecule, and can be a significant bottleneck in a synthetic campaign. This guide will provide in-depth troubleshooting strategies and answers to frequently asked questions to address this critical issue.

Troubleshooting Guide: Enhancing Regioselectivity

This section is structured in a question-and-answer format to directly address common problems encountered during experiments.

Question 1: My reaction with an unsymmetrical ketone is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer over the other?

This is a classic problem in Friedländer synthesis. The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. To control this, you need to influence the formation or reactivity of the competing enolates/enamines.

Underlying Cause: Under neutral or harsh acidic/basic conditions, the kinetic and thermodynamic enolates of the unsymmetrical ketone can form at comparable rates, leading to a mixture of products.

Solutions:

  • Catalyst Selection is Key: The choice of catalyst can dramatically influence regioselectivity.[4]

    • Amine Catalysts: Certain amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.[4][6] These catalysts operate by forming an enamine intermediate, and the steric bulk of the catalyst can direct the reaction to the less hindered α-position of the ketone.

    • Lewis Acids: Lewis acids such as In(OTf)₃ have proven effective in selectively promoting the formation of the Friedländer product, especially when competing pathways exist.[7]

    • Organocatalysts: Chiral phosphoric acids have been used to achieve diastereoselective Friedländer reactions, which can also influence regioselectivity.[1] Proline-catalyzed reactions have also been reported to be highly regioselective.[5]

  • Reaction Condition Optimization:

    • Temperature: Higher temperatures can sometimes favor the formation of the more thermodynamically stable regioisomer.[4] A systematic study of the reaction temperature's effect on the isomeric ratio is recommended.

    • Slow Addition: The slow addition of the ketone to the reaction mixture can significantly improve regioselectivity in some cases.[4][6] This technique helps to maintain a low concentration of the ketone, which can favor the kinetically preferred pathway.

Experimental Protocol: Amine-Catalyzed Regioselective Synthesis

  • To a solution of the 2-aminoaryl aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene), add the amine catalyst (e.g., pyrrolidine, 0.2 equiv).

  • Heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Slowly add the unsymmetrical ketone (1.1 equiv) via a syringe pump over a period of 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.

Question 2: I've tried different catalysts and conditions, but the regioselectivity is still poor. Are there any substrate modifications I can make?

When catalyst and condition screening fails, modifying the substrate itself can be a powerful strategy to enforce regioselectivity.

Underlying Cause: The electronic and steric properties of the two α-positions of the ketone are too similar, leading to a lack of inherent bias in the reaction.

Solutions:

  • Introduction of a Directing Group: A temporary directing group can be installed on one of the α-carbons of the ketone to block its reactivity or to specifically activate the other α-position.

    • Phosphoryl Group: Introducing a phosphoryl group on one α-carbon has been shown to be an effective way to solve the regioselectivity problem.[1][8]

  • Use of Pre-formed Enol Ethers or Enamines: Instead of relying on in-situ enolate/enamine formation, you can synthesize a specific enol ether or enamine of your ketone and then react it with the 2-aminoaryl aldehyde. This gives you absolute control over which α-carbon participates in the condensation.

Workflow for Substrate Modification

G cluster_0 Substrate Modification Workflow start Poor Regioselectivity Observed decision Is introduction of a directing group feasible? start->decision directing_group Introduce a directing group (e.g., phosphoryl) on one α-carbon. decision->directing_group Yes preformed_enolate Synthesize a specific enol ether or enamine. decision->preformed_enolate No friedlander_dg Perform Friedländer synthesis. directing_group->friedlander_dg remove_dg Remove directing group. friedlander_dg->remove_dg end Achieve High Regioselectivity remove_dg->end friedlander_pe React pre-formed enolate with 2-aminoaryl aldehyde. preformed_enolate->friedlander_pe friedlander_pe->end

Caption: Decision workflow for improving regioselectivity via substrate modification.

Question 3: My reaction is giving me a complex mixture of byproducts in addition to the regioisomers. What are the likely side reactions and how can I suppress them?

The formation of byproducts not only lowers the yield of your desired quinoline but can also complicate the purification of the regioisomers.

Underlying Cause: The reaction conditions, particularly high temperatures and strong acids or bases, can promote side reactions such as self-condensation of the ketone or degradation of the starting materials.[4][8]

Solutions:

  • Minimize Aldol Condensation: The ketone starting material can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones.[4]

    • Use Milder Conditions: Employing milder catalysts (e.g., organocatalysts) and lower reaction temperatures can help to suppress this side reaction.[8]

    • Use of Imine Analogues: The imine analogue of the o-aniline can be used to replace the o-aniline to avoid side reactions like aldol condensation of ketones under alkaline conditions.[1]

  • Prevent Starting Material Decomposition: Harsh reaction conditions can cause the degradation of the o-aminoaryl aldehyde or ketone.[4]

    • Milder Catalysts: Gold catalysts have been reported to enable the reaction to proceed under milder conditions.[1]

    • Solvent-Free Conditions: In some cases, solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine can be beneficial.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis, and how does it relate to regioselectivity?

The Friedländer synthesis can proceed through two main mechanistic pathways.[2]

  • Pathway A (Aldol First): An initial aldol condensation between the two carbonyl partners is followed by cyclization and dehydration.

  • Pathway B (Schiff Base First): Formation of a Schiff base between the 2-amino group and the ketone is followed by an intramolecular aldol-type cyclization.

The regioselectivity is determined in the initial C-C bond-forming step (either the intermolecular aldol reaction or the intramolecular cyclization), which depends on which α-position of the ketone acts as the nucleophile.

G cluster_0 Friedländer Synthesis Mechanistic Pathways start 2-Aminoaryl Ketone + Unsymmetrical Ketone path_a Pathway A: Aldol First start->path_a path_b Pathway B: Schiff Base First start->path_b aldol Intermolecular Aldol Condensation path_a->aldol schiff Schiff Base Formation path_b->schiff cyclization_dehydration Cyclization & Dehydration aldol->cyclization_dehydration intramolecular_aldol Intramolecular Aldol Cyclization schiff->intramolecular_aldol product Regioisomeric Quinoline Products intramolecular_aldol->product cyclization_dehydration->product

Caption: Competing mechanistic pathways in the Friedländer synthesis.

Q2: Are there any modern catalytic systems that are particularly effective for controlling regioselectivity?

Yes, recent advancements have introduced several catalytic systems that offer improved control over regioselectivity.[10]

  • Nanocatalysts: These materials can offer high activity and selectivity due to their unique surface properties.

  • Metal-Organic Frameworks (MOFs): The well-defined porous structures of MOFs can provide shape selectivity, influencing the approach of the reactants and favoring the formation of a specific regioisomer.

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, and their properties can be tuned to enhance regioselectivity.[1][8]

Q3: How do the electronic properties of the substituents on the 2-aminoaryl ketone affect the reaction?

The electronic nature of the substituents on the aromatic ring can influence the reactivity of the amino and carbonyl groups. Electron-donating groups can increase the nucleophilicity of the amino group, potentially favoring the Schiff base pathway. Conversely, electron-withdrawing groups can increase the electrophilicity of the carbonyl group, which might favor the aldol-first pathway. These electronic effects can have a subtle but significant impact on the regiochemical outcome.

Q4: Can computational chemistry be used to predict the regioselectivity of a Friedländer synthesis?

Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool for predicting the regioselectivity of the Friedländer synthesis. By calculating the activation energies for the formation of the different regioisomeric products via the competing reaction pathways, it is often possible to predict which isomer will be favored under a given set of conditions. This can save significant experimental time and resources by guiding the choice of substrates and catalysts.

Summary of Strategies to Improve Regioselectivity

StrategyApproachKey Considerations
Catalyst Selection Use of amine catalysts (e.g., pyrrolidine derivatives), specific Lewis acids (e.g., In(OTf)₃), or organocatalysts (e.g., proline).The catalyst can influence the reaction mechanism and the transition state energies for the formation of the different regioisomers.
Reaction Conditions Optimization of temperature and slow addition of the ketone.Higher temperatures may favor the thermodynamic product, while slow addition can favor the kinetic product.
Substrate Modification Introduction of a directing group or use of a pre-formed enolate.Provides a more direct and often more effective means of controlling regioselectivity.
Modern Catalytic Systems Exploration of nanocatalysts, MOFs, and ionic liquids.These systems can offer unique reactivity and selectivity profiles.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Amino-6-fluorophenyl)ethanone. This versatile building block is crucial in the synthesis of quinolines, fluorinated heterocycles, and other key pharmaceutical intermediates. However, its unique structure—featuring a nucleophilic amino group adjacent to a fluorine atom—presents specific challenges, most notably catalyst deactivation.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose and overcome these catalytic hurdles.

Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled unexpectedly after initial conversion. What's the most likely cause?

A stalled reaction is a classic symptom of catalyst deactivation. This means the catalyst has lost its activity over time. For reactions involving this compound, the primary suspect is catalyst poisoning by the substrate's aniline-like amino group.[1][2] The nitrogen lone pair can strongly coordinate to the metal center (e.g., Palladium, Copper, Nickel), blocking the active sites required for the catalytic cycle.

Q2: How can I confirm my catalyst has deactivated?

Confirmation involves a combination of observation and analysis:

  • Visual Cues: In Palladium-catalyzed reactions, the formation of a black precipitate (known as palladium black) is a clear sign of catalyst aggregation and deactivation.[3]

  • Reaction Monitoring (TLC/LC-MS): If the reaction starts but fails to progress to completion despite sufficient time and thermal input, deactivation is highly probable.

  • Control Experiment: Add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it confirms the original catalyst was deactivated.

Q3: Could the fluorine atom on the phenyl ring be causing problems?

While the C-F bond is generally robust, its presence can influence the reaction in several ways. The electron-withdrawing nature of fluorine can affect the reactivity of the molecule.[4] In some high-energy or specific catalytic systems, direct C-F bond activation can occur, leading to side products and potential catalyst degradation.[5] However, for most standard transformations like Suzuki or Buchwald-Hartwig couplings, direct poisoning by the amino group is a far more common deactivation pathway.

Q4: What are the main types of catalyst deactivation I should be aware of?

Catalyst deactivation is an inevitable process in many systems.[6] The primary mechanisms include:

  • Poisoning: Strong binding of a substance (like the amino group) to the active sites.[2][7]

  • Fouling/Coking: Deposition of carbonaceous materials or polymers on the catalyst surface.[6]

  • Thermal Degradation (Sintering): Agglomeration of metal particles at high temperatures, reducing the active surface area.[7]

  • Leaching: Dissolution of the active metal species from a solid support into the reaction medium.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides structured troubleshooting for the most common catalytic reactions involving this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

These reactions are highly sensitive to the issues outlined below. The following logical workflow can help diagnose the problem.

Click to view Troubleshooting Workflow Diagram

G start Reaction Stalled or Low Yield check_visual Observe Reaction Mixture Any Black Precipitate (Pd Black)? start->check_visual pd_black Potential Cause: Pd(0) Agglomeration (Sintering) check_visual->pd_black Yes no_pd_black No Precipitate Observed check_visual->no_pd_black No solution_pd_black Solutions: 1. Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type). 2. Ensure Strict Anaerobic Conditions. 3. Lower Reaction Temperature. 4. Use a more stable pre-catalyst. pd_black->solution_pd_black check_other If issues persist, consider other factors: - Ligand Degradation - Impure Reagents/Solvents - Incorrect Base/Stoichiometry solution_pd_black->check_other check_amine Primary Suspect: Amine-Induced Catalyst Poisoning no_pd_black->check_amine solution_amine Solutions: 1. Protect the Amine Group (e.g., Boc, Ac). See Protocol 1. 2. Use a Higher Catalyst Loading (Costly). 3. Screen different ligands/pre-catalysts. check_amine->solution_amine solution_amine->check_other

Caption: Troubleshooting workflow for cross-coupling reactions.

Problem: The reaction shows low conversion, stalls, or fails completely.

Potential Cause 1: Amine-Induced Catalyst Poisoning (Most Common)

  • Mechanism: The lone pair on the nitrogen of the 2-amino group acts as a potent Lewis base, coordinating irreversibly to the electron-deficient palladium center. This blocks the site needed for oxidative addition, the first crucial step in the catalytic cycle.[8]

  • Troubleshooting Steps:

    • Protect the Amine Group: This is the most effective solution. Converting the amine to a less coordinating functional group, such as a tert-butyl carbamate (Boc) or an acetamide (Ac), "masks" the nitrogen lone pair. The protecting group can be easily removed post-reaction. See Protocol 1 for a detailed method.

    • Use Robust Ligands: Certain bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can form very stable complexes with palladium, making them less susceptible to displacement by the amino group.

    • Increase Catalyst Loading: While sometimes effective, this is a brute-force approach that increases costs and residual metal contamination in the product. It should be considered a last resort.

Potential Cause 2: Palladium Agglomeration (Formation of Pd Black)

  • Mechanism: The active Pd(0) species can be unstable, especially at high temperatures or in the presence of oxygen, causing it to aggregate into catalytically inactive palladium metal (Pd black).[3]

  • Troubleshooting Steps:

    • Maintain Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Optimize Ligand Choice: Ligands are crucial for stabilizing the Pd(0) center. Use ligands known to prevent aggregation, such as bulky biaryl phosphines.

    • Use a Pre-catalyst: Modern pre-catalysts (e.g., G3/G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species slowly and in a controlled manner, minimizing aggregation.[8]

Guide 2: Friedländer Annulation

The Friedländer annulation synthesizes quinolines from a 2-aminoaryl ketone and a compound with an α-methylene group.[9] While often catalyzed by acids or bases, metal catalysts can be used.

Problem: The reaction is sluggish or gives low yields when using a transition metal catalyst.

  • Mechanism: As with cross-coupling, the primary cause of deactivation for a metal catalyst (e.g., Cu, Fe, Au) is poisoning by the 2-amino group of the substrate.

  • Troubleshooting Steps:

    • Switch to a Metal-Free System: The classic Friedländer reaction works well under acid (e.g., p-toluenesulfonic acid, H2SO4) or base (e.g., KOH, L-proline) catalysis, which avoids the problem of metal poisoning entirely.[10][11] Recent methods also use photocatalysis.[12][13]

    • Use Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite K-10 or zeolites can be effective and are easily removed by filtration.[10] However, they can still be deactivated by fouling.

    • Optimize Reaction Conditions: Increasing the temperature can sometimes overcome mild catalyst inhibition, but may lead to side products.

Part 3: Experimental Protocols & Data
Table 1: Summary of Deactivation Issues and Solutions
Symptom Potential Deactivation Mechanism Applicable Reaction Type Primary Solution Secondary Actions
Reaction starts then stalls; no visual changeCatalyst Poisoning (by -NH2 group)Cross-Coupling, Metal-Catalyzed FriedländerProtect the amine group (e.g., Boc anhydride). See Protocol 1.Use more robust ligands; increase catalyst loading.
Formation of black precipitateSintering / Agglomeration (Pd Black)Palladium Cross-CouplingUse stabilizing ligands (e.g., Buchwald type) and pre-catalysts.Ensure strict anaerobic conditions; lower temperature.
Gradual decrease in rate over timeFouling / Coking Friedländer (especially with solid acids)Regenerate the catalyst (calcination for solid acids).Ensure high purity of starting materials.
Inconsistent results between batchesLeaching (for supported catalysts)All reactions with supported catalystsUse a catalyst with a stronger support interaction.Confirm metal content in the product solution via ICP-MS.
Protocol 1: N-Protection of this compound with Boc Anhydride

This protocol converts the problematic primary amine into a less coordinating tert-butyl carbamate (Boc) group, preventing catalyst poisoning.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add the base (TEA or DIPEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)2O (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The resulting N-Boc protected ketone can typically be used in the subsequent cross-coupling reaction without further purification.

Protocol 2: Conceptual Guide for Reactivating Nitrogen-Poisoned Palladium Catalysts

Direct reactivation can be challenging and is often less efficient than using fresh catalyst. However, for valuable catalysts, a regeneration attempt may be warranted. This conceptual protocol is based on re-oxidizing and cleaning the catalyst surface.[1]

Procedure Concept:

  • Separation: Filter the poisoned catalyst (e.g., Pd on carbon) from the reaction mixture.

  • Washing: Wash the separated catalyst thoroughly with a solvent (e.g., toluene, then ethanol) to remove adsorbed organic residues.

  • Reactivation Treatment: Create a slurry of the washed catalyst in a suitable liquid medium (e.g., water or an alcohol). Add a mild reactivating agent, such as an aqueous solution of sodium bicarbonate (NaHCO3).[1]

  • Agitation: Stir the slurry at a controlled temperature (e.g., 50-80 °C) for several hours. The basic bicarbonate solution helps to displace or react with the poisoning nitrogen species.

  • Recovery: Filter the reactivated catalyst, wash extensively with deionized water to remove all salts, and finally with ethanol.

  • Drying: Dry the catalyst thoroughly under vacuum before reuse. Note: The efficacy of this procedure must be validated for each specific case.

Part 4: Mechanistic Visualization

Diagram 1: Amine Poisoning of a Palladium(0) Catalyst

G cluster_0 Standard Catalytic Cycle (Simplified) cluster_1 Deactivation Pathway PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) PdL2->OxAdd Deactivated L₂Pd(0)←:NH₂(Aryl) (Deactivated Complex) 'Poisoned' PdL2->Deactivated Strong, Reversible or Irreversible Coordination Pd_II R-Pd(II)(X)L₂ OxAdd->Pd_II Transmetal Transmetalation (R'-M) Pd_II->Transmetal Pd_II_R R-Pd(II)(R')L₂ Transmetal->Pd_II_R RedElim Reductive Elimination Pd_II_R->RedElim RedElim->PdL2 Regenerates Catalyst Product R-R' (Product) RedElim->Product Poison This compound Poison->Deactivated label_block Blocks Cycle

Caption: Mechanism of catalyst poisoning by the amino group.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Amino-6-fluorophenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Landscape: Understanding Substituent Effects

The NMR spectra of 1-(2-amino-6-fluorophenyl)ethanone are dictated by the electronic and steric interplay of the acetyl, amino, and fluoro substituents on the aromatic ring. The strongly electron-donating amino group and the highly electronegative fluorine atom exert significant and opposing influences on the electron density distribution within the phenyl ring, leading to characteristic chemical shifts and coupling patterns.

  • ¹H NMR Spectroscopy : The aromatic protons are expected to resonate in distinct regions due to the anisotropic effects of the carbonyl group and the electronic contributions of the amino and fluoro groups. The amino protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The acetyl methyl protons will present as a sharp singlet, with its chemical shift influenced by the electronic environment of the aromatic ring.

  • ¹³C NMR Spectroscopy : The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant, a key diagnostic feature. The carbonyl carbon resonance will be observed in the downfield region typical for ketones.

A study on 2'-fluoro-substituted acetophenone derivatives highlighted the importance of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings in determining conformational preferences.[1] This through-space coupling can be a valuable tool for the structural elucidation of these derivatives.[1]

Comparative Spectral Data

To provide a practical reference, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on established substituent effects and data from related acetophenone derivatives.[2][3][4][5] For comparison, experimental data for the parent compound, acetophenone, is also included.

Compound Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
This compound (Predicted) H-3~6.4-6.6dd~110-115³JHF ≈ 8-10
H-4~7.1-7.3ddd~130-135
H-5~6.5-6.7dd~115-120⁴JHF ≈ 4-6
-NH₂~4.5-6.0 (broad)s-
-COCH₃~2.5-2.7d (⁴JHF)~28-32⁴JHF ≈ 3-5
C-1--~115-120 (d)²JCF ≈ 20-30
C-2--~150-155 (d)¹JCF ≈ 240-260
C-3--~110-115 (d)²JCF ≈ 20-25
C-4--~130-135 (d)³JCF ≈ 5-10
C-5--~115-120 (d)⁴JCF ≈ 1-3
C-6--~160-165 (d)¹JCF ≈ 240-260
C=O--~195-200 (d)³JCF ≈ 3-5
-COCH₃--~28-32
Acetophenone Aromatic Protons7.47 (t), 7.58 (t), 7.97 (t)m128.2, 128.5, 133.0, 137.1
-COCH₃2.62s26.5, 198.1

Predicted values are based on additive substituent effect models and literature data for similar compounds. Experimental values may vary depending on solvent and other conditions.[4][5]

The Power of Fluorine NMR

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for the analysis of these compounds. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, providing valuable structural information through ¹⁹F-¹H and ¹⁹F-¹³C coupling constants.[6][7][8] The magnitude of these coupling constants can provide insights into the number of bonds separating the coupled nuclei and the dihedral angles between them.[9]

Workflow for Comprehensive NMR Analysis

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound derivatives.

Experimental Protocols

A. Sample Preparation for NMR Analysis

A standardized and meticulous sample preparation protocol is critical for acquiring high-quality, reproducible NMR data.

  • Analyte Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.[10] Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that the chemical shifts of labile protons, such as those of the amino group, are highly solvent-dependent.[11]

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).[12]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

B. NMR Data Acquisition

The following are general guidelines for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 8-16 (adjust based on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (at): 2-4 seconds

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds

¹⁹F NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm) may be necessary to locate the signal initially.

    • Number of Scans: 16-64

Molecular Structure and Key NMR Correlations

This compound cluster_molecule This compound cluster_correlations Key NMR Correlations C1 C1 C2 C2-NH2 C1->C2 C_CO C=O C1->C_CO C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6-F C5->C6 C6->C1 C_CH3 CH3 C_CO->C_CH3 H3 H3 H4 H4 H3->H4 ³JHH (ortho) H5 H5 H3->H5 ⁴JHH (meta) F F H3->F ⁴JHF H4->H5 ³JHH (ortho) H5->F ³JHF CH3 CH3 CH3->F ⁵JHF (through-space)

Caption: Molecular structure and key through-bond and through-space NMR correlations for this compound.

Conclusion

The comprehensive NMR analysis of this compound and its derivatives is a powerful approach for unambiguous structure elucidation and purity assessment. By leveraging a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with 2D correlation experiments for more complex analogs, researchers can gain deep insights into the molecular architecture of these important pharmaceutical building blocks. The protocols and comparative data presented in this guide serve as a valuable resource for scientists in the field, facilitating more efficient and accurate characterization of these compounds.

References

A Comparative Guide to the Biological Activity of 1-(2-Amino-6-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(2-amino-6-fluorophenyl)ethanone scaffold is a privileged starting material in medicinal chemistry, valued for the reactive potential of its amino and ketone functionalities. The presence of a fluorine atom at the 6-position often enhances metabolic stability and binding affinity, making it an attractive core for developing novel therapeutic agents. This guide provides a comparative analysis of the diverse biological activities demonstrated by derivatives of this versatile scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have been extensively explored for their potential as anticancer agents. Synthetic modifications, often involving cyclization or condensation reactions, have yielded compounds with potent cytotoxic effects against a range of human cancer cell lines.

Comparative Efficacy of Key Derivatives

The antiproliferative activity of these compounds is typically evaluated using cell viability assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison. As shown in Table 1, different structural classes derived from the parent scaffold exhibit varying potencies against different cancer types. For instance, certain pyridine-urea derivatives have shown exceptional activity against colon cancer (HCT-116) and non-small cell lung cancer (A549) cell lines, with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin[1]. Similarly, purine-based derivatives have demonstrated high efficacy against leukemic cell lines like K562 and HL-60[2].

Table 1: Comparative In Vitro Anticancer Activity (IC50 µM) of Representative Derivatives

Derivative ClassCompoundHCT-116 (Colon)A549 (Lung)K562 (Leukemia)HL-60 (Leukemia)MCF-7 (Breast)HeLa (Cervical)Reference
Pyridine-Urea5l 2.71 ± 0.163.22 ± 0.2----[1]
2,6-Substituted PurineCompound 7 --2.271.42++[2]
2,6-Substituted PurineCompound 10 --2.531.52++[2]
Pyrido[4,3-e][2][3][4]triazino[...]thiadiazineCompound 22 9-42 µM---25-97 µM25-83 µM[5]
Pyrido[4,3-e][2][3][4]triazino[...]thiadiazineCompound 23 9-42 µM---25-97 µM25-83 µM[5]
Flavanone/ChromanoneDerivative 1 +---+-[6]

Note: "+" indicates reported activity, but specific IC50 values were not provided for all lines in the source. "-" indicates data not available.

Mechanistic Insights: How They Work

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For example, the highly active pyridine-urea compound 5l was found to provoke apoptosis in HCT-116 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax, cytochrome C, and caspases-3 and -9[1]. It also arrested the cell cycle at the G2/M phase, preventing cell division[1]. Other derivatives have been shown to inhibit key signaling molecules like platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are crucial for tumor growth and survival[2].

Experimental Workflow: Synthesis to Screening

The development of these anticancer agents follows a logical workflow, starting from the synthesis of a library of compounds followed by a systematic biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies A This compound (Starting Material) B Condensation / Cyclization Reactions (e.g., with ureas, purine precursors) A->B C Library of Novel Derivatives B->C D In Vitro Cytotoxicity Assay (MTT Assay against Cancer Cell Lines) C->D E Determine IC50 Values D->E F Identify 'Hit' Compounds E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (Annexin V, Western Blot for Bcl-2/Bax) F->H I Kinase Inhibition Assays F->I

Caption: General workflow for discovery of anticancer agents.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Antimicrobial Activity: Combating Pathogenic Microbes

The structural framework of this compound is also a valuable precursor for creating compounds with significant antimicrobial properties. Derivatives such as triazines and pyridazinones have been synthesized and shown to be effective against a spectrum of bacteria and fungi.

Comparative Antimicrobial Spectrum

The efficacy of these derivatives is commonly assessed using the disc diffusion method to measure the zone of inhibition or broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The data reveals that specific structural modifications are crucial for broad-spectrum activity. For example, certain 1,3,5-triazine derivatives showed significant activity against Gram-positive bacteria and fungi[7]. Pyridazinone derivatives also displayed varied but potent activity; one derivative, IIIa , was found to have excellent antibacterial activity against both S. pyogenes (Gram-positive) and E. coli (Gram-negative)[4].

Table 2: Comparative Antimicrobial Activity of Representative Derivatives

Derivative ClassCompoundOrganismAssay MethodResultReference
PyridazinoneIIIa S. pyogenesDisc DiffusionExcellent Activity[4]
PyridazinoneIIIa E. coliDisc DiffusionExcellent Activity[4]
PyridazinoneIIId S. aureusDisc DiffusionVery Good Activity[4]
PyridazinoneIIId A. nigerDisc DiffusionVery Good Activity[4]
1,3,5-TriazineCompound 14 Gram-positive bacteria & fungiNot specifiedSignificant Activity[7]
1,3,5-TriazineCompound 15 Gram-positive bacteria & fungiNot specifiedSignificant Activity[7]
1,3,5-TriazineCompound 25 Gram-positive bacteria & fungiNot specifiedSignificant Activity[7]
6H-1,2-oxazin-6-oneCompound 1 MRSA (Gram-positive)MIC3.125-200 µg/mL[8]
Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing antimicrobial potency. Research on 2-fluorophenyl-disubstituted[3][7][9]triazines demonstrated that attaching a 3- or 4-fluorophenyl group directly to the triazine ring was essential for their antimicrobial activity[7]. This highlights the importance of the position and nature of substituents on the core scaffold for effective interaction with microbial targets.

SAR cluster_activity Biological Activity Core This compound Core Position R1 Position R2 Modification1 Modification at R1: Addition of Triazine Ring with 3- or 4-fluorophenyl group Core:f1->Modification1 Modification2 Modification at R2: Other substitutions Core:f2->Modification2 HighActivity High Antimicrobial Activity LowActivity Low/No Activity Modification1->HighActivity Modification2->LowActivity

Caption: Simplified Structure-Activity Relationship (SAR).

Protocol: Kirby-Bauer Disc Diffusion Test

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Prepare Inoculum: Create a bacterial suspension (e.g., E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test derivative (e.g., 50 µ g/disc ).

  • Placement: Aseptically place the impregnated discs onto the surface of the agar plate. Also, place a standard antibiotic disc (e.g., Gentamycin) as a positive control and a disc with the solvent alone as a negative control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (the clear area around the disc where no growth occurs) in millimeters (mm). A larger zone diameter indicates greater susceptibility of the organism to the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a key pathological process in many diseases. Derivatives based on the this compound scaffold have led to compounds that can modulate this process, primarily through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Comparative Anti-inflammatory Efficacy

The anti-inflammatory potential is often screened by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. As shown in Table 3, compounds can exhibit potent activity by targeting different points in the inflammatory cascade. Some 2-aminothiazole derivatives, for instance, potently reduce PGE2 levels in cells with an EC50 as low as 90 nM, while showing minimal direct inhibition of the COX-2 enzyme, suggesting a novel mechanism of action[10]. Other derivatives act as classical COX-2 selective inhibitors[11][12].

Table 3: Comparative In Vitro Anti-inflammatory Activity of Representative Derivatives

Derivative ClassCompoundTarget/AssayPotencyReference
2-Aminothiazole5l PGE2 Reduction (HCA-7 cells)EC50 = 90 nM
2-Aminothiazole5l COX-2 InhibitionIC50 > 5 µM[10]
Fluorine-Modified RutaecarpineF-RUT COX-2 InhibitionSelective COX-2 Inhibitor[11]
Ferrocenyl(piperazine-1-yl)methanone4i NO Production (RAW264.7 cells)IC50 = 7.65 µM[13]
Honokiol AnalogF-IV COX-2 InhibitionIC50 = 0.09 µM[12]
1,2-Benzothiazine 1,1-dioxideVariousCOX, mPGES-1, CytokinesPotent Inhibition
Mechanism of Action: COX-2 Inhibition Pathway

A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for producing prostaglandins (like PGE2) that mediate pain and swelling. Many of the active derivatives function as selective COX-2 inhibitors, which is advantageous as it avoids the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-1 enzyme[11][14].

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Inflammatory Cell Inflammatory_Stimuli->Cell COX2 COX-2 Enzyme Cell->COX2 Induces Expression AA Arachidonic Acid AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Catalyzes Inflammation Pain & Inflammation PGs->Inflammation Derivative Fluorophenyl Derivative (COX-2 Inhibitor) Derivative->COX2 Inhibits

Caption: Simplified COX-2 inflammatory pathway and inhibition.

Protocol: Griess Assay for Nitrite (NO) Determination

This assay measures nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark. A magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the readings to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of biologically active compounds. The derivatives synthesized from this core exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented herein underscores the chemical tractability of the scaffold and the potential for fine-tuning biological activity through targeted structural modifications. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent "hit" compounds to translate these promising in vitro results into clinically viable therapeutic agents.

References

A Senior Application Scientist's Guide to Validating Novel Quinazoline Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel quinazoline derivatives is a critical step in the journey from synthesis to application. Quinazolines represent a privileged scaffold in medicinal chemistry, known for a vast array of biological activities.[1][2] The precise arrangement of substituents on this heterocyclic core dictates its pharmacological profile, making rigorous structural validation paramount. While 1D NMR provides a foundational overview, it often falls short in resolving the complexities of substituted quinazolines, especially when dealing with isomers.[3] This guide provides an in-depth, strategic comparison of 2D NMR techniques—COSY, HSQC, and HMBC—to offer a self-validating workflow for the unequivocal structural elucidation of novel quinazolines.

The Strategic Imperative of 2D NMR in Quinazoline Chemistry

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, presents a unique set of challenges and opportunities for NMR analysis.[4] Protons on the benzenoid ring exhibit characteristic aromatic couplings, while those on the pyrimidine ring and its substituents are influenced by the nitrogen atoms and potential tautomeric forms. Differentiating between regioisomers—for instance, substitution at the 5- versus 8-position, or 6- versus 7-position—can be impossible with 1D ¹H NMR alone due to overlapping signals and complex splitting patterns.[3][5]

This is where 2D NMR becomes indispensable. By spreading correlations across a second frequency dimension, we can resolve these ambiguities and piece together the molecular puzzle with confidence. The strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a multi-layered, cross-verifiable dataset to confirm atomic connectivity.

The Logical Workflow: A Three-Pillar Approach to Validation

The structural validation of a novel quinazoline should not be a haphazard series of experiments. Instead, it should follow a logical progression where each experiment builds upon the last, creating a self-reinforcing web of evidence. The causality behind this workflow is crucial: we move from proton-proton proximities to direct carbon-proton attachments, and finally to the long-range connectivities that piece the entire scaffold together.

G cluster_0 Phase 1: Initial Scans cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Structural Confirmation 1D_H 1D ¹H NMR COSY ¹H-¹H COSY (Proton Spin Systems) 1D_H->COSY Identifies ¹H-¹H couplings HSQC ¹H-¹³C HSQC (Direct C-H Bonds) 1D_H->HSQC Correlates ¹H to... 1D_C 1D ¹³C NMR & DEPT 1D_C->HSQC ...directly attached ¹³C COSY->HSQC Assigns protons within fragments Structure Final Structure Validation COSY->Structure Defines substructures HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms protonated carbons HMBC->Structure Connects all fragments G cluster_0 Key HMBC Correlations for Isomer Differentiation node_6_MeO 6-Methoxy Protons (δ ~3.9 ppm) node_6_C6 C-6 (δ ~158 ppm) node_6_MeO->node_6_C6 ³J (Diagnostic) node_6_C5 C-5 (δ ~105 ppm) node_6_MeO->node_6_C5 ⁴J (Possible, weak) node_6_C7 C-7 (δ ~125 ppm) node_6_MeO->node_6_C7 ⁴J (Possible, weak) node_8_MeO 8-Methoxy Protons (δ ~4.1 ppm) node_8_C8 C-8 (δ ~155 ppm) node_8_MeO->node_8_C8 ³J (Diagnostic) node_8_C7 C-7 (δ ~110 ppm) node_8_MeO->node_8_C7 ⁴J (Possible, weak) node_8_C8a C-8a (δ ~150 ppm) node_8_MeO->node_8_C8a ⁴J (Possible, weak)

References

A Comparative Guide to Purity Assessment of 1-(2-Amino-6-fluorophenyl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, establishing the purity of novel intermediates is a cornerstone of scientific rigor and regulatory compliance. The compound 1-(2-Amino-6-fluorophenyl)ethanone, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methods for assessing the purity of synthesized this compound, with a primary focus on a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the causality behind the chosen methodology, compare its performance to viable alternatives like Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), and provide the foundational protocols necessary for immediate application. Every protocol is designed as a self-validating system, grounded in internationally recognized standards.

The Synthetic Landscape: Anticipating Potential Impurities

To develop a robust purity assessment method, one must first understand the potential impurities that can arise during synthesis. A common synthetic route to aminofluoroacetophenone derivatives is through a Friedel-Crafts acylation of a protected fluoroaniline, followed by deprotection.[1][2][3] For this compound, a plausible route involves the acylation of a compound like 3-fluoroaniline.

This synthetic pathway informs our analytical strategy by highlighting probable process-related impurities:

  • Unreacted Starting Materials: Residual 3-fluoroaniline or acetylating agent.

  • Regioisomers: Acylation at positions other than C2, such as 1-(4-Amino-2-fluorophenyl)ethanone.

  • Di-acylated By-products: Introduction of a second acetyl group onto the aromatic ring.

  • Degradation Products: Hydrolysis or oxidation products formed during reaction work-up or storage. A stability-indicating method must be able to resolve the main component from these potential degradants.[4][5][6]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow from synthesis to HPLC-based purity analysis.

The Primary Workhorse: A Stability-Indicating RP-HPLC Method

Reversed-phase HPLC is the gold standard for the purity analysis of non-volatile, polar to moderately non-polar small molecules, making it ideally suited for this compound.[4] The method detailed below is designed for specificity, ensuring that all potential impurities are separated from the main analyte peak.

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention for aromatic compounds. The end-capping minimizes peak tailing for the basic amino group.

  • Mobile Phase: A gradient of acetonitrile and a low-pH phosphate buffer is employed. Acetonitrile is a common organic modifier providing good peak shape. The acidic buffer (pH ~2.5-3.0) ensures that the primary amine on the analyte is protonated, leading to consistent retention and sharp, symmetrical peaks.

  • Gradient Elution: A gradient is crucial for a stability-indicating assay. It ensures that early-eluting polar impurities (like residual starting materials) and late-eluting non-polar impurities (like di-acylated by-products) are all eluted and resolved within a reasonable timeframe.[4][7]

  • Detection: The aromatic ketone structure of the analyte contains a strong chromophore. UV detection at approximately 254 nm is chosen as it provides a robust signal for the analyte and many likely aromatic impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity across the spectrum.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Method Validation:

    • The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] This involves assessing specificity (through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a robust primary technique, a comprehensive assessment often benefits from orthogonal methods that measure purity based on different chemical principles.

dot graph { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Orthogonal techniques for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

The established benchmark, offering a balance of performance and accessibility.

ParameterPerformance Characteristic
Principle Liquid-phase separation based on analyte partitioning between a mobile and stationary phase.
Pros Highly robust and reproducible; widely available; extensive regulatory acceptance (per USP <621>).[11][12][13]
Cons Longer run times (~30 min); higher solvent consumption; lower peak capacity compared to UPLC.
Best For Routine QC; validation of final products where methods are well-established.
Ultra-Performance Liquid Chromatography (UPLC)

A high-pressure evolution of HPLC, offering significant gains in efficiency.

ParameterPerformance Characteristic
Principle Liquid-phase separation using sub-2 µm particle columns at high pressures (>1000 bar).[14]
Pros 3-5x faster run times; significantly higher resolution and peak capacity; increased sensitivity; lower solvent use.[15][16][17]
Cons Requires specialized high-pressure instrumentation; methods may be less transferable to standard HPLC systems.
Best For High-throughput screening; complex impurity profiling; separating closely eluting isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)

A powerful technique for volatile and thermally stable compounds.

ParameterPerformance Characteristic
Principle Gas-phase separation based on volatility, followed by mass-based identification.[18]
Pros Excellent for identifying volatile impurities (e.g., residual solvents); provides structural information from mass spectra.
Cons The analyte has a relatively high boiling point and may require derivatization; not suitable for non-volatile or thermally labile impurities.
Best For Detecting and quantifying residual solvents; identifying specific volatile by-products.
Quantitative NMR (qNMR)

An absolute method that does not require a reference standard of the analyte itself.

ParameterPerformance Characteristic
Principle Measures the molar quantity of an analyte relative to a certified internal standard of known purity.[19]
Pros A primary ratio method providing absolute purity; does not rely on chromophores; provides structural confirmation simultaneously.[20][21][22]
Cons Lower sensitivity than chromatographic methods; requires a carefully selected internal standard with non-overlapping peaks; higher initial instrument cost.
Best For Certifying reference standards; providing an orthogonal purity value to chromatography; quantifying impurities without their own standards.[23]

Conclusion: An Integrated Approach to Purity

For the routine and regulatory assessment of synthesized this compound, a well-validated, stability-indicating RP-HPLC method serves as the most reliable and practical choice. It provides the necessary specificity and precision to ensure product quality.

For laboratories focused on high-throughput synthesis or dealing with complex impurity profiles, transitioning to a UPLC-based method offers substantial gains in speed and resolving power. The fundamental separation principles remain the same, making method transfer straightforward with appropriate adjustments as guided by USP <621>.[13]

Finally, for a comprehensive characterization, especially during initial process development or for reference standard certification, employing an orthogonal technique is indispensable. Quantitative NMR (qNMR) is the superior choice here, as it provides an absolute purity value based on a different physical principle (molar ratio) than chromatography (area percent), offering the highest level of analytical confidence. GC-MS remains a valuable, specialized tool for addressing specific questions about volatile impurities. By selecting the appropriate technique based on the analytical need, researchers can ensure the integrity of their synthesis and the quality of their data, paving the way for successful drug development.

References

comparing catalytic efficiency for Friedländer annulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Efficiency in Friedländer Annulation for Quinoline Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of quinoline scaffolds is a cornerstone of many discovery programs. The Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, remains one of the most direct and versatile methods for constructing this privileged heterocyclic motif.[1][2] However, the classical conditions, often requiring high temperatures or harsh acidic or basic catalysts, can limit substrate scope and lead to side reactions and difficult purifications.[1][3]

This guide provides a comprehensive comparison of modern catalytic systems designed to enhance the efficiency, selectivity, and environmental sustainability of the Friedländer annulation. We will delve into the mechanistic underpinnings of various catalyst classes, present comparative experimental data, and offer a detailed protocol for a highly efficient system, empowering you to make informed decisions for your synthetic challenges.

The Mechanism: A Tale of Two Pathways

The efficiency of a catalyst in the Friedländer annulation is intrinsically linked to its ability to promote one of two primary mechanistic pathways.[4] The reaction begins with either an aldol condensation between the two carbonyl partners or the formation of a Schiff base.

  • The Aldol-First Pathway: The 2-amino-substituted carbonyl compound (1) reacts with the α-methylene ketone (2) in a rate-limiting aldol addition to form intermediate (3). Subsequent dehydration yields the enone (4), which then undergoes intramolecular cyclization via imine formation to afford the quinoline product (7).[4]

  • The Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (5) between the amine of (1) and the carbonyl of (2). This is followed by an intramolecular aldol-type reaction to form intermediate (6), which then dehydrates to the final quinoline (7).[4]

The dominant pathway is often dictated by the reaction conditions and the nature of the catalyst employed.[5][6] Acidic catalysts, for instance, tend to favor the aldol-first route by activating the carbonyl group.

Friedlander_Mechanism cluster_reactants Reactants cluster_products Product cluster_pathway1 Aldol-First Pathway cluster_pathway2 Schiff Base-First Pathway 2-Aminoaryl Ketone (1) O NH2 Aldol Adduct (3) Aldol Adduct (3) 2-Aminoaryl Ketone (1)->Aldol Adduct (3) + (2) Aldol add. Schiff Base (5) Schiff Base (5) 2-Aminoaryl Ketone (1)->Schiff Base (5) + (2) -H2O α-Methylene Ketone (2) O CH2 Quinoline (7) Quinoline (7) Enone (4) Enone (4) Aldol Adduct (3)->Enone (4) -H2O Enone (4)->Quinoline (7) Cyclization -H2O Cyclized Intermediate (6) Cyclized Intermediate (6) Schiff Base (5)->Cyclized Intermediate (6) Aldol rxn Cyclized Intermediate (6)->Quinoline (7) -H2O

Caption: Competing mechanistic pathways in the Friedländer annulation.

A Comparative Analysis of Catalytic Systems

The evolution of the Friedländer annulation has been driven by the development of diverse and highly efficient catalysts. The choice of catalyst significantly impacts yield, reaction time, temperature, and substrate compatibility.[7]

Lewis and Brønsted Acid Catalysts

Traditional acid catalysts like p-toluenesulfonic acid (PTSA) and trifluoroacetic acid have long been used, but often require stoichiometric amounts and high temperatures.[4][8] Modern advancements have focused on more efficient and milder Lewis acids.

  • Mechanism of Action: Lewis acids activate the carbonyl group of the 2-aminoaryl ketone, facilitating the initial aldol condensation. Brønsted acids protonate the carbonyl, achieving a similar activation.

  • Key Advantages: Many are commercially available and relatively inexpensive.

  • Limitations: Can be corrosive, difficult to remove from the reaction mixture, and may not be suitable for acid-sensitive substrates.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃2Solvent-free801.5-3 h75-92[9]
Nd(NO₃)₃·6H₂O10EthanolReflux0.5-1 h85-95[4][8]
Ceric Ammonium Nitrate10EthanolRT45 minHigh[10]
p-Toluene Sulfonic Acid20Solvent-free1005-10 min (MW)88-97[8]

Insight: Indium(III) triflate (In(OTf)₃) has emerged as a particularly effective Lewis acid catalyst, demonstrating high efficiency under solvent-free conditions and promoting the selective formation of the desired Friedländer product.[9]

Molecular Iodine: A Mild and Efficient Alternative

Molecular iodine has gained prominence as a mild, inexpensive, and environmentally benign Lewis acid catalyst for a variety of organic transformations.

  • Mechanism of Action: Iodine acts as a mild Lewis acid, activating the carbonyl group for nucleophilic attack. Its efficiency at very low catalyst loadings is a significant advantage.[11][12]

  • Key Advantages: Low cost, low toxicity, high efficiency at low loadings (1 mol%), and mild reaction conditions (often room temperature).[12]

  • Limitations: Substrate scope can be sensitive to the electronic nature of the reactants.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
I₂1EthanolRT3-12 h53-98[11][12]

Insight: The use of just 1 mol% of iodine in ethanol at room temperature represents a significant step towards a greener Friedländer annulation, avoiding harsh acids and high energy input.[12]

Heterogeneous and Supported Catalysts

To address the challenges of catalyst separation and recycling, a wide array of heterogeneous catalysts have been developed. These systems offer simplified workup procedures and the potential for continuous flow applications.

  • Mechanism of Action: The catalytic activity resides on the surface of a solid support. This can involve acidic sites (e.g., sulfonic acid-functionalized silica) or metal nanoparticles that act as Lewis acids.[1][13]

  • Key Advantages: Easy recovery and reusability, reduced product contamination, and suitability for green chemistry protocols.[13][14]

  • Limitations: Can sometimes exhibit lower activity compared to homogeneous counterparts, and potential for leaching of the active species.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Silica-propylsulfonic acid15 mol%Solvent-free120 (MW)30 min>90Yes[14]
PEG-SO₃H20 mol%Water602-3 hGood-Excellent6 cycles[13]
Nickel Nanoparticles-Solvent-free1202-3 h92-96Yes[1]
NaHSO₄-SiO₂-Solvent-free120-1303-6 hExcellent3 cycles[13]

Insight: Polymer-supported catalysts, such as polyethylene glycol-supported sulfonic acid (PEG-SO₃H), combine the benefits of homogeneous catalysis (good accessibility of catalytic sites) with the practical advantages of heterogeneous systems (easy recovery), especially in green solvents like water.[13]

Organocatalysis and Photocatalysis

Recent innovations have expanded the catalytic repertoire to include metal-free organocatalysts and visible-light-driven photocatalytic systems.

  • Organocatalysts: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to be highly regioselective catalysts, favoring the formation of 2-substituted quinolines from unmodified methyl ketones.[15][16]

  • Photocatalysts: Organic dyes like fluorescein can catalyze the Friedländer annulation under visible light at room temperature.[17] This approach proceeds via a single-electron transfer (SET) pathway, offering a novel and exceptionally mild reaction condition.[17]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)ConditionsYield (%)Reference
Fluorescein0.5EthanolRTVisible Light96[17]
TABO¹----65-84 (high regioselectivity)[15][16]
¹1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Insight: The use of a simple organic dye like fluorescein as a photocatalyst represents the cutting edge of sustainable synthesis, harnessing the energy of visible light to drive the reaction under ambient conditions.[17]

Experimental Design and Protocols

A systematic approach is crucial for comparing catalytic efficiency. The following workflow outlines a general procedure for catalyst screening.

Experimental_Workflow cluster_setup Reaction Setup cluster_analysis Analysis & Workup cluster_comparison Comparison A 1. Add 2-aminoaryl ketone, α-methylene ketone, and solvent to reaction vessel. B 2. Add catalyst (e.g., Catalyst A, B, C). A->B C 3. Stir at defined temperature and time. B->C D 4. Monitor reaction progress by TLC/LC-MS. C->D E 5. Quench reaction and perform aqueous workup. D->E F 6. Purify crude product via column chromatography. E->F G 7. Characterize product and calculate isolated yield. F->G H 8. Compare yields, reaction times, and conditions for all catalysts. G->H

Caption: General experimental workflow for comparing catalyst efficacy.

Detailed Protocol: Molecular Iodine-Catalyzed Synthesis of 2-Phenylquinoline

This protocol is adapted from the highly efficient and mild procedure reported by Wu et al.[11][12] It exemplifies a practical application of a modern, green catalytic system.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Molecular Iodine (I₂) (0.01 mmol, 2.5 mg)

  • Ethanol (3 mL)

  • Round-bottom flask (10 mL) with magnetic stir bar

  • TLC plates (silica gel)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 197.2 mg) and acetophenone (1.2 mmol, 144.2 mg).

  • Solvent Addition: Add 3 mL of ethanol to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Catalyst Addition: Add molecular iodine (0.01 mmol, 2.5 mg) to the reaction mixture. The solution will turn a light brown color.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The reaction is typically complete within 3-12 hours.

  • Workup - Quenching: Upon completion, quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ solution to the flask. Stir until the brown color of the iodine disappears.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add 10 mL of ethyl acetate and 10 mL of water. Shake and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-phenylquinoline.

This self-validating system ensures that the mild conditions are sufficient for the transformation, and the straightforward workup effectively removes the catalyst and unreacted starting materials.

Conclusion and Future Outlook

The field of catalysis for the Friedländer annulation has evolved dramatically, moving from harsh, stoichiometric reagents to highly efficient, mild, and reusable catalytic systems. Lewis acids like In(OTf)₃, heterogeneous catalysts such as supported sulfonic acids, and remarkably simple catalysts like molecular iodine offer robust and practical solutions for quinoline synthesis.[9][11][13] The emergence of organo- and photocatalysis opens new frontiers, promising even milder conditions and novel reactivity.[17]

For the modern researcher, the choice of catalyst will depend on the specific substrate, desired scale, and commitment to green chemistry principles. By understanding the mechanistic nuances and leveraging the comparative data presented, scientists can select the optimal catalytic system to accelerate their research and development in the vital area of heterocyclic chemistry.

References

A Researcher's Guide to Spectral Cross-Referencing: Deconvoluting the Signature of 1-(2-Amino-6-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of drug discovery and development, the unambiguous identification of molecular structures is a cornerstone of success. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide foundational data for this purpose. However, the interpretation of this data is not always straightforward. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on cross-referencing spectral data of the novel compound 1-(2-Amino-6-fluorophenyl)ethanone against established databases, utilizing structurally similar compounds as benchmarks.

The Analytical Imperative: Why Cross-Referencing Matters

The process of cross-referencing, or comparing experimentally obtained spectra with entries in comprehensive databases, is a critical step in structural verification. It serves not only to confirm the identity of a target molecule but also to identify potential impurities and degradation products. This comparative approach is particularly crucial for novel compounds like this compound, for which dedicated spectral library entries may not yet exist. By analyzing the spectra of structurally related analogs, we can predict and interpret the spectral features of the target compound with a high degree of confidence.

Comparative Spectral Analysis: this compound and Its Analogs

To illustrate this process, we will compare the expected spectral characteristics of this compound with the experimentally determined data for two closely related, commercially available compounds: 2'-Aminoacetophenone and 2'-Fluoroacetophenone. These analogs allow for the individual assessment of the spectral contributions of the amino and fluoro substituents on the acetophenone core.

Spectral Data Summary

The following table summarizes the key spectral data for the two analog compounds, sourced from reputable databases. This data will form the basis of our comparative analysis.

Spectroscopic Technique 2'-Aminoacetophenone 2'-Fluoroacetophenone Predicted this compound
Mass Spectrometry (EI-MS) Molecular Ion (M+): m/z 135. Key Fragments: m/z 120, 92, 65.[1][2][3]Molecular Ion (M+): m/z 138. Key Fragments: m/z 123, 95.[4]Molecular Ion (M+): m/z 153. Expected Fragments: Loss of CH3CO, loss of NH2, fragments characteristic of a fluorinated benzene ring.
¹H NMR (CDCl₃, δ ppm) ~7.7 (dd), ~7.3 (ddd), ~6.7 (m, 2H), ~6.1 (br s, 2H, NH₂), ~2.6 (s, 3H, CH₃).[5][6]~7.9 (td), ~7.5 (m), ~7.2 (td), ~7.1 (dd), ~2.6 (d, J=5Hz, 3H, CH₃).[7]Aromatic protons shifted by both NH₂ and F substituents. A broad NH₂ signal. Methyl signal likely a singlet.
¹³C NMR (CDCl₃, δ ppm) Carbonyl C: ~200. Aromatic Cs: ~151, 134, 131, 118, 117, 116. Methyl C: ~28.[5]Carbonyl C: ~196 (d). Aromatic Cs: ~162 (d), 134 (d), 130 (d), 124 (d), 116 (d). Methyl C: ~31 (d).[8]Carbonyl carbon signal influenced by both substituents. Aromatic carbons will show C-F couplings.
Infrared (IR, cm⁻¹) N-H stretch: ~3300-3500 (two bands). C=O stretch: ~1650. Aromatic C=C: ~1600, 1450.[5][9]C=O stretch: ~1690. C-F stretch: ~1200-1300. Aromatic C=C: ~1610, 1480.[10][11][12]Presence of both N-H and C-F stretching bands, along with a shifted C=O stretch.

Experimental Protocols for Spectral Acquisition

To ensure data integrity and facilitate meaningful comparisons, standardized experimental protocols are paramount. The following sections detail the recommended procedures for acquiring high-quality spectral data.

Workflow for Spectral Data Acquisition and Cross-Referencing

Caption: Workflow for acquiring and cross-referencing spectral data.

Step-by-Step Methodologies

1. Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization source.

  • Data Acquisition: Introduce the sample via a direct insertion probe or a GC inlet. Set the ionization energy to 70 eV. Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Rationale: EI-MS provides information about the molecular weight and characteristic fragmentation patterns, which are crucial for identifying the core structure and substituent groups.[5]

2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a suitable internal standard (e.g., tetramethylsilane, TMS).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the carbon signals.

  • Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, enabling the elucidation of the compound's connectivity and stereochemistry.[6]

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is appropriate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Rationale: IR spectroscopy is highly effective for identifying the presence of specific functional groups, such as the amine (N-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds in the target molecule.[5]

Interpreting the Data: A Predictive and Comparative Approach

The power of cross-referencing lies in the ability to predict the spectral features of an unknown compound based on the known spectra of its analogs.

Logical Flow for Spectral Interpretation

G cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis cluster_IR Infrared Spectroscopy Analysis MS_Target Predicted MS of Target Final_Structure Verified Structure of this compound MS_Target->Final_Structure MS_Analog1 MS of 2'-Aminoacetophenone MS_Analog1->MS_Target Amino Group Fragmentation MS_Analog2 MS of 2'-Fluoroacetophenone MS_Analog2->MS_Target Fluoro Group Influence NMR_Target Predicted NMR of Target NMR_Target->Final_Structure NMR_Analog1 NMR of 2'-Aminoacetophenone NMR_Analog1->NMR_Target Effect of NH2 on Chemical Shifts NMR_Analog2 NMR of 2'-Fluoroacetophenone NMR_Analog2->NMR_Target Effect of F and C-F Couplings IR_Target Predicted IR of Target IR_Target->Final_Structure IR_Analog1 IR of 2'-Aminoacetophenone IR_Analog1->IR_Target N-H Stretching Frequencies IR_Analog2 IR of 2'-Fluoroacetophenone IR_Analog2->IR_Target C-F Stretching Frequencies

Caption: Logical flow for the comparative interpretation of spectral data.

By systematically comparing the acquired spectra with the database entries for the analogs, researchers can confidently assign the observed signals to the structural features of this compound. This methodical approach, grounded in the principles of analytical chemistry, is indispensable for advancing research and development in the pharmaceutical sciences.

References

A Comparative Guide to the Structure-Activity Relationships of 1-(2-Amino-6-fluorophenyl)ethanone Analogs and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Aminophenyl Motif

In the landscape of modern medicinal chemistry, the 1-(2-Amino-6-fluorophenyl)ethanone scaffold and its bioisosteres represent a privileged structural motif. The strategic placement of a fluorine atom ortho to an amino group creates a unique electronic and conformational environment. The high electronegativity of fluorine can modulate the pKa of the adjacent amino group, influence metabolic stability, and participate in crucial hydrogen bonding or orthogonal multipolar interactions within a protein's binding pocket. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of analogs derived from this core, drawing on specific case studies and established experimental methodologies to inform future drug design efforts.

Section 1: Deconstructing the Core Scaffold for SAR Analysis

The this compound structure can be dissected into three primary regions for systematic modification in an SAR campaign. Understanding the contribution of each region is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

  • The 2-Amino-6-fluorophenyl Ring: This is the anchor of the scaffold. Modifications here, such as altering the position of the fluorine or amino groups, or introducing additional substituents, can drastically affect target engagement. The amino group often serves as a key hydrogen bond donor or a point of attachment for further chemical elaboration.

  • The Ethanone Moiety: The acetyl group (-C(O)CH₃) provides a carbonyl oxygen that can act as a hydrogen bond acceptor. The terminal methyl group is a site for potential steric clashes or favorable hydrophobic interactions. Elongating, cyclizing, or functionalizing this side chain are common strategies to probe the dimensions of the target's binding pocket.

  • Linker and Terminal Group Extension: In many drug discovery programs, the core scaffold serves as a platform for connecting to larger, more complex chemical moieties via the amino or ethanone groups. The nature of this linker and the composition of the terminal group are often the primary drivers of potency and selectivity.

Section 2: A Case Study in SAR: FPMINT Analogues as Equilibrative Nucleoside Transporter (ENT) Inhibitors

To illustrate these principles, we will examine the SAR of a series of analogs based on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a potent inhibitor of human Equilibrative Nucleoside Transporters (ENTs).[1] While not a direct ethanone derivative, its 2-fluorophenylpiperazine group serves as an excellent surrogate for the 2-amino-6-fluorophenyl motif, providing critical insights into how substitutions on this ring system impact biological activity. ENTs are vital for nucleotide synthesis and the regulation of adenosine signaling, making them important therapeutic targets.[1]

Impact of Modifying the Aromatic Terminus (Naphthalene Moiety)

The initial exploration of the FPMINT scaffold involved replacing the bulky naphthalene ring with a smaller benzene ring.

  • Naphthalene to Benzene Replacement: This single modification completely abolished the inhibitory effects on both ENT1 and ENT2, highlighting the critical importance of a large, hydrophobic moiety at this position for target engagement.[1]

  • Substitution on the Benzene Ring: To regain activity, various substituents were added to the new benzene ring.

    • Adding a chloro group at the meta-position restored inhibitory activity against ENT1 but not ENT2, indicating a path toward isoform selectivity.[1]

    • Placing a methyl group at the meta-position or an ethyl or oxymethyl group at the para-position successfully regained inhibitory activity against both ENT1 and ENT2.[1]

This demonstrates that while a large aromatic system is required, specific substitutions can mimic the binding profile of the original naphthalene ring and fine-tune isoform selectivity.

The Critical Role of the 2-Fluorophenyl Moiety

The SAR around the fluorophenyl ring, the key feature related to our topic, was also explored. The data unequivocally show that the presence of a halogen on this terminal phenyl ring is essential for the inhibitory activity of this compound class against both ENT1 and ENT2.[1] This requirement underscores the importance of the specific electronic and steric properties imparted by the halogen, which likely engages in a critical interaction within the transporter's binding site.

Section 3: Quantitative Comparison of Analog Performance

The following table summarizes the inhibitory potency (IC₅₀) of key FPMINT analogs against human ENT1 and ENT2, providing a clear quantitative comparison of the SAR findings.

Compound IDModification vs. FPMINTENT1 IC₅₀ (µM)ENT2 IC₅₀ (µM)Source
FPMINT Lead Compound 1.820.30[1]
1a Naphthalene replaced with unsubstituted Benzene> 300> 300[1]
1b Naphthalene replaced with 3-Chlorobenzene1.82> 300[1]
1c Naphthalene replaced with 3-Methylbenzene171.1136.82[1]
2b Naphthalene replaced with 4-Ethylbenzene12.682.95[1]
3c Naphthalene replaced with 4-Ethoxymethylbenzene; 2-Fluorophenyl replaced with 4-Fluorophenyl2.380.57[1]

Data extracted from Structure-Activity Relationship Studies of FPMINT Analogues.[1]

Section 4: Foundational Experimental Protocols for SAR Determination

The integrity of any SAR study rests upon robust and reproducible experimental methodologies. The following protocols outline the core workflows for synthesizing and evaluating novel analogs.

Protocol 4.1: General Workflow for Analog Synthesis

The synthesis of novel analogs typically follows a convergent approach where key fragments are prepared separately and combined in the final steps. For scaffolds like FPMINT, this often involves standard cross-coupling and nucleophilic substitution reactions.

Example Step: Suzuki Coupling for Aryl-Aryl Bond Formation This is a common method for attaching or modifying aryl rings in drug discovery.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the boronic acid or ester partner (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like Na₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to the required temperature (e.g., 90-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Causality: The palladium catalyst is essential for oxidatively adding to the aryl halide and facilitating the transmetalation with the boronic acid, which ultimately leads to the new C-C bond. The base is required to activate the boronic acid and neutralize the byproducts.

Protocol 4.2: In Vitro Nucleoside Transporter Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of a natural substrate into cells engineered to express a specific transporter.

  • Cell Culture: Culture a suitable cell line (e.g., transporter-deficient PK15 cells) transfected to stably express the human transporter of interest (hENT1 or hENT2).[1]

  • Cell Plating: Seed the cells into 24-well plates and allow them to grow to confluence.

  • Pre-incubation: On the day of the experiment, wash the cells with a sodium-free buffer (e.g., choline-based buffer) to remove endogenous substrates.

  • Inhibition: Add the buffer containing various concentrations of the test compound (analog) to the wells and incubate for 15 minutes at room temperature.

  • Uptake Initiation: Initiate the transport assay by adding the buffer which now also contains a fixed concentration of a radiolabeled substrate, such as [³H]uridine. Incubate for a precise duration (e.g., 1-5 minutes).

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold buffer.

  • Quantification: Lyse the cells with a scintillation cocktail or a lysis buffer. Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Self-Validation: This protocol is self-validating by design. The use of transporter-deficient cells as a negative control and transfected cells as the positive model ensures that the measured uptake is specifically mediated by the target of interest.

Section 5: Visualizing the SAR Discovery Workflow

The process of elucidating SAR is an iterative cycle of design, synthesis, and testing. This workflow can be visualized to clarify the logical progression of a drug discovery project.

SAR_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_analysis Analysis & Decision Lead_ID Identify Lead Scaffold (e.g., this compound) Analog_Design Rational Analog Design (Vary R1, R2, R3...) Lead_ID->Analog_Design Synthesis Chemical Synthesis & Purification Analog_Design->Synthesis Bio_Assay In Vitro Biological Assay (e.g., ENT Inhibition) Synthesis->Bio_Assay Data_Analysis Data Analysis (Calculate IC50, Potency) Bio_Assay->Data_Analysis Decision Activity Improved? Data_Analysis->Decision Decision->Analog_Design No / Refine Design SAR_Elucidation Elucidate SAR Trends Decision->SAR_Elucidation Yes SAR_Elucidation->Analog_Design Candidate Select Development Candidate SAR_Elucidation->Candidate

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

The systematic study of analogs based on the this compound scaffold and its relatives provides invaluable data for drug development. The case study of FPMINT analogs clearly demonstrates that seemingly minor chemical modifications can lead to profound changes in biological activity and target selectivity.[1] Key takeaways include the essentiality of the halogen substituent on the phenyl ring and the tunable nature of the opposing aromatic moiety, which can be modified to optimize potency and selectivity.

Future research should focus on:

  • Exploring the Ethanone Moiety: Systematically modifying the ethanone side chain of the core scaffold to probe for additional hydrophobic or hydrogen-bonding interactions.

  • Broad Target Screening: Screening a library of diverse this compound analogs against a wide panel of targets, such as kinases and GPCRs, to uncover novel biological activities.

  • In Vivo Evaluation: Advancing analogs with promising in vitro potency and selectivity into preclinical models to assess their pharmacokinetic properties and in vivo efficacy.

By integrating rational design, robust chemical synthesis, and precise biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.